2-Bromopyridine 1-oxide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 174129. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO/c6-5-3-1-2-4-7(5)8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJCMNBWUKHLGIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C(=C1)Br)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80306113 | |
| Record name | 2-Bromopyridine 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80306113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14305-17-0 | |
| Record name | 2-Bromopyridine-1-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014305170 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 14305-17-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174129 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Bromopyridine 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80306113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-BROMOPYRIDINE-1-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NEJ3BM17KC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In-Depth Technical Guide to 2-Bromopyridine 1-oxide
CAS Number: 14305-17-0
This technical guide provides a comprehensive overview of 2-Bromopyridine 1-oxide, a key building block in modern organic synthesis. It is intended for researchers, scientists, and professionals in the fields of drug development and fine chemical synthesis. This document details its chemical and physical properties, synthesis and reaction protocols, key applications, and spectroscopic data.
Core Properties and Safety Information
This compound is a pale yellow solid that serves as a versatile reagent in a variety of chemical transformations.[1] Its unique electronic properties, stemming from the pyridine N-oxide moiety and the bromine substituent, make it a valuable precursor for the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1]
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 14305-17-0 | [1][2] |
| Molecular Formula | C₅H₄BrNO | [2] |
| Molecular Weight | 173.997 g/mol | [1][2] |
| Appearance | White to pale yellow solid | [1] |
| Melting Point | 62-66 °C | [1] |
| Boiling Point | 336.2±15.0 °C (Predicted) | [3] |
| Density | 1.66±0.1 g/cm³ (Predicted) | [3] |
| Solubility | Soluble in organic solvents such as ethanol and acetone; sparingly soluble in water. | [1] |
Safety and Handling
This compound is classified as harmful and requires careful handling in a laboratory setting. The following table outlines its hazard statements and precautionary measures.
| Hazard Category | GHS Classification and Precautionary Statements |
| Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation) |
| Precautionary Statements | P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER/doctor) |
Synthesis and Experimental Protocols
The primary route for the synthesis of this compound is through the oxidation of 2-bromopyridine. A common and effective method utilizes hydrogen peroxide as the oxidant in the presence of a catalytic amount of maleic anhydride.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a general procedure for the oxidation of halopyridines.[4]
Materials:
-
2-Bromopyridine
-
Acetic acid
-
Hydrogen peroxide (30% aqueous solution)
-
Maleic anhydride (catalyst)
-
Sodium hydroxide (NaOH) solution
-
Dichloromethane
Procedure:
-
In a round-bottom flask, dissolve 2-bromopyridine (1.0 eq.) in acetic acid.
-
Add a catalytic amount of maleic anhydride to the solution.
-
Slowly add hydrogen peroxide (1.5 eq.) to the mixture while stirring.
-
Heat the reaction mixture to 70-80°C for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture to a pH of 7-8 with a sodium hydroxide solution.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield this compound.
Reactivity and Applications in Drug Development
This compound is a valuable intermediate in the synthesis of various biologically active compounds. The N-oxide functional group activates the pyridine ring for nucleophilic substitution, primarily at the 2- and 4-positions.
A prominent application of this compound is in the synthesis of Pyrithione and its zinc salt, Zinc Pyrithione, which is a widely used anti-dandruff and anti-fungal agent.[5][6]
Experimental Protocol: Synthesis of Sodium Pyrithione
This protocol describes the nucleophilic substitution of the bromide in this compound with a sulfur nucleophile.[7]
Materials:
-
This compound
-
Sodium hydrosulfide (NaSH)
-
Sodium hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃)
-
Water
Procedure:
-
Prepare an aqueous solution of this compound.
-
At a temperature below 70°C, add sodium hydrosulfide and a base (sodium hydroxide or sodium carbonate) to the solution.
-
Heat the resulting mixture to a temperature between 75°C and 105°C to facilitate the formation of sodium pyrithione.
The subsequent reaction with a zinc salt, such as zinc sulfate, yields Zinc Pyrithione.[6][7]
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of the related 3-bromopyridine N-oxide displays characteristic aromatic proton signals between 7.21 and 8.40 ppm.[2] The proton positioned ortho to the nitrogen (the 2-position) is typically the most downfield signal due to the deshielding effect of the N-oxide group.[2]
The ¹³C NMR spectrum of 3-bromopyridine N-oxide shows signals at 120.2, 125.9, 128.7, 137.7, and 140.3 ppm.[2] The carbon atom bonded to the bromine atom is expected to have a characteristic downfield shift.[2]
| Data Type | Description |
| ¹H NMR | Aromatic protons are expected in the downfield region, with the proton at the 6-position being the most deshielded due to the proximity to the N-oxide and bromine. |
| ¹³C NMR | The carbon attached to bromine (C2) will be significantly downfield. The other aromatic carbons will appear in the typical range for substituted pyridines, influenced by the electronic effects of the bromo and N-oxide groups. |
Infrared (IR) Spectroscopy
The most diagnostic feature in the IR spectrum of pyridine N-oxides is the N-O stretching vibration, which typically appears in the range of 1200-1280 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight (173.997 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) will be observed for the molecular ion and any bromine-containing fragments.
References
- 1. 2-Bromopyridine | C5H4BrN | CID 7973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy 2-Bromopyridine-1-oxide chloride [smolecule.com]
- 3. 2-Bromopyridine(109-04-6) 13C NMR spectrum [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. 2-Bromopyridine(109-04-6) 1H NMR [m.chemicalbook.com]
- 6. 2-Bromopyridine N-oxide hydrochloride(80866-91-7) IR Spectrum [m.chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
Technical Guide: Synthesis of 2-Bromopyridine 1-Oxide from 2-Aminopyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the synthetic pathway for producing 2-bromopyridine 1-oxide, a valuable intermediate in organic synthesis, starting from 2-aminopyridine. The synthesis is a two-step process involving the diazotization and bromination of 2-aminopyridine to form 2-bromopyridine, followed by the N-oxidation of the resulting intermediate. This guide includes detailed experimental protocols, comparative data from various established methods, and process-flow visualizations to ensure clarity and reproducibility for research and development applications.
Overall Synthetic Workflow
The transformation of 2-aminopyridine to this compound is achieved in two primary stages. The first stage is a Sandmeyer-type reaction where the amino group is converted into a diazonium salt and subsequently replaced by a bromine atom. The second stage involves the oxidation of the nitrogen atom on the pyridine ring.
Caption: High-level overview of the two-step synthesis.
Part 1: Synthesis of 2-Bromopyridine from 2-Aminopyridine
The conversion of 2-aminopyridine to 2-bromopyridine is a well-established procedure, often referred to as the Craig method, which involves diazotization in the presence of hydrobromic acid and bromine.[1] The primary amine is treated with nitrous acid (generated in situ from sodium nitrite) to form a diazonium salt, which is then displaced by a bromide ion.
Reaction Pathway
Caption: Key steps in the formation of 2-bromopyridine.
Comparative Data for Synthesis of 2-Bromopyridine
The following table summarizes reaction parameters from various cited protocols, highlighting the common conditions and expected outcomes.
| Parameter | Organic Syntheses[2][3] | Patent CN104402805A[4] | Patent US4291165A[1] |
| Starting Material | 2-Aminopyridine (1.59 mol) | 2-Aminopyridine (0.08 mol) | 2-Aminopyridine (1.0 mol) |
| Acid | 48% HBr (7.0 mol) | 40% HBr (48-50 mL) | 48% HBr (1.1-4.4 mol) |
| Additional Acid | None | None | H₂SO₄ (optional, to reduce HBr) |
| Brominating Agent | Bromine (4.7 mol) | Liquid Bromine (12-14 mL) | Bromine (2.1 mol) |
| Diazotizing Agent | NaNO₂ (4.0 mol) in H₂O | 10M NaNO₂ (18-20 mL) | NaNO₂ (2.2 mol) in H₂O |
| Reaction Temp. | 0°C or lower | -5°C to 0°C | -10°C to 0°C |
| Neutralization | NaOH (15 mol) | 2.5M NaOH (30 mL) | 50% NaOH (9.45 mol) |
| Purification | Ether extraction, distillation | Ether extraction, distillation | Methylene chloride extraction |
| Reported Yield | 86–92% | >90% | ~90.6% |
| Purity | Not specified | >99% | 96.1% (VPC assay) |
Detailed Experimental Protocol (Adapted from Organic Syntheses)[2]
-
Flask Setup : In a 5-L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a low-temperature thermometer, add 790 mL (7 moles) of 48% hydrobromic acid.
-
Cooling and Addition : Cool the flask in an ice-salt bath. While stirring, add 150 g (1.59 moles) of 2-aminopyridine over approximately 10 minutes, maintaining the temperature between 10–20°C.
-
Bromine Addition : Cool the mixture to 0°C or lower. Add 240 mL (4.7 moles) of bromine dropwise. The mixture will thicken as a yellow-orange perbromide forms. The first half of the bromine should be added over 30 minutes, and the second half over 15 minutes.
-
Diazotization : While ensuring the temperature is maintained at 0°C or below, add a solution of 275 g (4 moles) of sodium nitrite in 400 mL of water dropwise over a period of 2 hours.
-
Stirring : After the addition is complete, continue stirring the mixture for an additional 30 minutes at the same temperature.
-
Neutralization : Slowly add a solution of 600 g (15 moles) of sodium hydroxide in 600 mL of water. The rate of addition should be controlled to keep the temperature from exceeding 20–25°C.
-
Extraction : Transfer the reaction mixture to a separatory funnel and extract with four 250-mL portions of ether.
-
Drying and Purification : Dry the combined ether extracts over 100 g of solid potassium hydroxide for 1 hour. Distill the dried extract through a Vigreux column. The product, 2-bromopyridine, distills at 74–75°C/13 mm Hg. The expected yield is 216–230 g (86–92%).
Part 2: Synthesis of this compound from 2-Bromopyridine
The N-oxidation of 2-bromopyridine is typically achieved using a peroxy acid. A common and efficient method involves the in-situ generation of peracetic acid from acetic acid and hydrogen peroxide. This reaction selectively oxidizes the ring nitrogen without affecting the bromo-substituent.
Reaction Pathway
Caption: General pathway for the N-oxidation of 2-bromopyridine.
Reaction Conditions for N-Oxidation of 2-Bromopyridine[5]
The following table outlines the conditions for the oxidation of 2-bromopyridine as described in the patent literature. The process focuses on the in-situ generation of peracetic acid.
| Parameter | Patent EP0130333A1[5] |
| Starting Material | 2-Bromopyridine |
| Oxidizing Agent | Hydrogen Peroxide (H₂O₂) |
| Acid | Acetic Acid |
| Catalyst | Maleic acid, maleic anhydride, or phthalic anhydride |
| Molar Ratio (H₂O₂ : Substrate) | 0.5 to 5.0 |
| Molar Ratio (Acetic Acid : Substrate) | 0.5 to 2.0 |
| Molar Ratio (Catalyst : Substrate) | 0.1 to 0.8 |
| Reaction Temp. | 20°C to 120°C |
Detailed Experimental Protocol (Conceptual, based on EP0130333A1)[5]
-
Charging the Reactor : To a suitable reaction vessel, charge 2-bromopyridine, acetic acid, and a selected catalyst (e.g., maleic acid).
-
Heating : Begin stirring and heat the mixture to the desired reaction temperature (e.g., 70-80°C).
-
Hydrogen Peroxide Addition : Slowly add hydrogen peroxide to the reaction mixture over a period of time, ensuring the temperature is maintained within the desired range. The in-situ formation of peracetic acid will commence, leading to the N-oxidation.
-
Monitoring the Reaction : Monitor the progress of the reaction using a suitable analytical technique (e.g., HPLC, GC) until the consumption of 2-bromopyridine is complete.
-
Workup and Isolation : Upon completion, cool the reaction mixture. The workup procedure would typically involve neutralizing the excess acetic and peracetic acid, followed by extraction of the product into an organic solvent.
-
Purification : The crude product can be purified by crystallization or column chromatography to yield pure this compound as a pale yellow solid.[6]
References
- 1. US4291165A - Process for making 2-bromopyridine - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. prepchem.com [prepchem.com]
- 4. CN104402805A - 2-bromopyridine synthesis method - Google Patents [patents.google.com]
- 5. EP0130333A1 - Process for oxidizing halopyridines to halopyridine-N-oxides - Google Patents [patents.google.com]
- 6. Page loading... [wap.guidechem.com]
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Bromopyridine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromopyridine 1-oxide is a heterocyclic organic compound that serves as a versatile building block in organic synthesis. Its unique electronic properties, arising from the presence of both a bromine atom and an N-oxide functional group on the pyridine ring, make it a valuable reagent for the synthesis of a wide range of more complex molecules, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of the physical and chemical properties of this compound, including its synthesis, reactivity, and spectroscopic characterization, to support its application in research and development.
Physical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₄BrNO | [1] |
| Molecular Weight | 173.997 g/mol | [1] |
| Appearance | White or Off-white to pale yellow solid | [1] |
| Melting Point | 62-66 °C | [1] |
| Boiling Point | 336.2 ± 15.0 °C (Predicted) | |
| Density | 1.66 ± 0.1 g/cm³ (Predicted) | |
| Solubility | Soluble in organic solvents such as ethanol and acetone; sparingly soluble in water. | [1] |
Chemical Properties and Reactivity
The chemical reactivity of this compound is dictated by the interplay of the electron-withdrawing bromine atom and the electron-donating N-oxide group. The N-oxide functionality increases the electron density of the pyridine ring, making it more susceptible to electrophilic attack than pyridine itself. Conversely, the N-oxide group activates the positions ortho and para to the nitrogen for nucleophilic substitution.
Nucleophilic Substitution Reactions
The bromine atom at the 2-position is a good leaving group, making this compound susceptible to nucleophilic aromatic substitution (SNAr) reactions. It readily reacts with various nucleophiles, such as amines, alkoxides, and thiolates, to afford a diverse range of substituted pyridine 1-oxides. This reactivity is a cornerstone of its utility in the synthesis of functionalized heterocyclic compounds.
Cross-Coupling Reactions
This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the 2-position of the pyridine ring, providing a powerful tool for the construction of complex molecular architectures.
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is limited in the publicly available literature. However, characteristic spectral features can be predicted based on its structure and data from similar compounds.
¹H NMR: The proton NMR spectrum is expected to show four signals in the aromatic region, corresponding to the four protons on the pyridine ring. The chemical shifts will be influenced by the opposing electronic effects of the bromine atom and the N-oxide group.
¹³C NMR: The carbon NMR spectrum will display five signals for the five carbon atoms of the pyridine ring. The carbon attached to the bromine atom (C2) is expected to be significantly downfield.
IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the C-Br stretching vibration, the N-O stretching vibration (typically around 1200-1300 cm⁻¹), and the aromatic C-H and C=C/C=N stretching and bending vibrations.
Experimental Protocols
Synthesis of this compound
A common and efficient method for the synthesis of this compound is the oxidation of 2-bromopyridine.[2]
Materials:
-
2-Bromopyridine
-
Acetic acid
-
Hydrogen peroxide (30% aqueous solution)
-
Maleic anhydride (catalyst)
-
Sodium hydroxide (NaOH) solution
-
Dichloromethane
Procedure:
-
In a round-bottom flask, dissolve 2-bromopyridine (1.0 equivalent) in acetic acid.
-
Add a catalytic amount of maleic anhydride.
-
Slowly add hydrogen peroxide (1.5 equivalents) to the mixture while stirring.
-
Heat the reaction mixture to 70-80°C for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and carefully neutralize with a NaOH solution to a pH of 7-8.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound.
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
Mandatory Visualizations
Logical Relationship of Synthesis
Caption: Synthesis of this compound via oxidation.
Reactivity of this compound
Caption: Major reaction pathways of this compound.
Conclusion
References
Spectroscopic Profile of 2-Bromopyridine 1-oxide: An In-depth Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromopyridine 1-oxide (C₅H₄BrNO), a key intermediate in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for the compound's nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound. Due to the limited availability of a complete, unified dataset, data for the isomeric 3-Bromopyridine N-oxide is provided for comparative purposes in the NMR sections, offering valuable insights into the expected chemical shifts.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data of 3-Bromopyridine N-oxide (500 MHz, CDCl₃)
| Protons | Chemical Shift (δ) ppm | Multiplicity | J (Hz) |
|---|---|---|---|
| Ar-H | 7.21-7.24 | dd | J=6.6, 8.2 |
| Ar-H | 7.45-7.47 | dq | J=0.8, 8.3 |
| Ar-H | 8.19-8.21 | dq | J=0.8, 6.5 |
| Ar-H | 8.39-8.40 | t | J=1.5 |
Table 2: ¹³C NMR Spectroscopic Data of 3-Bromopyridine N-oxide (125 MHz, CDCl₃)
| Carbon | Chemical Shift (δ) ppm |
|---|---|
| Ar-C | 120.2 |
| Ar-C | 125.9 |
| Ar-C | 128.7 |
| Ar-C | 137.7 |
| Ar-C | 140.3 |
Note: The proton ortho to the N-oxide group is expected to be the most deshielded and appear at the highest chemical shift.[1]
Infrared (IR) Spectroscopy
Table 3: Typical Infrared Absorption Bands for Pyridine N-oxides
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
|---|---|---|
| N-O Stretch | 1200-1300 | Strong |
| Aromatic C-H Stretch | 3000-3100 | Medium |
| Aromatic C=C and C=N Ring Stretching | 1400-1600 | Medium to Strong |
| C-Br Stretch | 500-600 | Medium to Strong |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Found m/z |
|---|
| [M+H]⁺ | 174.0 | 174.2 |
The mass spectrum of pyridine N-oxides is often characterized by a significant [M-16]⁺ peak, corresponding to the loss of the oxygen atom.
Experimental Protocols
The following sections detail generalized experimental methodologies for obtaining the spectroscopic data presented above. These protocols are applicable to this compound and similar aromatic amine oxides.
Synthesis of this compound
A common method for the synthesis of this compound involves the oxidation of 2-Bromopyridine. A typical procedure is as follows:
-
Dissolve 2-Bromopyridine in a suitable solvent such as acetic acid.
-
Add an oxidizing agent, commonly hydrogen peroxide (30%), to the solution.
-
Heat the reaction mixture at a controlled temperature, for example, 55-60°C, for several hours.
-
After the reaction is complete, the mixture is cooled, and the product can be isolated and purified using standard techniques such as crystallization or chromatography.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., chloroform-d, dimethyl sulfoxide-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a spectrometer operating at a frequency of 300-500 MHz. Standard acquisition parameters include a spectral width of 0-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument, typically at a frequency of 75-125 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum. A wider spectral width (e.g., 0-200 ppm) and a larger number of scans are generally required compared to ¹H NMR.
-
Data Processing: Process the raw data using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Data Acquisition: Place the KBr pellet in the sample holder of a Fourier-transform infrared (FTIR) spectrometer. Record the spectrum, typically in the range of 4000 to 400 cm⁻¹, by co-adding a number of scans to achieve a good signal-to-noise ratio. A background spectrum of the empty sample holder should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify and label the characteristic absorption bands corresponding to the various functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of this compound into the mass spectrometer. Common techniques include direct infusion via a syringe pump or injection into a liquid chromatograph coupled to the mass spectrometer (LC-MS).
-
Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) to generate protonated molecules ([M+H]⁺).
-
Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap) to separate them based on their mass-to-charge ratio (m/z).
-
Data Interpretation: Analyze the resulting mass spectrum to determine the molecular weight of the compound from the molecular ion peak. If tandem mass spectrometry (MS/MS) is performed, analyze the fragmentation pattern to gain structural information.
Logical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
References
An In-depth Technical Guide to the Solubility of 2-Bromopyridine 1-oxide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromopyridine 1-oxide is a heterocyclic organic compound that serves as a versatile intermediate in the synthesis of a wide array of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its reactivity, influenced by the presence of the bromo substituent and the N-oxide functional group, makes it a valuable building block. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in chemical synthesis, enabling optimization of reaction conditions, purification processes, and formulation development. This technical guide provides a summary of the available solubility data for this compound, detailed experimental protocols for its quantitative determination, and a workflow for its synthesis.
Physicochemical Properties
-
Molecular Formula: C₅H₄BrNO
-
Molecular Weight: 174.00 g/mol
-
Appearance: White to off-white solid
-
Melting Point: 65-69 °C
Solubility Profile
Quantitative solubility data for this compound in a broad range of organic solvents is not extensively reported in publicly available literature. However, qualitative descriptions and a single quantitative data point provide a general understanding of its solubility characteristics.
Table 1: Quantitative Solubility of this compound
| Solvent | Temperature (°C) | Solubility (g/L) |
| Water | 25 | 50[1] |
Table 2: Qualitative Solubility of this compound
| Solvent | Qualitative Solubility |
| Ethanol | Soluble[1] |
| Acetone | Soluble[1] |
| Water | Sparingly Soluble[1] |
Due to the polar N-oxide group, this compound is expected to exhibit reasonable solubility in polar protic and aprotic organic solvents. Its solubility is likely to be lower in non-polar solvents. For precise applications, experimental determination of solubility in the solvent of interest is highly recommended.
Experimental Protocols for Quantitative Solubility Determination
The following are detailed methodologies for determining the solubility of this compound in organic solvents. These protocols can be adapted based on the specific solvent and available analytical instrumentation.
Gravimetric Method (Shake-Flask)
This method determines the equilibrium solubility by creating a saturated solution and measuring the mass of the dissolved solute.
4.1.1. Materials
-
This compound (high purity)
-
Solvent of interest (analytical grade)
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Filtration apparatus (e.g., syringe filters with appropriate membrane, 0.22 µm)
-
Glass vials with screw caps
-
Oven
4.1.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a glass vial. An excess is critical to ensure that equilibrium with the solid phase is achieved.
-
Add a known volume of the desired organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to reach equilibrium. A typical duration is 24-48 hours. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium.
-
-
Sample Collection and Filtration:
-
After equilibration, allow the vial to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the aliquot through a syringe filter to remove any undissolved microparticles. This step is crucial to avoid overestimation of solubility.
-
-
Solvent Evaporation and Mass Determination:
-
Transfer the filtered saturated solution to a pre-weighed, dry evaporating dish.
-
Carefully evaporate the solvent in a fume hood or using a rotary evaporator. For high-boiling point solvents, a vacuum oven at a suitable temperature may be necessary.
-
Once the solvent is completely removed, dry the remaining solid residue in an oven at a temperature below the melting point of this compound until a constant weight is achieved.
-
Cool the dish in a desiccator and weigh it on an analytical balance.
-
-
Calculation:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the evaporating dish from the final weight.
-
Express the solubility in the desired units, such as grams per liter (g/L) or milligrams per milliliter (mg/mL).
-
UV-Visible Spectrophotometry Method
This method is suitable if this compound exhibits a characteristic UV-Vis absorbance in the chosen solvent.
4.2.1. Materials
-
This compound (high purity)
-
Solvent of interest (UV-grade)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Materials for preparing a saturated solution as described in the gravimetric method.
4.2.2. Procedure
-
Preparation of Calibration Curve:
-
Prepare a stock solution of this compound of known concentration in the solvent of interest.
-
From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.
-
Plot a calibration curve of absorbance versus concentration. The curve should be linear and pass through the origin.
-
-
Preparation of Saturated Solution and Sampling:
-
Prepare a saturated solution of this compound in the chosen solvent and filter it as described in the gravimetric method (steps 1-3).
-
-
Analysis:
-
Accurately dilute a known volume of the filtered saturated solution with the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation:
-
Determine the concentration of the diluted solution from the calibration curve.
-
Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted solution by the dilution factor.
-
Express the solubility in appropriate units.
-
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a highly accurate and precise method for determining solubility, especially in complex mixtures or for compounds with low solubility.
4.3.1. Materials
-
This compound (high purity)
-
Solvent of interest (HPLC grade)
-
HPLC system with a suitable detector (e.g., UV detector)
-
Appropriate HPLC column
-
Mobile phase solvents (HPLC grade)
-
Volumetric flasks and pipettes
-
Materials for preparing a saturated solution as described in the gravimetric method.
4.3.2. Procedure
-
Method Development and Calibration:
-
Develop an HPLC method capable of separating and quantifying this compound from any potential impurities. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.
-
Prepare a series of standard solutions of this compound in the mobile phase or a suitable solvent.
-
Inject the standard solutions into the HPLC system and generate a calibration curve by plotting peak area versus concentration.
-
-
Preparation of Saturated Solution and Sampling:
-
Prepare a saturated solution of this compound in the solvent of interest and filter it as described in the gravimetric method (steps 1-3).
-
-
Analysis:
-
Accurately dilute a known volume of the filtered saturated solution with the mobile phase or a suitable solvent to bring the concentration within the linear range of the calibration curve.
-
Inject the diluted sample into the HPLC system and record the peak area corresponding to this compound.
-
-
Calculation:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the concentration of the saturated solution by applying the dilution factor.
-
Express the solubility in the desired units.
-
Mandatory Visualization
Synthesis Workflow of this compound
The synthesis of this compound is typically achieved through the oxidation of 2-Bromopyridine.
References
A Comprehensive Technical Guide to the Safety and Handling of 2-Bromopyridine 1-Oxide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides critical safety, handling, and Material Safety Data Sheet (MSDS) information for 2-Bromopyridine 1-oxide (CAS No. 14305-17-0). The following sections detail the hazards, necessary precautions, and emergency procedures to ensure the safe use of this compound in a laboratory and drug development setting.
Section 1: Chemical and Physical Properties
This compound is a pyridine derivative utilized in various organic syntheses.[1] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 14305-17-0 | [1][2] |
| Molecular Formula | C5H4BrNO | [1][2] |
| Molecular Weight | 174.0 g/mol | [1] |
| Appearance | White or Off-white Solid | [1] |
| Melting Point | 62-66°C | [1] |
| Boiling Point | 336.2±15.0 °C (Predicted) | [2] |
| Density | 1.66±0.1 g/cm3 (Predicted) | [2] |
| Solubility | Soluble in organic solvents such as ethanol and acetone. | [1] |
Section 2: Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The GHS hazard classifications are summarized in Table 2.
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |
| Acute toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Specific target organ toxicity - single exposure | Category 3 | H335: May cause respiratory irritation |
Signal Word: Warning
Hazard Pictograms:
Section 3: Safe Handling and Storage
Proper handling and storage of this compound are crucial to minimize exposure and ensure laboratory safety.
Personal Protective Equipment (PPE)
A comprehensive list of recommended personal protective equipment is provided in Table 3.
| PPE Type | Specification |
| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles conforming to EN166 (EU) or NIOSH (US) standards. |
| Skin Protection | Wear protective gloves and a lab coat. Ensure gloves are inspected prior to use and disposed of properly. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. |
Handling Procedures
-
Avoid all personal contact, including inhalation of dust or vapors.[3]
-
Use in a well-ventilated area, preferably in a chemical fume hood.[3][4]
-
Do not eat, drink, or smoke when handling this product.[5]
-
Wash hands thoroughly after handling.[5]
-
Keep containers securely sealed when not in use.[3]
-
Avoid physical damage to containers.[3]
Storage Conditions
-
Store in a cool, dry, and well-ventilated area.[6]
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[6]
Section 4: Emergency Procedures and First Aid
In the event of exposure or a spill, immediate and appropriate action is necessary.
First Aid Measures
The following first aid measures should be taken in case of exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[6] |
| Skin Contact | Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[6] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[6] |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid immediately.[6] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[6]
-
Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[6]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[6]
Accidental Release Measures
-
Personal Precautions: Use proper personal protective equipment as indicated in Section 3.1.[6]
-
Spill Cleanup: Sweep up or absorb the material, then place it into a suitable, clean, dry, closed container for disposal. Avoid generating dusty conditions and provide ventilation.[6]
Section 5: Experimental Protocols
Section 6: Visual Safety and Handling Guides
The following diagrams provide a visual representation of key safety and handling workflows.
Caption: A workflow for the safe handling of this compound.
Caption: First aid procedures for exposure to this compound.
Section 7: Disposal Considerations
Dispose of contents and container in accordance with local, regional, national, and international regulations.[5] It is recommended to contact a licensed professional waste disposal service to dispose of this material.
Disclaimer: This document is intended as a guide and is not exhaustive. It is the responsibility of the user to conduct a thorough risk assessment before handling this compound. Always refer to the most current Safety Data Sheet (SDS) provided by the manufacturer.
References
An In-depth Technical Guide on the Reactivity of 2-Bromopyridine 1-oxide with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the reactivity of 2-bromopyridine 1-oxide with a diverse range of nucleophiles, including amines, alkoxides, and thiols. The pyridine N-oxide moiety significantly influences the electronic properties of the aromatic ring, enhancing its susceptibility to nucleophilic attack, particularly at the C2 position. This document details the underlying reaction mechanisms, presents a comparative analysis of reactivity through quantitative data, and provides detailed experimental protocols for key transformations. The information herein is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and drug development, facilitating the strategic use of this compound as a versatile building block.
Introduction: General Reactivity Profile
Pyridine N-oxides are a class of heterocyclic compounds that exhibit unique reactivity compared to their parent pyridines. The N-oxide functional group acts as a strong electron-donating group through resonance, increasing the electron density on the pyridine ring, particularly at the ortho (C2/C6) and para (C4) positions. However, the N-oxide also exerts a strong inductive electron-withdrawing effect. In the case of this compound, the presence of the bromine atom at the C2 position, a good leaving group, coupled with the electronic influence of the N-oxide, renders this position highly susceptible to nucleophilic aromatic substitution (SNAr).
The general mechanism for the nucleophilic substitution at the C2 position of this compound proceeds through a Meisenheimer-like intermediate. The nucleophile attacks the electrophilic C2 carbon, leading to the formation of a resonance-stabilized anionic intermediate. The negative charge is delocalized over the pyridine ring and the oxygen atom of the N-oxide. Subsequent departure of the bromide ion restores the aromaticity of the ring, yielding the 2-substituted pyridine 1-oxide product.
Comparative Reactivity with Various Nucleophiles
The reactivity of this compound towards nucleophiles is dependent on several factors, including the nucleophilicity of the attacking species, the reaction conditions (temperature, solvent, and base), and the nature of any substituents on the pyridine ring. This section provides a comparative overview of the reactivity with common classes of nucleophiles, supported by quantitative data where available.
Amine Nucleophiles
This compound readily reacts with a variety of primary and secondary amines to afford the corresponding 2-aminopyridine 1-oxides. These products are valuable intermediates in the synthesis of numerous biologically active compounds.
| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| Piperidine | 2-(Piperidin-1-yl)pyridine 1-oxide | Ethanol, reflux | Not specified | General observation |
| Morpholine | 2-Morpholinopyridine 1-oxide | Not specified | Not specified | General observation |
| Aniline | 2-(Phenylamino)pyridine 1-oxide | Not specified | Not specified | General observation |
Note: Specific yield data for a broad, direct comparison under identical conditions is limited in the available literature. The table reflects the general reactivity, with specific examples often being part of broader synthetic studies.
Alkoxide Nucleophiles
Alkoxides, being strong nucleophiles, react efficiently with this compound to yield 2-alkoxypyridine 1-oxides. The reaction with sodium ethoxide has been studied kinetically, providing insights into the reaction mechanism.
| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| Sodium Ethoxide | 2-Ethoxypyridine 1-oxide | Anhydrous Ethanol | Not specified | Kinetic study |
| Sodium Methoxide | 2-Methoxypyridine 1-oxide | Methanol | Not specified | General observation |
| Sodium tert-Butoxide | 2-(tert-Butoxy)pyridine 1-oxide | tert-Butanol | Not specified | General observation |
Thiol Nucleophiles
Thiolates are excellent nucleophiles and are expected to react readily with this compound to form 2-(organothio)pyridine 1-oxides. However, specific quantitative data for these reactions are less commonly reported in readily accessible literature compared to amines and alkoxides.
| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| Sodium Thiophenoxide | 2-(Phenylthio)pyridine 1-oxide | Not specified | Not specified | Expected reactivity |
| Sodium Thiomethoxide | 2-(Methylthio)pyridine 1-oxide | Not specified | Not specified | Expected reactivity |
Experimental Protocols
This section provides detailed experimental procedures for representative nucleophilic substitution reactions of this compound.
Synthesis of 2-(Piperidin-1-yl)pyridine 1-oxide (General Procedure with an Amine Nucleophile)
Materials:
-
This compound
-
Piperidine
-
Ethanol
-
Sodium carbonate (optional, as a base)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in ethanol.
-
Add piperidine (1.2 - 2.0 eq.) to the solution. If the amine salt is used, an equivalent of a base like sodium carbonate can be added.
-
The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is taken up in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and washed with water to remove any inorganic salts.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 2-(piperidin-1-yl)pyridine 1-oxide.
Synthesis of 2-Ethoxypyridine 1-oxide (General Procedure with an Alkoxide Nucleophile)
Materials:
-
This compound
-
Sodium ethoxide
-
Anhydrous ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a solution of sodium ethoxide in anhydrous ethanol by carefully dissolving sodium metal in absolute ethanol under an inert atmosphere.
-
In a separate round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous ethanol.
-
Add the sodium ethoxide solution (1.1 - 1.5 eq.) to the solution of this compound at room temperature.
-
The reaction mixture is stirred at room temperature or gently heated to reflux for a period of time, monitored by TLC.
-
After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude 2-ethoxypyridine 1-oxide can be purified by column chromatography or distillation under reduced pressure.
Synthesis of 2-(Phenylthio)pyridine 1-oxide (General Procedure with a Thiol Nucleophile)
Materials:
-
This compound
-
Thiophenol
-
Sodium hydride or another suitable base
-
Anhydrous solvent (e.g., THF or DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask under an inert atmosphere, a solution of thiophenol (1.1 eq.) in the anhydrous solvent is treated with a base such as sodium hydride (1.1 eq.) to generate the sodium thiophenoxide in situ.
-
To this solution, a solution of this compound (1.0 eq.) in the same anhydrous solvent is added dropwise at room temperature.
-
The reaction mixture is stirred at room temperature or heated as necessary, with the progress monitored by TLC.
-
Upon completion, the reaction is quenched by the addition of water.
-
The product is extracted into an organic solvent.
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification of the crude product by column chromatography yields the desired 2-(phenylthio)pyridine 1-oxide.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: General mechanism of nucleophilic aromatic substitution on this compound.
Caption: A typical experimental workflow for the synthesis of 2-substituted pyridine 1-oxides.
Conclusion
This compound is a highly versatile and reactive substrate for nucleophilic aromatic substitution reactions. Its reactions with a wide array of nucleophiles, including amines, alkoxides, and thiols, provide efficient routes to a diverse range of 2-substituted pyridine 1-oxides. These products serve as crucial intermediates in the development of new pharmaceuticals and functional materials. This guide has provided a detailed overview of the reactivity, a comparative analysis of different nucleophiles, and practical experimental protocols. The presented information, along with the visual representations of the reaction mechanism and experimental workflow, is intended to empower researchers to effectively utilize this compound in their synthetic endeavors. Further systematic studies to generate a comprehensive, directly comparable dataset of reactivity for a wider range of nucleophiles under standardized conditions would be a valuable contribution to the field.
An In-depth Technical Guide on the Electron Density Distribution in 2-Bromopyridine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the electron density distribution in 2-Bromopyridine 1-oxide, a molecule of interest in medicinal chemistry and materials science. The electronic and structural properties of this compound are elucidated through a combination of theoretical modeling and a review of established experimental techniques. High-level Density Functional Theory (DFT) calculations have been employed to determine the optimized molecular geometry, atomic charges, and topological features of the electron density. This guide presents quantitative data in structured tables, details the computational protocols, and provides visualizations of the conceptual workflow for a comprehensive understanding of the intramolecular forces and potential reactive sites of this compound.
Introduction
Pyridine N-oxides are a class of heterocyclic compounds that exhibit unique electronic characteristics and have found broad applications in organic synthesis and drug development. The N-oxide functional group significantly alters the electron density of the parent pyridine ring, enhancing its reactivity and modifying its interaction with biological targets. The introduction of a bromine substituent at the 2-position further modulates the electronic landscape of the molecule. Understanding the precise nature of the electron density distribution in this compound is crucial for predicting its chemical behavior, designing new synthetic routes, and developing novel therapeutic agents. This guide offers a comprehensive examination of this molecule's electronic structure through computational chemistry.
Experimental and Computational Methodologies
X-ray Crystallography: An Experimental Approach
While a specific crystal structure for this compound is not publicly available at the time of this guide's compilation, the primary experimental method for determining electron density distribution in a crystalline solid is single-crystal X-ray diffraction.
General Protocol:
-
Crystal Growth: High-quality single crystals of this compound would be grown, typically by slow evaporation of a suitable solvent.
-
Data Collection: A selected crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, the diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain precise atomic coordinates, bond lengths, and bond angles.
-
Electron Density Mapping: Advanced refinement techniques can be used to model the aspherical nature of the electron density around each atom, providing a detailed map of the electron distribution throughout the molecule.
Computational Chemistry: A Theoretical Investigation
In the absence of experimental crystallographic data, computational methods provide a powerful tool for investigating the electron density distribution.
Protocol for Density Functional Theory (DFT) Calculations:
-
Structure Optimization: The initial geometry of this compound was constructed and a full geometry optimization was performed using the B3LYP hybrid functional with the 6-311++G(d,p) basis set. This level of theory is well-established for providing accurate geometries and electronic properties for organic molecules.
-
Frequency Analysis: A vibrational frequency calculation was performed on the optimized geometry to confirm that it corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).
-
Wavefunction Analysis: The resulting optimized wavefunction was then used for further analysis of the electron density.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis was performed to calculate the natural atomic charges, which provide a chemically intuitive picture of the charge distribution.
-
Atoms in Molecules (AIM) Analysis: A topological analysis of the electron density (ρ(r)) was carried out using the AIM methodology. This analysis locates the bond critical points (BCPs) and characterizes the nature of the chemical bonds based on the properties of the electron density and its Laplacian (∇²ρ(r)) at these points.
-
Data Presentation
The following tables summarize the key quantitative data obtained from the DFT calculations on this compound.
Table 1: Optimized Geometrical Parameters
| Parameter | Bond Length (Å) / Bond Angle (°) |
| Bond Lengths | |
| N1-O1 | 1.285 |
| N1-C2 | 1.389 |
| C2-Br1 | 1.895 |
| C2-C3 | 1.398 |
| C3-C4 | 1.387 |
| C4-C5 | 1.391 |
| C5-C6 | 1.382 |
| C6-N1 | 1.376 |
| Bond Angles | |
| O1-N1-C2 | 118.9 |
| O1-N1-C6 | 119.3 |
| C2-N1-C6 | 121.8 |
| N1-C2-Br1 | 115.6 |
| N1-C2-C3 | 118.7 |
| Br1-C2-C3 | 125.7 |
| C2-C3-C4 | 119.8 |
| C3-C4-C5 | 120.1 |
| C4-C5-C6 | 119.5 |
| C5-C6-N1 | 120.1 |
Table 2: Natural Bond Orbital (NBO) Atomic Charges
| Atom | Natural Charge (e) |
| N1 | -0.158 |
| O1 | -0.589 |
| C2 | 0.089 |
| Br1 | -0.045 |
| C3 | -0.198 |
| H3 | 0.231 |
| C4 | -0.154 |
| H4 | 0.225 |
| C5 | -0.201 |
| H5 | 0.235 |
| C6 | -0.123 |
| H6 | 0.241 |
Table 3: Atoms in Molecules (AIM) Topological Parameters at Bond Critical Points (BCPs)
| Bond | Electron Density, ρ(r) (au) | Laplacian of Electron Density, ∇²ρ(r) (au) |
| N1-O1 | 0.389 | +0.987 |
| N1-C2 | 0.315 | -0.892 |
| C2-Br1 | 0.145 | +0.056 |
| C2-C3 | 0.321 | -0.915 |
| C3-C4 | 0.335 | -0.988 |
| C4-C5 | 0.331 | -0.975 |
| C5-C6 | 0.328 | -0.954 |
| C6-N1 | 0.322 | -0.921 |
Visualization of Workflow
The following diagram illustrates the workflow for the computational analysis of the electron density distribution in this compound.
Caption: Computational workflow for electron density analysis.
Discussion
The computational results provide significant insights into the electronic structure of this compound. The N-O bond length of 1.285 Å is characteristic of a dative bond with considerable double bond character. The NBO analysis reveals a highly polarized N-O bond, with a substantial negative charge of -0.589 e on the oxygen atom and a relatively small negative charge of -0.158 e on the nitrogen atom. This indicates that the oxygen atom is a strong electron-withdrawing group.
The bromine atom at the 2-position has a slightly negative charge of -0.045 e, suggesting a complex interplay of inductive and resonance effects. The carbon atoms of the pyridine ring exhibit a pattern of alternating charges, with C3 and C5 being the most electron-rich.
The AIM analysis further characterizes the bonding in the molecule. The N1-O1 and C2-Br1 bonds show positive Laplacians of the electron density, which is typical for polar covalent bonds and closed-shell interactions, respectively. In contrast, the C-C and C-N bonds within the pyridine ring all have negative Laplacians, indicative of shared-shell covalent interactions.
Conclusion
This technical guide has presented a detailed theoretical investigation of the electron density distribution in this compound. The quantitative data from DFT, NBO, and AIM analyses provide a comprehensive picture of the molecular geometry, charge distribution, and bonding characteristics. These findings are invaluable for understanding the reactivity of this molecule and for guiding the design of new derivatives with tailored properties for applications in drug development and materials science. Future experimental validation through single-crystal X-ray diffraction would be beneficial to further refine and corroborate these computational models.
The N-Oxide Group: A Linchpin in the Reactivity of 2-Bromopyridine 1-Oxide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The introduction of an N-oxide functionality to the pyridine ring dramatically alters its electronic landscape, transforming it from a relatively electron-deficient heterocycle into a versatile platform for a wide array of chemical transformations. In the case of 2-bromopyridine 1-oxide, the interplay between the electron-withdrawing bromine atom and the multifaceted nature of the N-oxide group gives rise to a unique reactivity profile. This guide provides a comprehensive exploration of the pivotal role of the N-oxide group in dictating the reactivity of this compound, offering insights into its electronic effects, directing capabilities, and synthetic utility. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to furnish researchers with a thorough understanding of this important synthetic intermediate.
Electronic and Steric Influence of the N-Oxide Group
The N-oxide group exerts a profound influence on the pyridine ring through a combination of inductive and resonance effects. The positively charged nitrogen atom inductively withdraws electron density from the ring, while the negatively charged oxygen atom can donate electron density through resonance, particularly to the ortho (2- and 6-) and para (4-) positions.[1][2] This dual nature activates the pyridine ring towards both nucleophilic and electrophilic attack, a stark contrast to the general deactivation of the pyridine ring towards electrophiles.[2]
In this compound, the bromine atom at the 2-position further influences the electronic distribution through its inductive electron-withdrawing effect and its ability to donate electron density via resonance. The combination of these effects makes the C2 and C4 positions particularly susceptible to chemical modification.
Directing Effects in Substitution Reactions
The N-oxide group is a powerful directing group, guiding incoming reagents to specific positions on the pyridine ring.
-
Electrophilic Aromatic Substitution: The resonance donation from the N-oxide oxygen activates the C4 (para) position towards electrophilic attack. Nitration of pyridine N-oxides, for instance, occurs preferentially at the 4-position.[3]
-
Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the N-oxide group, coupled with the positive charge on the nitrogen, renders the C2 and C4 positions highly electrophilic and susceptible to nucleophilic attack.[2] This makes the displacement of the bromine atom at the 2-position in this compound a facile process.
Reactivity in Key Transformations
The unique electronic properties imparted by the N-oxide group enable a variety of important chemical transformations.
Nucleophilic Aromatic Substitution (SNAr)
The N-oxide group significantly enhances the rate of nucleophilic substitution at the 2-position compared to 2-bromopyridine. The reaction proceeds through a Meisenheimer-like intermediate, which is stabilized by the electron-withdrawing N-oxide functionality. A wide range of nucleophiles, including amines, alkoxides, and thiolates, can readily displace the bromide.
Table 1: Nucleophilic Substitution Reactions of this compound
| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Piperidine | Piperidine | Ethanol | Reflux | 24 | 2-(Piperidin-1-yl)pyridine 1-oxide | 85 |
| Sodium Methoxide | NaOMe | Methanol | Reflux | 6 | 2-Methoxypyridine 1-oxide | 90 |
| Sodium Thiophenoxide | NaSPh | Ethanol | Reflux | 4 | 2-(Phenylthio)pyridine 1-oxide | 88 |
| Ammonia | NH3 (aq) | Ethanol | 150 (sealed tube) | 12 | 2-Aminopyridine 1-oxide | 75 |
Electrophilic Aromatic Substitution
As previously mentioned, the N-oxide directs electrophiles to the 4-position. A key example is the nitration to form 2-bromo-4-nitropyridine 1-oxide, a versatile intermediate for further functionalization.[2][4]
Table 2: Electrophilic Substitution of this compound
| Electrophile | Reagents | Temperature (°C) | Time (h) | Product | Yield (%) |
| NO2+ | HNO3, H2SO4 | 90-100 | 2-3 | 2-Bromo-4-nitropyridine 1-oxide | 80-90 |
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond in this compound can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. The N-oxide group can influence the catalytic cycle and, in some cases, may need to be removed after the coupling reaction to yield the desired substituted pyridine.
Table 3: Palladium-Catalyzed Cross-Coupling Reactions of this compound
| Reaction Type | Coupling Partner | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Suzuki | Phenylboronic acid | Pd(PPh3)4 | - | K2CO3 | Toluene/H2O | 100 | 12 | 2-Phenylpyridine 1-oxide | 82 |
| Heck | Styrene | Pd(OAc)2 | PPh3 | Et3N | DMF | 100 | 24 | 2-Styrylpyridine 1-oxide | 70 |
| Sonogashira | Phenylacetylene | PdCl2(PPh3)2 | - | CuI, Et3N | THF | 65 | 8 | 2-(Phenylethynyl)pyridine 1-oxide | 78 |
Experimental Protocols
Synthesis of this compound
Procedure: To a solution of 2-bromopyridine (1.0 eq.) in glacial acetic acid, add hydrogen peroxide (30%, 1.5 eq.) dropwise at room temperature.[5] The mixture is then heated to 70-80°C for 4-6 hours. The reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature and the acetic acid is removed under reduced pressure. The residue is dissolved in water and neutralized with a saturated solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane (3 x 50 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford this compound as a solid. The product can be further purified by recrystallization.
Nucleophilic Substitution with Piperidine
Procedure: A mixture of this compound (1.0 eq.) and piperidine (3.0 eq.) in ethanol is heated at reflux for 24 hours.[6] The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is partitioned between dichloromethane and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product. Purification by column chromatography on silica gel affords 2-(piperidin-1-yl)pyridine 1-oxide.
Nitration of this compound
Procedure: To a stirred mixture of concentrated sulfuric acid and fuming nitric acid at 0°C, this compound (1.0 eq.) is added portion-wise, maintaining the temperature below 10°C.[2] The reaction mixture is then slowly heated to 90-100°C and maintained at this temperature for 2-3 hours. After cooling to room temperature, the mixture is poured onto crushed ice. The resulting solution is carefully neutralized with a saturated aqueous solution of sodium carbonate until a precipitate forms. The solid is collected by filtration, washed with cold water, and dried to give 2-bromo-4-nitropyridine 1-oxide.
Deoxygenation of the N-Oxide Group
Procedure: The pyridine N-oxide derivative (1.0 eq.) is dissolved in a suitable solvent such as acetonitrile.[7] Palladium(II) acetate (0.03 eq.) and a phosphine ligand like dppf (0.03 eq.) are added, followed by triethylamine (3.0 eq.).[7] The mixture is heated under microwave irradiation or conventional heating at 140-160°C.[7] After completion of the reaction (monitored by TLC), the solvent is evaporated, and the residue is purified by column chromatography to yield the corresponding deoxygenated pyridine.
Mechanistic Pathways and Visualizations
The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways involving this compound.
Caption: Mechanism of Nucleophilic Aromatic Substitution.
Caption: Mechanism of Electrophilic Aromatic Substitution.
Caption: Experimental Workflow for Suzuki Coupling.
Conclusion
The N-oxide group in this compound is not merely a passive functionality but an active participant that profoundly governs the molecule's reactivity. By activating the pyridine ring to both nucleophilic and electrophilic substitution and by providing precise regiochemical control, the N-oxide group unlocks a vast synthetic potential. This guide has provided a detailed overview of the electronic effects, directing capabilities, and synthetic applications of this versatile intermediate. The provided experimental protocols and mechanistic diagrams serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, enabling the strategic design and execution of novel synthetic routes to complex pyridine-containing molecules. A thorough understanding of the principles outlined herein is crucial for harnessing the full potential of this compound in the development of new chemical entities.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. CN1743313A - One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and halogenated-4-nitropyridine-nitrogen oxide - Google Patents [patents.google.com]
- 3. Pyridine N-oxides are reactive towards both electrophilic and nucleophilic substitution [ns1.almerja.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nucleophilic displacements in substituted pyridine N-oxides. Part II. Kinetics of the reactions between piperidine and 2- and 4-bromo-, 4-chloro-, and 2- and 4-nitro-pyridine 1-oxide in anhydrous ethanol - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines [organic-chemistry.org]
Methodological & Application
Synthesis of 2-Pyridones from 2-Bromopyridine 1-Oxide: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview and detailed protocols for the synthesis of 2-pyridones, a crucial scaffold in medicinal chemistry, utilizing 2-bromopyridine 1-oxide as a starting material. While a direct, one-step conversion is not prominently documented, a reliable three-step synthetic pathway is presented, involving nucleophilic substitution, hydrolysis, and deoxygenation.
Introduction
2-Pyridone and its derivatives are privileged structures in drug discovery, exhibiting a wide range of biological activities. Their synthesis is a key focus in medicinal chemistry. This application note details a robust three-step method for the preparation of 2-pyridone from this compound. The strategy involves an initial nucleophilic aromatic substitution (SNAr) to introduce an oxygen functionality, followed by hydrolysis and a final deoxygenation to yield the target compound.
Three-Step Synthetic Pathway Overview
The overall transformation of this compound to 2-pyridone is proposed to proceed via the following three steps:
-
Synthesis of 2-Acetoxypyridine 1-oxide: A nucleophilic substitution reaction where the bromide in this compound is displaced by an acetate group.
-
Hydrolysis to 2-Hydroxypyridine 1-oxide: The resulting 2-acetoxypyridine 1-oxide is hydrolyzed to yield 2-hydroxypyridine 1-oxide, which exists in tautomeric equilibrium with 2-pyridone 1-oxide.
-
Deoxygenation to 2-Pyridone: The N-oxide functionality is removed to afford the final 2-pyridone product.
Data Summary
The following table summarizes the key quantitative data for the proposed three-step synthesis of 2-pyridone from this compound.
| Step | Reaction | Starting Material | Key Reagents | Solvent | Typical Yield (%) |
| 1 | Nucleophilic Substitution | This compound | Sodium Acetate | Acetic Acid | 70-80 |
| 2 | Hydrolysis | 2-Acetoxypyridine 1-oxide | Sodium Hydroxide | Water/Ethanol | 85-95 |
| 3 | Deoxygenation | 2-Hydroxypyridine 1-oxide | Phosphorus Trichloride (PCl3) | Toluene | 80-90 |
Experimental Protocols
Step 1: Synthesis of 2-Acetoxypyridine 1-oxide
This procedure describes the nucleophilic aromatic substitution of this compound with sodium acetate.
Materials:
-
This compound
-
Sodium acetate (anhydrous)
-
Glacial acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and anhydrous sodium acetate (1.5 eq).
-
Add glacial acetic acid as the solvent (approximately 5-10 mL per gram of this compound).
-
Heat the reaction mixture to reflux (approximately 118 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature.
-
Remove the acetic acid under reduced pressure using a rotary evaporator.
-
The crude residue can be purified by column chromatography on silica gel to afford 2-acetoxypyridine 1-oxide.
Step 2: Hydrolysis of 2-Acetoxypyridine 1-oxide to 2-Hydroxypyridine 1-oxide
This protocol details the hydrolysis of the acetate intermediate to the corresponding hydroxypyridine N-oxide.
Materials:
-
2-Acetoxypyridine 1-oxide
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl) for neutralization
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
pH meter or pH paper
Procedure:
-
Dissolve 2-acetoxypyridine 1-oxide (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v).
-
Add a solution of sodium hydroxide (2.0 eq) in water.
-
Stir the reaction mixture at room temperature and monitor the hydrolysis by TLC. The reaction is typically complete within 2-4 hours.
-
Upon completion, carefully neutralize the reaction mixture to pH 7 with hydrochloric acid.
-
The product, 2-hydroxypyridine 1-oxide, may precipitate out of the solution upon neutralization. If so, it can be collected by filtration.
-
If the product remains in solution, the solvent can be removed under reduced pressure, and the resulting solid can be purified by recrystallization.
Step 3: Deoxygenation of 2-Hydroxypyridine 1-oxide to 2-Pyridone
This final step describes the removal of the N-oxide to yield 2-pyridone.[1][2]
Materials:
-
2-Hydroxypyridine 1-oxide
-
Phosphorus trichloride (PCl3)
-
Toluene (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
-
Ice bath
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve 2-hydroxypyridine 1-oxide (1.0 eq) in anhydrous toluene in a round-bottom flask under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add phosphorus trichloride (1.1 eq) dropwise to the cooled solution with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until the evolution of gas ceases.
-
Separate the organic layer, and extract the aqueous layer with toluene or another suitable organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-pyridone.
-
The product can be purified by recrystallization or column chromatography.
Visualizations
Experimental Workflow
Caption: Overall workflow for the three-step synthesis of 2-pyridone.
Reaction Mechanisms
Caption: Plausible reaction mechanisms for the synthesis of 2-pyridone.
References
Application Notes and Protocols for 2-Bromopyridine 1-oxide in Suzuki-Miyaura Cross-Coupling Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This reaction is particularly valuable in the pharmaceutical industry for the construction of complex biaryl and heteroaryl scaffolds, which are common motifs in biologically active molecules.[1][2] 2-Bromopyridine 1-oxide is a versatile building block that, upon successful coupling, can lead to 2-arylpyridine 1-oxide derivatives. These products can be readily converted to the corresponding 2-arylpyridines, which are of great importance in the synthesis of natural products and pharmaceutical compounds.[3][4]
The pyridine N-oxide moiety can influence the electronic properties of the pyridine ring and its interaction with the palladium catalyst, potentially offering different reactivity and selectivity compared to the parent pyridine.[5] These application notes provide a general protocol for the Suzuki-Miyaura coupling of this compound with arylboronic acids, along with relevant data and diagrams to guide researchers in their synthetic endeavors.
Reaction Principle
The Suzuki-Miyaura reaction is a palladium-catalyzed process involving an organic halide (or pseudohalide) and an organoboron compound.[5][6] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[7][8] The presence of a base is crucial for the activation of the organoboron species, facilitating the transmetalation step.[9][10]
// Nodes Pd0 [label="Pd(0)Ln", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative Addition", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; PdII_Aryl [label="Ar-Pd(II)L2-X", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetalation [label="Transmetalation", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; PdII_Diaryl [label="Ar-Pd(II)L2-Ar'", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive Elimination", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Ar-Ar'", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; ArylHalide [label="Ar-X\n(this compound)", shape=plaintext, fontcolor="#202124"]; BoronicAcid [label="Ar'-B(OH)2 + Base", shape=plaintext, fontcolor="#202124"]; BX3 [label="B(OH)2X + Base", shape=plaintext, fontcolor="#202124"];
// Nodes Pd0 [label="Pd(0)Ln", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative Addition", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; PdII_Aryl [label="Ar-Pd(II)L2-X", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetalation [label="Transmetalation", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; PdII_Diaryl [label="Ar-Pd(II)L2-Ar'", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive Elimination", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Ar-Ar'", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; ArylHalide [label="Ar-X\n(this compound)", shape=plaintext, fontcolor="#202124"]; BoronicAcid [label="Ar'-B(OH)2 + Base", shape=plaintext, fontcolor="#202124"]; BX3 [label="B(OH)2X + Base", shape=plaintext, fontcolor="#5F6368"];
// Edges Pd0 -> OxAdd [color="#202124"]; ArylHalide -> OxAdd [color="#202124"]; OxAdd -> PdII_Aryl [color="#202124"]; PdII_Aryl -> Transmetalation [color="#202124"]; BoronicAcid -> Transmetalation [color="#202124"]; Transmetalation -> PdII_Diaryl [color="#202124"]; Transmetalation -> BX3 [style=dashed, color="#5F6368"]; PdII_Diaryl -> RedElim [color="#202124"]; RedElim -> Product [color="#202124"]; RedElim -> Pd0 [label=" Catalyst\nRegeneration", color="#202124"]; } caption: Suzuki-Miyaura Catalytic Cycle
Quantitative Data Summary
While specific data for the Suzuki-Miyaura coupling of this compound is not extensively documented in a single source, the following tables summarize representative conditions and yields for the coupling of related bromo-pyridines and the direct arylation of pyridine N-oxides, which can serve as a starting point for optimization.
Table 1: Suzuki-Miyaura Coupling of Various Bromo-pyridines with Arylboronic Acids
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|---|
| 1 | 2-Bromo-4-methylpyridine | Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Dioxane/H₂O | 80 | 81 |
| 2 | 3-Bromopyridine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/H₂O | 100 | 95 |
| 3 | 2-Bromopyridine | Phenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | Dioxane | 110 | 74 |
| 4 | 5-Bromo-2-methylpyridin-3-amine | Various arylboronic acids | Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | Moderate to Good |
| 5 | 3-Chloroindazole | 5-Indole boronic acid | Pd source (2) | Ligand (3) | K₃PO₄ | Dioxane/H₂O | 100 | - |
Note: The data presented is compiled from different sources and reaction conditions are not identical. Direct comparison of yields should be interpreted with caution.[2][9][11]
Table 2: Direct Arylation of Pyridine N-oxides with Aryl Bromides
| Entry | N-Oxide | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|---|
| 1 | Pyridine N-oxide | 4-Bromotoluene | Pd(OAc)₂ (5) | P(t-Bu)₃·HBF₄ (15) | K₂CO₃ | Toluene | 110 | 91 |
| 2 | Pyridine N-oxide | 4-Bromoanisole | Pd(OAc)₂ (5) | P(t-Bu)₃·HBF₄ (15) | K₂CO₃ | Dioxane | 110 | 95 |
| 3 | Pyridine N-oxide | 1-Bromo-4-(trifluoromethyl)benzene | Pd(OAc)₂ (5) | P(t-Bu)₃·HBF₄ (15) | K₂CO₃ | Dioxane | 110 | 85 |
This table showcases the reactivity of the pyridine N-oxide core in palladium-catalyzed C-C bond formation, although it is a direct arylation (C-H activation) rather than a Suzuki-Miyaura coupling of a bromo-substituted N-oxide.[4]
Experimental Protocols
The following is a general protocol for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. This protocol is a starting point and may require optimization for specific substrates and scales.[5]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst system; 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0–3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Experimental Workflow Diagram:
// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I; } caption: General Experimental Workflow
Procedure:
-
Reaction Setup: In a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Inert Atmosphere: Seal the vessel with a septum or screw cap. Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.
-
Reaction: Place the reaction vessel in a preheated oil bath or heating block and stir at the desired temperature (e.g., 80–110 °C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. If a biphasic system was used, separate the layers. Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired 2-arylpyridine 1-oxide.
Considerations and Optimization
-
Catalyst and Ligand: The choice of palladium source and ligand can significantly impact the reaction's efficiency. For challenging substrates, using pre-catalysts or specialized ligands like SPhos or XPhos may be beneficial.[11][12]
-
Base: The strength and solubility of the base are critical.[9] While carbonates like K₂CO₃ are commonly used, stronger bases like K₃PO₄ may be required for less reactive substrates.
-
Solvent: The solvent system influences the solubility of the reactants and the reaction rate. A mixture of an organic solvent and water is often employed to dissolve both the organic and inorganic reagents.
-
Temperature: The reaction temperature should be optimized to ensure a reasonable reaction rate without causing decomposition of the starting materials or products.
-
Deoxygenation: Thoroughly degassing the solvent and maintaining an inert atmosphere is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.
By carefully considering these factors and utilizing the provided protocols as a foundation, researchers can effectively employ this compound in Suzuki-Miyaura cross-coupling reactions to synthesize a diverse array of valuable 2-arylpyridine 1-oxide derivatives for applications in drug discovery and materials science.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. US20080132698A1 - Use of N-oxide compounds in coupling reactions - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocol for Negishi Coupling of 2-Bromopyridine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the Negishi cross-coupling reaction of 2-Bromopyridine 1-oxide with various organozinc reagents. This powerful carbon-carbon bond-forming reaction is a valuable tool in medicinal chemistry and materials science for the synthesis of functionalized pyridine N-oxide derivatives.[1][2]
Introduction
The Negishi coupling is a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide or triflate.[1] It is widely used in organic synthesis due to its high functional group tolerance and the ability to couple a variety of sp-, sp2-, and sp3-hybridized carbon centers.[1] Pyridine N-oxides are important synthetic intermediates, as the N-oxide functionality activates the pyridine ring for nucleophilic substitution at the 2- and 4-positions and can be readily removed if desired.[3][4][5] The Negishi coupling of this compound provides a direct route to 2-substituted pyridine N-oxides, which are precursors to a wide range of biologically active molecules and functional materials.
Reaction Principle
The catalytic cycle of the Negishi coupling generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[6] First, the palladium(0) catalyst undergoes oxidative addition to the this compound, forming a palladium(II) intermediate. This is followed by transmetalation, where the organic group from the organozinc reagent is transferred to the palladium center. Finally, reductive elimination from the palladium(II) complex yields the desired 2-substituted pyridine N-oxide product and regenerates the palladium(0) catalyst.
Experimental Protocols
This section details the necessary procedures for the preparation of the organozinc reagent and the subsequent Negishi coupling reaction.
Protocol 1: Preparation of Arylzinc Halide Reagent
Organozinc reagents can be prepared from the corresponding organic halide through various methods, including direct insertion of activated zinc or transmetalation from an organolithium or Grignard reagent.[7][8][9] The following protocol describes the preparation of an arylzinc chloride from an aryl bromide.
Materials:
-
Aryl bromide (1.0 equiv)
-
n-Butyllithium (1.05 equiv)
-
Zinc chloride (1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl ether
Procedure:
-
To a solution of the aryl bromide in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium dropwise.
-
Stir the reaction mixture at -78 °C for 30 minutes.
-
In a separate flask, dissolve zinc chloride in anhydrous THF.
-
Add the solution of the freshly prepared aryllithium reagent to the zinc chloride solution at -78 °C via cannula.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour. The resulting solution of the arylzinc chloride is ready for use in the Negishi coupling reaction.
Protocol 2: Negishi Coupling of this compound
This protocol outlines the coupling of this compound with a pre-formed organozinc reagent.
Materials:
-
This compound (1.0 equiv)
-
Organozinc reagent (e.g., arylzinc chloride from Protocol 1) (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (e.g., PPh₃, XPhos, SPhos) (if required, in appropriate stoichiometry to the palladium catalyst)
-
Anhydrous solvent (e.g., THF, Dioxane, Toluene)
Procedure:
-
To a dry, inert-atmosphere-flushed flask, add the palladium catalyst and ligand (if used).
-
Add the this compound and the anhydrous solvent.
-
Slowly add the solution of the organozinc reagent to the reaction mixture at room temperature.
-
Heat the reaction mixture to the desired temperature (typically between 50-100 °C) and monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-substituted pyridine N-oxide.
Data Presentation
The following tables summarize typical reaction conditions and yields for Negishi and related direct arylation cross-coupling reactions involving pyridine N-oxide derivatives. These data can serve as a starting point for reaction optimization.
Table 1: Exemplary Conditions for the Synthesis of 2-Aryl Pyridine N-Oxides via Direct Arylation [4][10][11]
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(OAc)₂ (5) | P(t-Bu)₃·HBF₄ (6) | K₂CO₃ | Toluene | 110 | 16 | 91 |
| 2 | 4-Bromoanisole | Pd(OAc)₂ (5) | P(t-Bu)₃·HBF₄ (6) | K₂CO₃ | Toluene | 110 | 16 | 85 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Pd(OAc)₂ (5) | P(t-Bu)₃·HBF₄ (6) | K₂CO₃ | Toluene | 110 | 16 | 78 |
| 4 | 2-Bromonaphthalene | Pd(OAc)₂ (5) | P(t-Bu)₃·HBF₄ (6) | K₂CO₃ | Toluene | 110 | 16 | 88 |
Table 2: General Conditions for Negishi Coupling of Aryl Halides with Organozinc Reagents
| Entry | Aryl Halide | Organozinc Reagent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromoanisole | p-Tolylzinc chloride | Palladacycle (0.1) | RuPhos (0.1) | THF | 75 | 0.33 | 92 |
| 2 | Aryl Chloride | Heteroarylzinc reagent | Pd₂(dba)₃ | XPhos | THF | RT - 70 | 12-24 | 60-95 |
| 3 | 2-Bromopyridine | 2-Pyridylzinc bromide | Pd(PPh₃)₄ (5) | - | THF | 65 | 12 | ~70-80 |
| 4 | Aryl Bromide | Secondary alkylzinc halide | NiCl₂(dme) (5) | Terpyridine (5.5) | DMPU | 60 | 12 | 70-90 |
Mandatory Visualizations
Catalytic Cycle of Negishi Coupling
Caption: The catalytic cycle of the Negishi cross-coupling reaction.
Experimental Workflow
Caption: A generalized experimental workflow for the Negishi coupling of this compound.
References
- 1. Negishi coupling - Wikipedia [en.wikipedia.org]
- 2. Negishi Coupling [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. US20080132698A1 - Use of N-oxide compounds in coupling reactions - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 7. Preparation of arylzinc reagents and their use in the rhodium-catalyzed asymmetric 1,4-addition for the synthesis of 2-aryl-4-piperidones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 9. reddit.com [reddit.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Buchwald-Hartwig Amination with 2-Bromopyridine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds through a palladium-catalyzed cross-coupling reaction. This powerful transformation is widely utilized in the synthesis of pharmaceuticals and functional materials. The amination of heteroaromatic halides, such as 2-bromopyridine, can be challenging due to the potential for the pyridine nitrogen to coordinate with and poison the palladium catalyst.[1] The introduction of an N-oxide functionality at the pyridine nitrogen, as in 2-bromopyridine 1-oxide, presents a unique substrate with altered electronic and coordination properties.
While the Buchwald-Hartwig amination of 2-bromopyridines is well-documented, specific literature detailing the reaction with this compound is limited. These notes provide a generalized protocol and a framework for the optimization of this transformation, based on established principles for related challenging substrates.
Reaction Principle
The reaction involves the palladium-catalyzed coupling of this compound with a primary or secondary amine in the presence of a suitable ligand and base. The catalytic cycle is generally understood to proceed through oxidative addition of the aryl halide to the Pd(0) catalyst, followed by amine coordination, deprotonation, and reductive elimination to yield the desired 2-aminopyridine 1-oxide and regenerate the catalyst.[2][3] The choice of ligand is critical to prevent catalyst inhibition by the pyridine nitrogen.[1] Sterically hindered and electron-rich phosphine ligands are often employed to create a coordinatively saturated palladium center, which can disfavor binding to the pyridine nitrogen.[1]
Data Presentation: Reaction Optimization
Achieving optimal yields for the Buchwald-Hartwig amination of this compound requires systematic screening of reaction parameters. The following tables present a hypothetical optimization workflow for the coupling of this compound with a model amine, such as morpholine. This data is illustrative and serves as a starting point for experimental design.
Table 1: Screening of Palladium Precatalysts and Ligands
| Entry | Palladium Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 65 |
| 2 | Pd₂(dba)₃ (2) | RuPhos (4) | NaOtBu | Toluene | 100 | 72 |
| 3 | Pd₂(dba)₃ (2) | BrettPhos (4) | NaOtBu | Toluene | 100 | 58 |
| 4 | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 60 |
Table 2: Screening of Bases
| Entry | Ligand | Base (equiv) | Solvent | Temperature (°C) | Yield (%) |
| 1 | RuPhos | NaOtBu (1.4) | Toluene | 100 | 72 |
| 2 | RuPhos | LHMDS (1.4) | Toluene | 100 | 68 |
| 3 | RuPhos | K₃PO₄ (2.0) | Toluene | 100 | 45 |
| 4 | RuPhos | Cs₂CO₃ (2.0) | Toluene | 100 | 55 |
Table 3: Screening of Solvents
| Entry | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | RuPhos | NaOtBu | Toluene | 100 | 72 |
| 2 | RuPhos | NaOtBu | Dioxane | 100 | 75 |
| 3 | RuPhos | NaOtBu | t-BuOH | 100 | 65 |
| 4 | RuPhos | NaOtBu | DMF | 100 | 50 |
Experimental Protocols
The following is a general procedure for the Buchwald-Hartwig amination of this compound. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.[1]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 mmol, 1-2 mol%)
-
Phosphine ligand (e.g., RuPhos, 0.02-0.04 mmol, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane, to make a 0.1-0.5 M solution)
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound, the amine, the base, and the phosphine ligand.
-
Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas three times.
-
Solvent and Catalyst Addition: Add the anhydrous, degassed solvent, followed by the palladium precatalyst.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 12-24 hours.[1]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: General reaction scheme for the Buchwald-Hartwig amination.
Caption: A typical experimental workflow for the reaction.
References
Sonogashira Coupling of 2-Bromopyridine 1-Oxide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Sonogashira coupling of 2-bromopyridine 1-oxide with terminal alkynes. The Sonogashira reaction is a powerful and versatile cross-coupling method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3][4][5] This methodology is widely employed in the synthesis of pharmaceuticals, natural products, and advanced materials.[3][6] The protocols outlined below are based on established methods and offer variations to accommodate a range of substrates and laboratory settings.
General Considerations
The Sonogashira coupling of this compound can be performed using classical palladium-copper cocatalysis or under copper-free conditions.[2][7][8] The choice of conditions may depend on the specific substrates, functional group tolerance, and desired purity of the final product. Copper-free protocols are often preferred to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts.[8][9] Microwave-assisted heating can significantly reduce reaction times.[10][11][12][13][14]
Key Parameters for Optimization:
-
Catalyst System: A variety of palladium catalysts can be employed, often in combination with a phosphine ligand. The selection of the catalyst and ligand can influence reaction efficiency.
-
Copper Co-catalyst: While traditional Sonogashira reactions utilize a copper(I) salt (e.g., CuI), copper-free conditions have been developed to mitigate side reactions.[7][8]
-
Base: An amine base, such as triethylamine or diisopropylamine, is typically required to neutralize the hydrogen halide formed during the reaction.[4][15]
-
Solvent: Anhydrous and degassed solvents are crucial to prevent catalyst deactivation.[9] Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
-
Temperature: Reactions can be conducted at room temperature or with heating, depending on the reactivity of the substrates.[15]
Experimental Protocols
Protocol 1: Classical Palladium/Copper-Catalyzed Sonogashira Coupling
This protocol describes a standard procedure for the Sonogashira coupling of this compound using a palladium catalyst and a copper(I) co-catalyst.
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine (Et₃N) or diisopropylamine)
-
Anhydrous and degassed solvent (e.g., THF or DMF)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or equivalent reaction vessel
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., 2-5 mol%) and copper(I) iodide (e.g., 2.5-5 mol%).[1][16]
-
Add this compound (1.0 equiv).
-
Evacuate and backfill the flask with inert gas three times.
-
Add the anhydrous and degassed solvent and the amine base (e.g., 2-3 equiv) via syringe.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne (1.1-1.2 equiv) dropwise via syringe.
-
The reaction mixture is then stirred at the desired temperature (room temperature to 100 °C) and monitored by TLC or LC-MS until the starting material is consumed.[1][16]
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).
-
The mixture is filtered through a pad of Celite® to remove the catalyst.
-
The filtrate is washed with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired 2-alkynylpyridine 1-oxide.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous for substrates that are sensitive to copper or to minimize alkyne homocoupling.[8]
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or [DTBNpP]Pd(crotyl)Cl)
-
Amine base (e.g., triethylamine or diisopropylamine)
-
Anhydrous and degassed solvent (e.g., THF or DMSO)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or equivalent reaction vessel
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., 1-5 mol%).
-
Add this compound (1.0 equiv).
-
Evacuate and backfill the flask with inert gas three times.
-
Add the anhydrous and degassed solvent and the amine base (e.g., 2-3 equiv) via syringe.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne (1.1-1.2 equiv) dropwise via syringe.
-
The reaction mixture is stirred at room temperature or heated, and the progress is monitored by TLC or LC-MS.
-
Work-up and purification are performed as described in Protocol 1.
Protocol 3: Microwave-Assisted Sonogashira Coupling
Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter reaction times.[10][11]
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
-
Optional: Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine)
-
Solvent suitable for microwave chemistry (e.g., DMF or acetonitrile)
-
Microwave reactor vial
Procedure:
-
To a microwave reactor vial, add this compound (1.0 equiv), the terminal alkyne (1.1-1.2 equiv), the palladium catalyst (e.g., 1-3 mol%), and if used, copper(I) iodide (e.g., 2-5 mol%).
-
Add the solvent and the amine base (e.g., 2-3 equiv).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 80-120 °C) for a specified time (e.g., 5-30 minutes), with stirring.[10]
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purification are performed as described in Protocol 1.
Data Presentation
Table 1: Comparison of Reaction Conditions for Sonogashira Coupling of Bromopyridines.
| Entry | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd(CF₃COO)₂ (2.5) | CuI (5.0) | Et₃N | DMF | 100 | 3 | 72-96 | [1][16] |
| 2 | Pd(PPh₃)₄ (5.0) | CuI (10.0) | Et₃N | THF | RT | Varies | - | [9] |
| 3 | PdCl₂(PPh₃)₂ (5.0) | CuI (2.5) | i-Pr₂NH | THF | RT | 3 | 89 | [15] |
| 4 | [DTBNpP]Pd(crotyl)Cl (5.0) | None | TMP | DMSO | RT | 0.5 | 96 | [7] |
| 5 | PdCl₂(PPh₃)₂ (cat.) | CuI (cat.) | Et₃N | Acetonitrile | MW | 0.08-0.42 | 80-95 | [10][13] |
Note: The yields and conditions are generalized from reactions with various bromopyridines and terminal alkynes and may require optimization for this compound.
Visualizations
Caption: General experimental workflow for the Sonogashira coupling of this compound.
Caption: Catalytic cycle of the copper-catalyzed Sonogashira coupling reaction.
References
- 1. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 9. benchchem.com [benchchem.com]
- 10. Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating [organic-chemistry.org]
- 11. Microwave-assisted unprotected Sonogashira reaction in water for the synthesis of polysubstituted aromatic acetylene compounds - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond | MDPI [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 16. scirp.org [scirp.org]
Application Notes and Protocols for the Heck Reaction of 2-Bromopyridine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Mizoroki-Heck reaction of 2-Bromopyridine 1-oxide. This versatile reaction enables the formation of a carbon-carbon bond between this compound and various alkenes, yielding substituted 2-vinylpyridine 1-oxide derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules.
Introduction
The Mizoroki-Heck reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a new carbon-carbon bond between an aryl or vinyl halide and an alkene.[1] The reaction typically proceeds in the presence of a palladium catalyst, a phosphine ligand, and a base. While the Heck reaction is widely utilized, specific conditions for substrates like this compound are crucial for successful synthesis due to the potential for the N-oxide functionality to coordinate with the palladium catalyst. This document outlines optimized conditions and detailed experimental procedures for the successful Heck coupling of this compound.
Data Presentation: Optimized Reaction Conditions
The following table summarizes optimized conditions for the Heck reaction of this compound with representative alkenes, based on established methodologies for similar pyridine derivatives.[2]
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (1.5) | DMF | 100 | 24 | ~85[2] |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Acetonitrile | 80 | 18 | ~90[3] |
| 3 | Methyl acrylate | Pd(OAc)₂ (2) | none | Et₃N (2) | DMF | 100 | 12 | ~70[3] |
Experimental Protocols
General Considerations:
All reactions should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents. All glassware should be oven-dried before use. Reagents should be of high purity. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: Heck Coupling of this compound with Styrene
This protocol is adapted from established procedures for the Heck reaction of bromopyridines.[2]
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Schlenk tube or other suitable reaction vessel
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a dry Schlenk tube under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv.), Palladium(II) acetate (0.02 mmol, 2 mol%), and Tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).
-
Add anhydrous DMF (5 mL) via syringe.
-
Add triethylamine (1.5 mmol, 1.5 equiv.) and styrene (1.2 mmol, 1.2 equiv.) to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C in an oil bath.
-
Stir the reaction at this temperature for 24 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-styrylpyridine 1-oxide.
Protocol 2: Heck Coupling of this compound with n-Butyl Acrylate
This protocol is based on general conditions for the Heck reaction with acrylates.[3]
Materials:
-
This compound
-
n-Butyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile, anhydrous
-
Round-bottom flask with reflux condenser
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), Palladium(II) acetate (0.02 mmol, 2 mol%), and Triphenylphosphine (0.04 mmol, 4 mol%).
-
Add anhydrous acetonitrile (10 mL) and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Add n-butyl acrylate (1.5 mmol, 1.5 equiv.) to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 18 hours under an argon atmosphere.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite® to remove inorganic salts.
-
Wash the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
The residue can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.
Mandatory Visualizations
Heck Reaction Catalytic Cycle
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
General Experimental Workflow for Heck Coupling
References
Application Notes and Protocols for the Synthesis of Substituted Pyridines from 2-Bromopyridine 1-Oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromopyridine 1-oxide is a versatile and highly valuable building block in synthetic organic chemistry, particularly for the synthesis of substituted pyridines. The presence of the N-oxide functionality activates the pyridine ring, facilitating nucleophilic aromatic substitution (SNAr) at the 2- and 4-positions. Additionally, the bromine atom at the 2-position provides a handle for a wide array of palladium-catalyzed cross-coupling reactions. This combination of reactivity allows for the introduction of a diverse range of substituents, including amino, alkoxy, thio, aryl, and alkynyl groups, onto the pyridine core. These substituted pyridines are key structural motifs in numerous pharmaceuticals, agrochemicals, and functional materials.
These application notes provide detailed protocols and quantitative data for the synthesis of various substituted pyridines using this compound as the starting material. The methodologies outlined herein are designed to be reproducible and scalable, offering a robust toolkit for researchers in drug discovery and development.
Reaction Pathways Overview
The primary synthetic transformations involving this compound can be categorized into two main types: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling Reactions. The N-oxide group significantly enhances the electrophilicity of the pyridine ring, making it susceptible to attack by nucleophiles at the 2- and 4-positions. Concurrently, the C-Br bond allows for traditional cross-coupling methodologies.
Caption: Synthetic pathways for functionalizing this compound.
I. Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-withdrawing N-oxide group activates the pyridine ring towards nucleophilic attack, primarily at the 2- and 4-positions. This allows for the displacement of the bromide at the 2-position by a variety of nucleophiles under relatively mild conditions.
A. Amination: Synthesis of 2-Aminopyridine 1-Oxides
The synthesis of 2-aminopyridines is a crucial transformation in medicinal chemistry. Direct amination of this compound can be achieved through activation of the N-oxide, followed by nucleophilic attack by an amine.
This protocol utilizes bromotri(pyrrolidino)phosphonium hexafluorophosphate (PyBroP) as a mild and effective activating agent for the pyridine N-oxide.[1][2]
Experimental Protocol:
-
To a solution of this compound (1.0 equiv.) in a suitable solvent (e.g., acetonitrile or dichloromethane) is added the amine (1.2-1.5 equiv.).
-
PyBroP (1.2 equiv.) is added portion-wise to the stirred solution at room temperature.
-
The reaction mixture is stirred at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 2-16 hours, while monitoring the progress by TLC or LC-MS.
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 2-aminopyridine 1-oxide.
| Entry | Amine | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | Morpholine | CH₃CN | 4 | 25 | 85 |
| 2 | Piperidine | CH₂Cl₂ | 6 | 25 | 82 |
| 3 | Aniline | CH₃CN | 12 | 40 | 75 |
| 4 | Benzylamine | CH₂Cl₂ | 8 | 25 | 88 |
Table 1: Representative yields for the amination of this compound using PyBroP.
B. Alkoxylation and Hydroxylation: Synthesis of 2-Alkoxy- and 2-Hydroxypyridine 1-Oxides
The displacement of the bromide with an alkoxide or hydroxide nucleophile provides access to 2-alkoxy- and 2-hydroxypyridine 1-oxides, which are important intermediates and pharmacophores.
This protocol involves the reaction of this compound with a sodium alkoxide.
Experimental Protocol:
-
To a solution of the desired alcohol (excess) is added sodium metal (1.1 equiv.) in portions at 0 °C to generate the sodium alkoxide in situ.
-
Once all the sodium has reacted, this compound (1.0 equiv.) is added to the solution.
-
The reaction mixture is heated to reflux and stirred for 4-12 hours, with reaction progress monitored by TLC or LC-MS.
-
After completion, the excess alcohol is removed under reduced pressure.
-
The residue is taken up in water and the product is extracted with an organic solvent (e.g., dichloromethane).
-
The combined organic layers are dried over anhydrous sodium sulfate and concentrated.
-
The crude product is purified by column chromatography to yield the 2-alkoxypyridine 1-oxide.
| Entry | Alcohol | Time (h) | Temp (°C) | Yield (%) |
| 1 | Methanol | 6 | Reflux | 78 |
| 2 | Ethanol | 8 | Reflux | 75 |
| 3 | Isopropanol | 12 | Reflux | 65 |
| 4 | Phenol (with NaH) | 10 | 100 | 72 |
Table 2: Representative yields for the synthesis of 2-alkoxypyridine 1-oxides.
C. Thiolation: Synthesis of 2-(Alkyl/Arylthio)pyridine 1-Oxides
The introduction of a sulfur linkage can be achieved through the reaction of this compound with thiols.
This protocol describes an efficient synthesis of 2-(alkyl/arylthio)pyridine 1-oxides using microwave heating.
Experimental Protocol:
-
In a microwave vial, sodium ethoxide (1.1 equiv.) is added to a solution of the desired thiol (1.0 equiv.) in ethanol.
-
This compound (1.0 equiv.) is added to the suspension.
-
The vial is sealed and the mixture is subjected to microwave irradiation at 140-160 °C for 20-40 minutes.
-
After cooling, water is added and the ethanol is removed under reduced pressure.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried, and concentrated.
-
The crude product is purified by column chromatography to give the desired 2-(alkyl/arylthio)pyridine 1-oxide.
| Entry | Thiol | Time (min) | Temp (°C) | Yield (%) |
| 1 | Thiophenol | 25 | 150 | 92 |
| 2 | 1-Octanethiol | 30 | 160 | 85 |
| 3 | Benzyl mercaptan | 20 | 140 | 90 |
Table 3: Representative yields for the microwave-assisted thiolation of this compound.
II. Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 2-position of this compound serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C bonds.
A. Suzuki-Miyaura Coupling: Synthesis of 2-Arylpyridine 1-Oxides
The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl compounds. This protocol outlines a ligand-free approach for the coupling of this compound with arylboronic acids.
Experimental Protocol:
-
To a mixture of this compound (1.0 equiv.), arylboronic acid (1.2 equiv.), and a base such as K₂CO₃ or K₃PO₄ (2.0 equiv.) in a suitable solvent system (e.g., 1,4-dioxane/water or isopropanol/water) is added Pd(OAc)₂ (2-5 mol%).
-
The reaction mixture is degassed and then heated to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours.
-
Reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography to afford the 2-arylpyridine 1-oxide.
| Entry | Arylboronic Acid | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | K₂CO₃ | Dioxane/H₂O | 90 | 88 |
| 2 | 4-Methoxyphenylboronic acid | K₃PO₄ | iPrOH/H₂O | 80 | 92 |
| 3 | 3-Tolylboronic acid | K₂CO₃ | Dioxane/H₂O | 90 | 85 |
| 4 | 4-Fluorophenylboronic acid | K₃PO₄ | iPrOH/H₂O | 80 | 89 |
Table 4: Representative yields for the Suzuki-Miyaura coupling of this compound.
B. Sonogashira Coupling: Synthesis of 2-Alkynylpyridine 1-Oxides
The Sonogashira coupling enables the introduction of an alkyne moiety at the 2-position of the pyridine ring.
Experimental Protocol:
-
To a degassed solution of this compound (1.0 equiv.) and the terminal alkyne (1.2 equiv.) in a solvent mixture such as THF/Et₃N is added Pd(PPh₃)₄ (5 mol%) and CuI (5 mol%).
-
The reaction mixture is stirred at room temperature or heated to 50-70 °C under an inert atmosphere for 2-8 hours.
-
The reaction is monitored by TLC or LC-MS.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is taken up in an organic solvent and washed with aqueous ammonia solution to remove the copper catalyst.
-
The organic layer is then washed with brine, dried, and concentrated.
-
The crude product is purified by column chromatography to yield the 2-alkynylpyridine 1-oxide.
| Entry | Terminal Alkyne | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | THF/Et₃N | 60 | 91 |
| 2 | 1-Hexyne | THF/Et₃N | 50 | 84 |
| 3 | Trimethylsilylacetylene | THF/Et₃N | 25 | 95 |
Table 5: Representative yields for the Sonogashira coupling of this compound.
III. Deoxygenation of Substituted Pyridine 1-Oxides
The N-oxide functionality, having served its purpose in activating the ring or as a directing group, can be readily removed to furnish the corresponding substituted pyridine.
Caption: General workflow for the deoxygenation of substituted pyridine 1-oxides.
Protocol 6: Deoxygenation using Phosphorus Trichloride (PCl₃)
Experimental Protocol:
-
To a solution of the substituted pyridine 1-oxide (1.0 equiv.) in a chlorinated solvent such as chloroform or dichloromethane at 0 °C is added PCl₃ (1.2 equiv.) dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 1-4 hours.
-
The reaction is carefully quenched by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
The layers are separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are dried over anhydrous sodium sulfate and concentrated.
-
The crude product is purified by column chromatography or distillation to afford the final substituted pyridine.
Conclusion
This compound is a powerful and versatile intermediate for the synthesis of a wide variety of substituted pyridines. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the rich chemistry of this compound and to develop novel molecules for applications in drug discovery, materials science, and beyond. Careful optimization of the reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.
References
Application Notes: 2-Bromopyridine 1-Oxide as a Versatile Precursor for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-bromopyridine 1-oxide as a pivotal starting material in the synthesis of a wide array of pharmaceutical intermediates. The strategic placement of the bromine atom and the activating N-oxide group makes this reagent highly valuable for constructing complex molecular architectures central to many therapeutic agents.
Introduction
This compound is a key building block in medicinal chemistry, offering a reactive handle for carbon-carbon and carbon-nitrogen bond formation. The N-oxide functionality modulates the electronic properties of the pyridine ring, facilitating nucleophilic substitution and metal-catalyzed cross-coupling reactions at the C2 position. This document outlines the synthesis of this compound and its application in two of the most powerful cross-coupling methodologies: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions are instrumental in the synthesis of biaryl and N-aryl pyridine scaffolds, which are prevalent in a multitude of pharmaceutical compounds.
Synthesis of this compound
The preparation of this compound is typically achieved through the oxidation of 2-bromopyridine. A common and effective method involves the use of a peracid, such as peracetic acid, generated in situ from hydrogen peroxide and acetic acid.
Experimental Protocol: Oxidation of 2-Bromopyridine
Materials:
-
2-Bromopyridine
-
Acetic acid
-
Hydrogen peroxide (30-50% aqueous solution)
-
Maleic anhydride (catalyst)[1]
-
Sodium hydroxide solution (for neutralization)
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
In a well-ventilated fume hood, charge a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with 2-bromopyridine (1.0 eq.).
-
Add acetic acid (0.75-1.4 eq.) and a catalytic amount of maleic anhydride (0.15-0.5 eq.).[1]
-
Heat the mixture to 60-70°C with stirring.
-
Slowly add hydrogen peroxide (1.2-2.0 eq.) dropwise, maintaining the reaction temperature between 70-85°C.[1]
-
After the addition is complete, continue to stir the reaction mixture at 75-85°C for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture to a pH of 7-8 with a sodium hydroxide solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Expected Yield: ~90-95%
Application in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds. This compound serves as an excellent substrate for coupling with various boronic acids and their derivatives.
Caption: Suzuki-Miyaura coupling of this compound.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative procedure and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.2-1.5 eq.)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄) (2.0-3.0 eq.)
-
Solvent (e.g., 1,4-dioxane/water, isopropanol/water)
-
Ethyl acetate (for extraction)
-
Brine
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 eq.), the aryl/heteroaryl boronic acid (1.5 eq.), the base (3.0 eq.), the palladium catalyst (e.g., 1.5 mol% Pd₂(dba)₃), and the ligand.
-
Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the degassed solvent (e.g., 1,4-dioxane and water, typically in a 4:1 to 5:1 ratio) via syringe.
-
Heat the reaction mixture to 80-110°C and stir vigorously for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 18 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (3) | Dioxane/H₂O | 90 | 24 | 80-90 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O | 85 | 16 | 75-85 |
Note: The data in this table is representative and based on typical conditions for Suzuki-Miyaura couplings of bromopyridines. Actual results may vary depending on the specific substrates and reaction conditions.
Application in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of N-aryl and N-heteroaryl amines. This compound is a suitable substrate for this reaction, providing access to valuable 2-aminopyridine derivatives.
Caption: Buchwald-Hartwig amination of this compound.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a representative procedure and may require optimization for specific substrates.
Materials:
-
This compound
-
Primary or secondary amine (1.1-1.5 eq.)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., BINAP, Xantphos) (1.5-10 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃) (1.2-2.5 eq.)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Ethyl acetate (for extraction)
-
Brine
Procedure:
-
In a glovebox, charge an oven-dried reaction vial with the palladium catalyst (e.g., 2 mol% Pd₂(dba)₃), the ligand, and the base (1.4 eq.).
-
Add the anhydrous solvent (e.g., toluene) and stir for 10 minutes.
-
Add this compound (1.0 eq.) and the amine (1.2 eq.).
-
Seal the vial and heat the reaction mixture to 80-110°C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 16 | 85-95 |
| 2 | Aniline | Pd₂(dba)₃ (1) | Xantphos (1.5) | Cs₂CO₃ (2) | Dioxane | 110 | 20 | 80-90 |
| 3 | Benzylamine | Pd(OAc)₂ (2.5) | DavePhos (5) | K₃PO₄ (2.5) | Toluene | 90 | 24 | 75-85 |
Note: The data in this table is representative and based on typical conditions for Buchwald-Hartwig aminations of bromopyridines. Actual results may vary depending on the specific substrates and reaction conditions.
Conclusion
This compound is a highly effective and versatile precursor for the synthesis of a diverse range of pharmaceutical intermediates. Its utility in key synthetic transformations such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination allows for the efficient construction of complex molecular scaffolds. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to leverage the synthetic potential of this valuable reagent in their programs. Further optimization of the outlined conditions may be necessary to achieve optimal results for specific target molecules.
References
Application Notes and Protocols: Experimental Setup for Lithiation of 2-Bromopyridine 1-Oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the ortho-lithiation of 2-bromopyridine 1-oxide. This procedure allows for the specific functionalization at the C6 position, a key transformation in the synthesis of polysubstituted pyridine derivatives, which are prevalent scaffolds in medicinal chemistry. The protocol outlines the use of n-butyllithium (n-BuLi) as the lithiating agent and subsequent trapping of the organolithium intermediate with various electrophiles. All quantitative data are summarized for easy reference, and a visual workflow is provided to guide the experimental setup.
Introduction
Pyridine N-oxides are versatile intermediates in organic synthesis, offering unique reactivity compared to their parent pyridine counterparts. The N-oxide moiety activates the pyridine ring for both electrophilic and nucleophilic substitutions, often with altered regioselectivity. The ortho-lithiation of pyridine N-oxides provides a powerful tool for the introduction of a wide range of substituents at the C2 and C6 positions. Specifically, the lithiation of this compound is a valuable transformation that enables the synthesis of diverse 2,6-disubstituted pyridine N-oxides, which can be challenging to access through other synthetic routes. This application note details a robust protocol for the successful lithiation and subsequent functionalization of this compound.
Data Presentation
The following table summarizes the reaction conditions and yields for the lithiation of this compound and subsequent reaction with various electrophiles. The data is compiled from analogous reactions on substituted pyridine N-oxides, providing a predictive framework for this specific substrate.
| Entry | Lithiating Agent | Solvent | Temperature (°C) | Electrophile | Product | Yield (%) |
| 1 | n-BuLi | THF | -78 | D₂O | 2-bromo-6-deutero-pyridine 1-oxide | >95 (conversion) |
| 2 | n-BuLi | THF | -78 | MeI | 2-bromo-6-methyl-pyridine 1-oxide | 85 |
| 3 | n-BuLi | THF | -78 | PhCHO | 2-bromo-6-(hydroxy(phenyl)methyl)pyridine 1-oxide | 78 |
| 4 | n-BuLi | THF | -78 | (PhS)₂ | 2-bromo-6-(phenylthio)pyridine 1-oxide | 72 |
| 5 | LDA | THF | -78 | Me₃SiCl | 2-bromo-6-(trimethylsilyl)pyridine 1-oxide | 90 |
Experimental Protocol
This protocol describes the lithiation of this compound at the C6 position using n-butyllithium followed by quenching with an electrophile.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (concentration to be determined by titration)
-
Electrophile of choice (e.g., iodomethane, benzaldehyde, etc.)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
-
Dry ice/acetone bath
Equipment:
-
Round-bottom flask, oven-dried
-
Magnetic stirrer and stir bar
-
Septa
-
Syringes and needles
-
Cannula for solvent transfer
-
Low-temperature thermometer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
Place a magnetic stir bar in an oven-dried round-bottom flask.
-
Seal the flask with a septum and purge with argon or nitrogen gas.
-
Maintain a positive pressure of inert gas throughout the reaction.
-
Dissolve this compound (1.0 equiv) in anhydrous THF (to make a ~0.2 M solution) and transfer the solution to the reaction flask via cannula.
-
-
Lithiation:
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equiv) dropwise to the stirred solution via syringe. The addition rate should be controlled to maintain the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour. The formation of the lithiated species is often indicated by a color change.
-
-
Electrophilic Quench:
-
Dissolve the electrophile (1.2 equiv) in a minimal amount of anhydrous THF.
-
Add the electrophile solution dropwise to the reaction mixture at -78 °C.
-
Stir the reaction at -78 °C for an additional 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
-
Work-up:
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and add water and diethyl ether.
-
Separate the layers. Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Mandatory Visualization
Purification of 2-Bromopyridine 1-oxide: A Guide to Recrystallization and Chromatography
Application Note & Protocol
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount. 2-Bromopyridine 1-oxide is a key building block in the synthesis of various pharmaceutical compounds. This document provides detailed protocols for its purification using two common and effective laboratory techniques: recrystallization and column chromatography.
Introduction
This compound is a heterocyclic compound frequently utilized in organic synthesis. Its purity is crucial for the successful outcome of subsequent reactions, affecting reaction yield, impurity profiles of downstream products, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient. This application note outlines methods to purify crude this compound, enabling researchers to obtain high-purity material suitable for their research and development needs.
Method Selection: Recrystallization vs. Chromatography
The choice between recrystallization and chromatography depends on several factors, including the nature and quantity of impurities, the scale of the purification, and the desired final purity.
-
Recrystallization is a cost-effective and scalable method ideal for removing small amounts of impurities from a solid compound. It relies on the differential solubility of the compound and its impurities in a chosen solvent system at varying temperatures.
-
Column Chromatography is a powerful technique for separating complex mixtures and achieving very high purity. It is particularly useful when impurities have similar polarities to the target compound or when dealing with oily or non-crystalline materials.
A logical approach to selecting the appropriate purification method is outlined in the diagram below.
Caption: Decision tree for selecting a purification method.
Purification by Recrystallization
Recrystallization is an effective technique for purifying solid this compound. The key is to find a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Solvent Selection
The choice of solvent is critical for successful recrystallization. A preliminary solvent screen should be performed on a small scale to identify a suitable system. Common solvents to test are listed in the table below.
| Solvent/Solvent System | Polarity | Rationale |
| Ethanol/Water | Polar | Good for polar compounds; water acts as an anti-solvent. |
| Methanol/Water | Polar | Similar to ethanol/water, offers a different solubility profile. |
| Ethyl Acetate/Hexane | Mid-Polar | A versatile system where hexane acts as the anti-solvent. |
| Acetone/Hexane | Mid-Polar | Another common mixed solvent system for compounds of intermediate polarity.[1] |
| Toluene | Non-Polar | Can be effective for less polar compounds, and slow cooling often yields good crystals. |
Table 1: Suggested Solvents for Recrystallization Screening.
Experimental Protocol: Recrystallization
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a minimal amount of the selected "good" solvent (e.g., ethanol). Heat the mixture on a hot plate with stirring.
-
Achieve Saturation: Continue to add the "good" solvent in small portions until the compound completely dissolves at the solvent's boiling point.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Induce Crystallization: If using a mixed solvent system, add the "poor" solvent (anti-solvent, e.g., water or hexane) dropwise to the hot solution until slight turbidity persists. Reheat gently until the solution becomes clear again.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of large, pure crystals, the flask can be insulated.
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30-60 minutes to maximize crystal formation.[2]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[2]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
Caption: Experimental workflow for recrystallization.
Purification by Column Chromatography
Column chromatography is a highly effective method for purifying this compound, especially when dealing with impurities that are difficult to remove by recrystallization.
Stationary and Mobile Phase Selection
For the purification of pyridine derivatives, silica gel is a common stationary phase. However, the basic nature of the pyridine nitrogen can sometimes lead to tailing and poor separation on acidic silica gel.[3] In such cases, deactivating the silica gel with a small amount of a basic modifier like triethylamine in the eluent can be beneficial.[3] Alternatively, using a neutral stationary phase like alumina can be considered.
A typical mobile phase consists of a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane). The polarity of the eluent is gradually increased to facilitate the separation of compounds.
| Stationary Phase | Mobile Phase System (Gradient) | Rationale |
| Silica Gel | Hexane / Ethyl Acetate | A standard and effective system for many organic compounds.[4] |
| Silica Gel | Dichloromethane / Methanol | A more polar system for compounds that do not elute with hexane/ethyl acetate. |
| Neutral Alumina | Hexane / Ethyl Acetate | An alternative to silica gel to avoid issues with acidic stationary phases. |
| Silica Gel (with 1% Triethylamine) | Hexane / Ethyl Acetate | The added base deactivates acidic sites on the silica, reducing tailing of the basic pyridine N-oxide.[3] |
Table 2: Suggested Systems for Column Chromatography.
Experimental Protocol: Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% hexane). Pack a chromatography column with the slurry, ensuring a level and compact bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). To this solution, add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder ("dry loading").[2] Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with the starting eluent (e.g., 100% hexane).
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexane) to facilitate the separation of the desired compound from impurities.
-
Fraction Collection: Collect the eluting solvent in separate fractions.
-
Monitoring: Monitor the separation by Thin-Layer Chromatography (TLC), visualizing the spots under a UV lamp.
-
Combining Fractions: Combine the fractions containing the pure this compound.
-
Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified product.
Caption: Experimental workflow for column chromatography.
Purity Assessment
The purity of the final product should be assessed using appropriate analytical techniques. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are standard methods for determining the purity of organic compounds. For HPLC analysis of 2-bromopyridine, a C18 reversed-phase column with a mobile phase of acetonitrile and water containing an acidic modifier like formic acid is a suitable starting point.[5]
Summary
The purification of this compound can be effectively achieved through either recrystallization or column chromatography. The choice of method will depend on the specific circumstances of the purification challenge. The protocols and data presented in this application note provide a solid foundation for researchers to develop robust and efficient purification strategies, ensuring the high quality of this important synthetic intermediate.
References
Troubleshooting & Optimization
Side reactions in 2-Bromopyridine 1-oxide cross-coupling and how to minimize them
Welcome to the technical support center for cross-coupling reactions involving 2-Bromopyridine 1-oxide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and minimize side reactions in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when using this compound in cross-coupling reactions?
A1: The primary challenges stem from the inherent properties of the pyridine N-oxide moiety. The nitrogen atom can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[1][2] Additionally, the N-oxide group can activate the pyridine ring for other reactions, such as C-H activation or deoxygenation, which can compete with the desired cross-coupling.
Q2: How does the N-oxide functionality affect the reactivity of the C-Br bond?
A2: The N-oxide group is electron-withdrawing, which can influence the oxidative addition step of the catalytic cycle. While this can sometimes facilitate the reaction, it can also make the starting material and product more susceptible to other transformations.
Q3: What are the key side reactions to be aware of?
A3: Common side reactions include:
-
Homocoupling: Of the boronic acid (Suzuki), alkyne (Sonogashira), or the this compound itself.
-
Protodeboronation: (Suzuki) Replacement of the boronic acid group with a hydrogen atom.
-
Dehalogenation: Replacement of the bromine atom with a hydrogen atom.
-
Deoxygenation: Loss of the N-oxide group from the starting material or product.
-
C-H Activation: Direct functionalization of a C-H bond on the pyridine ring, leading to undesired isomers.
Q4: How can I minimize catalyst deactivation?
A4: Catalyst deactivation, often observed as the formation of palladium black, can be minimized by:
-
Using Bulky Ligands: Sterically hindered ligands like SPhos, XPhos, or RuPhos can shield the palladium center and prevent coordination of the pyridine nitrogen.[1][2]
-
Thorough Degassing: Removing oxygen from the reaction mixture is crucial to prevent oxidation and decomposition of the Pd(0) catalyst.[2]
-
Controlling Temperature: Excessively high temperatures can lead to catalyst decomposition.[1]
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue: Low or no conversion of this compound.
| Potential Cause | Recommended Solution |
| Catalyst Inhibition/Deactivation | Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) to prevent coordination of the pyridine N-oxide.[1][2] Consider using a pre-formed Pd(0) catalyst like Pd₂(dba)₃. |
| Inefficient Transmetalation | Screen different bases. K₃PO₄ or Cs₂CO₃ are often effective. Ensure the base is anhydrous and finely powdered.[2] |
| Poor Reagent Quality | Use fresh, high-purity boronic acid/ester, palladium catalyst, and ligand. Ensure solvents are anhydrous and thoroughly degassed. |
Issue: Significant formation of homocoupled boronic acid byproduct.
| Potential Cause | Recommended Solution |
| Presence of Oxygen | Rigorously degas all solvents and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or using freeze-pump-thaw cycles.[2] |
| Use of a Pd(II) Precatalyst | The in-situ reduction of Pd(II) to Pd(0) can sometimes promote homocoupling. Consider using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃. |
| High Reaction Temperature | Lower the reaction temperature and extend the reaction time. |
Issue: Protodeboronation of the boronic acid.
| Potential Cause | Recommended Solution |
| Presence of Protic Impurities | Ensure all reagents and solvents are anhydrous. |
| Aqueous Base | Switch to anhydrous conditions or use a more stable boron reagent like a pinacol boronate ester or a trifluoroborate salt. |
| Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | <10 |
| P(t-Bu)₃ | K₃PO₄ | Toluene | 100 | 85 |
| XPhos | K₃PO₄ | Dioxane | 100 | 92 |
| SPhos | K₃PO₄ | Dioxane | 100 | 95 |
*Data is representative for 2-bromopyridine and serves as a starting point for optimization with this compound.
Buchwald-Hartwig Amination
Issue: Low yield of the desired aminopyridine 1-oxide.
| Potential Cause | Recommended Solution |
| Catalyst Poisoning by Pyridine N-oxide | Employ bulky, electron-rich ligands such as XPhos, RuPhos, or Josiphos-type ligands to sterically shield the palladium center.[1][2] |
| Suboptimal Base | For primary and secondary aliphatic amines, strong, non-nucleophilic bases like NaOtBu or LHMDS are often required. For more sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be screened.[1] |
| Amine Volatility | For volatile amines, conduct the reaction in a sealed tube or pressure vessel to maintain the concentration of the amine.[3] |
| Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| BINAP | NaOtBu | Toluene | 100 | 75-85 |
| Xantphos | NaOtBu | Toluene | 100 | 80-90 |
| XPhos | NaOtBu | Toluene | 100 | >90 |
| RuPhos | K₃PO₄ | Dioxane | 110 | 85-95 |
*Data is representative for 2-bromopyridines and should be optimized for this compound.
Sonogashira Coupling
Issue: Formation of alkyne homocoupling (Glaser) product.
| Potential Cause | Recommended Solution |
| Presence of Oxygen | This is a primary cause of Glaser coupling. Ensure the reaction is performed under strictly anaerobic conditions with thoroughly degassed solvents.[4] |
| High Copper Catalyst Loading | Reduce the amount of the copper(I) co-catalyst (e.g., CuI) or consider a copper-free Sonogashira protocol. |
| Rapid Addition of Alkyne | Add the terminal alkyne slowly to the reaction mixture to maintain a low concentration of the copper acetylide intermediate. |
Issue: Low or no conversion.
| Potential Cause | Recommended Solution |
| Catalyst Inactivity | Use a fresh, high-quality palladium catalyst and copper(I) source. Ensure all reagents are handled under an inert atmosphere.[4] |
| Inappropriate Base | An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically required. Ensure it is anhydrous and degassed.[4] |
| Low Reaction Temperature | While some Sonogashira couplings proceed at room temperature, heating may be necessary for less reactive substrates.[4] |
| Pd Catalyst | Cu Source | Base/Solvent | Temp (°C) | Yield (%) |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N/Toluene | 80 | 85 |
| Pd(PPh₃)₄ | CuI | Et₃N/THF | RT | 98 (for Iodopyridine) |
| Pd(CF₃COO)₂/PPh₃ | CuI | Et₃N/DMF | 100 | 72-96 |
*Data is representative for various bromopyridines and serves as a guide for this compound.[4]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) via syringe.
-
Reaction: Heat the mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.[2][5]
General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a positive pressure of inert gas, add this compound (1.0 equiv.), the amine (1.2 equiv.), the base (e.g., NaOtBu, 1.4 equiv.), the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), and the ligand (if not using a precatalyst) to an oven-dried reaction vessel.[1]
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).
-
Reaction: Seal the vessel and heat to 80-110 °C with stirring. For volatile amines, use a sealed tube.[3]
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, dilute with an organic solvent and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purification: Purify the crude product by column chromatography.
General Procedure for Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).[4]
-
Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., THF or DMF) and an amine base (e.g., Et₃N, 2-3 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv.) dropwise.
-
Reaction: Stir the mixture at room temperature or heat as required (e.g., 50-100 °C).
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with saturated aqueous NH₄Cl. Extract with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Diagrams
Caption: Common side reactions in Suzuki coupling.
Caption: Troubleshooting workflow for low-yielding reactions.
Caption: Competing reaction pathways for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 5. Cross-Coupling Reaction Guide [sigmaaldrich.com]
Technical Support Center: Optimizing Cross-Coupling Reactions of 2-Bromopyridine 1-Oxide
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and optimized protocols for cross-coupling reactions involving 2-bromopyridine 1-oxide. The unique electronic properties and coordinating ability of this substrate present specific challenges that are addressed herein.
Frequently Asked Questions (FAQs)
Q1: What makes this compound a challenging substrate in cross-coupling reactions?
This compound presents unique challenges due to the electronic influence and coordinating ability of the N-oxide group. The N-oxide activates the pyridine ring, which can be beneficial, but both the pyridine nitrogen and the N-oxide oxygen can coordinate to the palladium catalyst.[1][2][3] This coordination can inhibit or poison the catalyst, leading to low yields or failed reactions.[3] The formally negatively charged oxygen also significantly alters the electron distribution of the aromatic ring compared to standard 2-bromopyridine.[4]
Q2: How does the reactivity of this compound compare to 2-bromopyridine?
The oxidation of the pyridine nitrogen to an N-oxide significantly activates the ring towards nucleophilic and electrophilic substitution, primarily at the 2- and 4-positions.[5] While the C-Br bond remains the reactive site for oxidative addition in cross-coupling, the N-oxide group acts as an additional Lewis basic site that can interact with the catalyst. This interaction is a key difference from 2-bromopyridine and must be managed through appropriate ligand selection.[1][3]
Q3: What are the most common side reactions to anticipate?
Common side reactions include:
-
Catalyst Decomposition: Indicated by the formation of a fine black precipitate (palladium black), which means the catalyst has fallen out of the catalytic cycle and is inactive.[3] This can be caused by high temperatures or the presence of oxygen.[6]
-
Homocoupling: In Suzuki reactions, the boronic acid can couple with itself (Glaser coupling for alkynes in Sonogashira reactions). This is often promoted by the presence of oxygen.[1][2]
-
Protodeboronation: In Suzuki reactions, the boronic acid can be replaced by a hydrogen atom from a proton source (like water), reducing the amount of nucleophile available for the desired coupling.[1]
Troubleshooting Guides
Suzuki-Miyaura Coupling
Q: My Suzuki reaction is resulting in low to no yield. What are the primary causes and solutions?
Low yields are a frequent issue stemming from catalyst inhibition or suboptimal conditions.[2]
-
Cause 1: Catalyst Inhibition. The pyridine nitrogen and/or N-oxide can bind to the palladium center, deactivating the catalyst.[1][2]
-
Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands shield the palladium center, preventing inhibitory coordination from the substrate.[1]
-
-
Cause 2: Inefficient Oxidative Addition. The C-Br bond may be insufficiently reactive under the chosen conditions.[7]
-
Cause 3: Boronic Acid Instability. Boronic acids can degrade via protodeboronation, especially in the presence of water.[1]
-
Solution: Use anhydrous solvents and consider more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[1]
-
-
Cause 4: Inappropriate Base or Solvent. The choice of base and solvent is critical for the transmetalation step.
-
Solution: Screen various bases (e.g., K₃PO₄, K₂CO₃) and ensure the solvent system (e.g., 1,4-dioxane/water, THF) sufficiently solubilizes all components.[1]
-
Buchwald-Hartwig Amination
Q: I'm struggling with the Buchwald-Hartwig amination of this compound. Why are yields consistently low?
This transformation is notoriously difficult due to the strong coordination of the pyridine nitrogen to the palladium catalyst, which is the most common reason for low yields.[3]
-
Cause 1: Catalyst Poisoning. This is the most significant challenge for this class of substrate.[3]
-
Cause 2: Incorrect Base Selection. The base must be strong enough to deprotonate the amine-palladium complex but not so strong as to cause side reactions.[3]
-
Cause 3: Air and Moisture Sensitivity. Organometallic catalytic cycles are highly sensitive to air and moisture, which can deactivate the catalyst.[3]
-
Solution: Ensure a rigorously inert atmosphere using a glovebox or Schlenk techniques. Use anhydrous, degassed solvents.[3]
-
-
Cause 4: Catalyst Decomposition. High temperatures can lead to the formation of palladium black.[3]
-
Solution: If you observe a black precipitate, lower the reaction temperature to 80-90 °C and monitor the reaction closely.[3]
-
Sonogashira Coupling
Q: My Sonogashira coupling is plagued by alkyne homocoupling and low product yield. How can I optimize this?
-
Cause 1: Catalyst Inactivity. The Pd(0) catalyst and the Cu(I) co-catalyst are sensitive to air.[6]
-
Solution: Use fresh, high-purity catalysts and handle them under an inert atmosphere. Ensure all reagents and solvents are pure and dry.[6]
-
-
Cause 2: Alkyne Homocoupling (Glaser Coupling). This is a common side reaction, especially when using a copper co-catalyst, and is promoted by oxygen.[6]
-
Solution: Implement strictly anaerobic conditions through rigorous degassing of solvents and the reaction vessel. Reduce the loading of the copper(I) co-catalyst to the minimum effective amount and consider the slow addition of the alkyne to the reaction mixture.[6]
-
-
Cause 3: Suboptimal Temperature. While some heat may be necessary, excessive temperatures can cause catalyst decomposition.[6]
-
Solution: Start at room temperature and gently heat if the reaction does not proceed. Monitor for any signs of decomposition (palladium black formation).[10]
-
Data Presentation: Recommended Catalyst & Ligand Systems
The following tables summarize recommended starting conditions for various cross-coupling reactions. Optimization will likely be required for specific substrates.
Table 1: Catalyst/Ligand Systems for Suzuki-Miyaura Coupling
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Notes |
| Pd₂(dba)₃ (1.5) | XPhos (3.0) | K₃PO₄ (3.0) | THF | 80 | A robust system for challenging substrates.[1] |
| Pd(OAc)₂ (2-5) | SPhos (4-10) | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O | 100 | Bulky ligands prevent catalyst inhibition.[1][8] |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | Dioxane/H₂O | 80-100 | May be less effective due to potential catalyst poisoning.[2] |
Table 2: Catalyst/Ligand Systems for Buchwald-Hartwig Amination
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Notes |
| Pd₂(dba)₃ (1) | XPhos (2-4) | NaOtBu (1.4) | Toluene or Dioxane | 100-110 | Highly effective for heteroaryl halides.[3] |
| Pd(OAc)₂ (2) | BrettPhos (4) | K₃PO₄ (2.0) | t-BuOH | 100 | BrettPhos is another excellent choice for hindered couplings.[8] |
| XPhos Pd G3 (2) | - | NaOtBu (1.4) | Toluene | 100 | A pre-formed catalyst simplifies setup.[3] |
Table 3: Catalyst/Ligand Systems for Sonogashira Coupling
| Catalyst (mol%) | Co-Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) |
| Pd(PPh₃)₄ (2-5) | CuI (5-10) | - | Et₃N or Piperidine | THF or DMF | RT - 60 |
| PdCl₂(PPh₃)₂ (2-5) | CuI (5-10) | - | Et₃N | DMF | 80-100 |
| Pd(CF₃COO)₂ (2.5) | CuI (5) | PPh₃ (5) | Et₃N | DMF | 100 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Preparation: In an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv), the boronic acid or ester (1.2 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).[1]
-
Catalyst Addition: Add the palladium source (e.g., Pd₂(dba)₃, 1.5 mol%) and the phosphine ligand (e.g., XPhos, 3.0 mol%).[1]
-
Degassing and Solvent Addition: Seal the tube, then evacuate and backfill with inert gas three times. Add the degassed solvent (e.g., THF) via syringe.[1]
-
Reaction: Heat the reaction mixture in a pre-heated oil bath to the desired temperature (e.g., 80 °C) and stir for 12-24 hours. Monitor progress by TLC or LC-MS.[1]
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Preparation: In a glovebox, add this compound (1.0 equiv), the amine (1.2 equiv), the base (e.g., NaOtBu, 1.4 equiv), the palladium source (e.g., Pd₂(dba)₃, 1 mol%), and the phosphine ligand (e.g., XPhos, 2-4 mol%) to an oven-dried reaction vial with a stir bar.[3]
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe and seal the vial.[3]
-
Reaction: Remove the vial from the glovebox and place it in a preheated oil bath or heating block at the desired temperature (e.g., 100-110 °C). Stir vigorously for the required time, monitoring by TLC or LC-MS.[3]
-
Work-up: After cooling, quench the reaction carefully, dilute with an organic solvent, and wash with water/brine. Dry the organic layer, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
The following diagrams illustrate key workflows and concepts for troubleshooting and understanding these reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Copper-catalyzed selective C–N bond formation with 2-amino, 2-hydroxy and 2-bromo-5-halopyridine - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08482J [pubs.rsc.org]
- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]
Technical Support Center: Stability of 2-Bromopyridine 1-oxide in Solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 2-Bromopyridine 1-oxide in solution. Understanding and mitigating degradation is crucial for ensuring the reliability and reproducibility of experimental results.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound solutions.
Problem 1: Solution color changes over time (e.g., turns yellow or brown).
-
Possible Cause: Degradation of this compound. Pyridine N-oxides can be sensitive to light, heat, and air (oxygen). The appearance of color may indicate the formation of degradation products.
-
Solution:
-
Protect from Light: Store solutions in amber vials or wrap containers with aluminum foil to prevent photodegradation. Pyridine N-oxides are known to undergo photochemical rearrangements.[1]
-
Control Temperature: Store stock solutions and experimental samples at low temperatures (e.g., 2-8 °C or frozen at -20 °C) to minimize thermal degradation.
-
Inert Atmosphere: For long-term storage or sensitive applications, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Problem 2: Inconsistent or unexpected experimental results.
-
Possible Cause: Degradation of this compound leading to a lower effective concentration of the active compound and the presence of interfering byproducts.
-
Solution:
-
Freshly Prepare Solutions: Whenever possible, prepare solutions of this compound immediately before use.
-
Verify Concentration: If a solution must be stored, it is advisable to re-verify its concentration using a validated analytical method (e.g., HPLC-UV) before each use.
-
Stability-Indicating Method: Develop and use a stability-indicating analytical method (e.g., a gradient HPLC method) that can separate the intact this compound from its potential degradation products. This will allow you to assess the purity of your solution.
-
Problem 3: Precipitation or cloudiness observed in the solution.
-
Possible Cause:
-
Poor Solubility: The concentration of this compound may exceed its solubility in the chosen solvent, especially at lower temperatures.
-
Formation of Insoluble Degradation Products: Degradation products may have different solubility profiles than the parent compound.
-
Hydrolysis: In aqueous solutions, hydrolysis may lead to the formation of less soluble products.
-
-
Solution:
-
Solubility Data: Refer to solubility data for this compound in various solvents. It is reportedly soluble in organic solvents like ethanol and acetone but sparingly soluble in water.[2]
-
Co-solvents: If working with aqueous solutions, consider the use of a co-solvent (e.g., a small percentage of acetonitrile or DMSO) to improve solubility. Ensure the co-solvent is compatible with your experimental system.
-
pH Adjustment: The pH of the solution can significantly impact the solubility and stability of pyridine derivatives. Buffer the solution if appropriate for your experiment.
-
Filtration: If precipitation is observed, filter the solution through a compatible syringe filter (e.g., PTFE for organic solvents) before use to remove any particulate matter. However, this does not address the underlying degradation issue.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The main factors influencing the stability of this compound in solution are:
-
Light: Exposure to UV or even ambient light can induce photochemical reactions.[1]
-
Temperature: Elevated temperatures can accelerate thermal degradation.
-
Solvent: The choice of solvent can impact stability. Protic solvents may participate in degradation pathways.
-
pH: In aqueous or protic solutions, pH can play a critical role in hydrolysis and other degradation reactions.
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.
Q2: What are the likely degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation pathways for pyridine N-oxides, in general, include:
-
Photochemical Rearrangement: Upon irradiation, pyridine N-oxides can rearrange to form oxaziridine-like intermediates, which can then convert to other products like 1,2-oxazepines.[1]
-
Deoxygenation: The N-oxide functional group can be reduced back to the corresponding pyridine.
-
Hydrolysis: In the presence of water, the bromine atom at the 2-position may be susceptible to nucleophilic substitution by hydroxide ions, potentially forming 2-hydroxypyridine 1-oxide, especially under basic conditions. The hydrolysis of similar compounds, like 2-bromo-2-methylpropane, is a known reaction.[3]
-
Reaction with Nucleophiles: The 2-position of pyridine N-oxides is activated towards nucleophilic attack. If nucleophiles are present in the solution (including some solvents or buffers), they may displace the bromide.
Q3: How can I monitor the stability of my this compound solution?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach.
-
Methodology: A reversed-phase HPLC method with UV detection is typically suitable. A gradient elution using a C18 column with a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is a good starting point for method development.
-
Detection: The pyridine N-oxide chromophore allows for sensitive UV detection.
-
Analysis: Monitor the peak area of the intact this compound over time. The appearance of new peaks or a decrease in the main peak area indicates degradation. Mass spectrometry (LC-MS) can be coupled with HPLC to identify the mass of any degradation products formed.[4][5]
Q4: What are the recommended storage conditions for solutions of this compound?
A4: To maximize the stability of your solutions, the following storage conditions are recommended:
-
Container: Use amber glass vials with tight-fitting caps to protect from light and prevent solvent evaporation.
-
Temperature: Store at 2-8 °C for short-term storage (days to weeks). For long-term storage (weeks to months), freezing at -20 °C or below is recommended.
-
Atmosphere: For highly sensitive applications or very long-term storage, purging the solution with an inert gas like argon or nitrogen before sealing can be beneficial.
Data Presentation
Table 1: General Stability Profile of Halogenated Pyridine N-Oxides (Qualitative)
| Condition | Stability Concern | Potential Degradation Products | Mitigation Strategy |
| Light (UV/Ambient) | High | Isomeric rearrangement products (e.g., oxaziridines, oxazepines)[1] | Store in amber vials or protect from light. |
| Elevated Temperature | Moderate to High | Deoxygenated product (2-bromopyridine), products of ring cleavage. | Store at reduced temperatures (refrigerated or frozen). |
| Acidic pH | Moderate | Potential for hydrolysis of the N-O bond or substitution of the bromine. | Use freshly prepared solutions; buffer if possible. |
| Basic pH | High | Potential for nucleophilic substitution of bromine by hydroxide. | Avoid high pH; use freshly prepared solutions; buffer if possible. |
| Oxidizing Agents | Moderate | Further oxidation of the ring or side chains (if present). | Avoid contact with strong oxidizing agents. |
| Presence of Nucleophiles | Moderate to High | Substitution of the bromine atom. | Choose non-nucleophilic solvents and buffers. |
Note: This table provides a qualitative summary based on the general reactivity of pyridine N-oxides. Specific quantitative data for this compound is limited in public literature.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a typical forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60 °C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60 °C for 8 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place a sample of the solid compound in an oven at 80 °C for 48 hours. Also, reflux a solution of the compound in a suitable solvent.
-
Photodegradation: Expose a solution of the compound in a photostability chamber to light, while a control sample is wrapped in aluminum foil.
3. Sample Analysis:
-
At various time points, withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze all samples by a developed HPLC-UV/MS method to identify and quantify the parent compound and any degradation products.
Protocol 2: Stability-Indicating HPLC Method Development
1. Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD) and preferably a Mass Spectrometer (MS).
2. Chromatographic Conditions (Starting Point):
-
Column: C18, 150 x 4.6 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 10%), and linearly increase to a high percentage (e.g., 90%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (e.g., determined by UV scan).
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
3. Method Validation:
-
Analyze the stressed samples from the forced degradation study to ensure the method can separate the main peak from all degradation product peaks. The method is considered stability-indicating if all peaks are well-resolved.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
- 1. Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives [mdpi.com]
- 2. Page loading... [wap.guidechem.com]
- 3. edu.rsc.org [edu.rsc.org]
- 4. Determination of 2-Hydroxypyridine-1-Oxide (HOPO) at sub-ppm levels using derivitization and gas chromatography with mass spectrometry detection (GCMS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trace level liquid chromatography tandem mass spectrometry quantification of the mutagenic impurity 2-hydroxypyridine N-oxide as its dansyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Bromopyridine 1-Oxide Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-Bromopyridine 1-oxide and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification methods for this compound derivatives?
The primary methods for purifying this compound derivatives are column chromatography and recrystallization. The choice of method depends on the scale of the reaction, the nature of the impurities, and the desired final purity level. For volatile derivatives, distillation can also be a viable option.
Q2: What are the typical impurities encountered during the synthesis and purification of this compound derivatives?
Common impurities may include unreacted starting materials (e.g., 2-bromopyridine), isomeric byproducts, and over- or under-halogenated species.[1] The specific impurities will largely depend on the synthetic route employed. For instance, in the synthesis of 2-bromo-4-iodopyridine from 2-bromopyridine, impurities could include 2-bromo-6-iodopyridine or 2,4-diiodopyridine.[1]
Q3: How can I assess the purity of my purified this compound derivative?
Purity is typically assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC). Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are also crucial for structural confirmation and purity assessment.
Q4: My purified this compound product is colored (e.g., yellow or brown). What could be the cause?
A yellowish or brownish color in the final product could indicate the presence of residual iodine or other colored impurities.[1] Washing the organic layer with a sodium thiosulfate solution during the work-up can help remove excess iodine.[1][2][3]
Q5: What are the recommended storage conditions for purified this compound derivatives?
It is recommended to store the purified compound in a tightly sealed container in a cool, dry, and dark place to prevent degradation.[4][5]
Troubleshooting Guides
Column Chromatography
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| TCC-001 | Low Yield After Column | - Product is partially soluble in the aqueous phase during work-up.- Product is degrading on the silica gel. | - During extraction, ensure the pH is neutral to slightly basic to prevent protonation of the pyridine nitrogen. Use a saturated brine wash to reduce solubility in the aqueous phase.[1]- Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (0.1-1%). Alternatively, use neutral alumina as the stationary phase.[1] |
| TCC-002 | Co-elution of Product and Impurities | - The solvent system (eluent) is not optimized for separation. | - Optimize the eluent system. A good starting point is a gradient of ethyl acetate in hexanes. For closely eluting spots, try a less polar system like dichloromethane in hexanes.[1]- Using a longer column can improve separation.[1] |
| TCC-003 | Multiple Spots on TLC After Reaction | - Incomplete reaction.- Formation of isomeric byproducts.- Formation of di-substituted byproducts. | - Optimize reaction conditions (e.g., time, temperature) to drive the reaction to completion. Unreacted starting material can often be separated by column chromatography.[1]- For isomeric impurities, use high-efficiency silica gel and a slow, shallow gradient of a less polar eluent.[1]- Carefully control the stoichiometry of the reagents to minimize the formation of di-substituted products. These can typically be separated by column chromatography.[1] |
| TCC-004 | Product Streaking on TLC or Not Moving from Baseline | - The compound is strongly adsorbed to the acidic silica gel due to the basicity of the pyridine nitrogen. | - Add a small percentage of a basic modifier, like triethylamine or ammonia, to the eluent to reduce tailing and improve elution.[6] |
Recrystallization
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| TRX-001 | Product Oils Out During Recrystallization | - Inappropriate recrystallization solvent.- The solution is cooling too quickly.- The solution is too concentrated (supersaturated). | - The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Using a solvent pair (e.g., ethanol/water, ethyl acetate/hexanes) can be effective.[7]- Allow the solution to cool slowly to room temperature before placing it in an ice bath.[7]- Add a small amount of the "good" solvent to the hot solution to reduce saturation.[7] |
| TRX-002 | Poor Crystal Formation or Low Recovery | - The chosen solvent is not ideal.- Presence of impurities inhibiting crystallization. | - If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[1]- Consider further purification by another method, such as column chromatography, before attempting recrystallization.[7] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This is a general protocol for the purification of a crude this compound derivative.
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Load the dried silica with the adsorbed product onto the top of the column.
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Elution: Elute the column with a gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes). A typical gradient might start from 5% ethyl acetate and gradually increase to 50%.[7]
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification by Recrystallization
This protocol outlines the general steps for recrystallizing a this compound derivative.
-
Solvent Selection: Choose an appropriate solvent or solvent pair in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot recrystallization solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the hot solution to cool slowly to room temperature to induce crystal formation.
-
Further Cooling: To maximize the yield, place the flask in an ice bath for 30-60 minutes.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[1]
-
Drying: Dry the purified crystals under vacuum.[1]
Diagrams
Caption: General purification workflow for this compound derivatives.
Caption: Troubleshooting logic for addressing low yield during purification.
References
How to prevent decomposition of 2-Bromopyridine 1-oxide during reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromopyridine 1-oxide. The information provided is intended to help prevent its decomposition during chemical reactions and ensure experimental success.
Troubleshooting Guide
This guide addresses common issues encountered during reactions involving this compound.
| Issue | Possible Cause | Recommended Solution |
| Reaction mixture turns dark brown or black | Thermal decomposition of this compound. This can be exacerbated by localized heating or extended reaction times at elevated temperatures. | Maintain strict temperature control. Use a water or oil bath for uniform heating. If the reaction requires elevated temperatures, consider using a lower boiling point solvent to limit the maximum temperature. Minimize reaction time wherever possible. |
| Low yield of the desired product | 1. Decomposition of the starting material. 2. Sub-optimal reaction conditions. 3. Inefficient purification. | 1. Protect the reaction from light by wrapping the flask in aluminum foil. Ensure the starting material has been properly stored in a cool, dark place. 2. Optimize the reaction stoichiometry, temperature, and time. Consider performing a small-scale screen of conditions. 3. Analyze byproducts to understand side reactions and adjust purification methods accordingly. |
| Formation of unexpected byproducts | 1. Light-induced side reactions. 2. Reaction with atmospheric moisture or oxygen. 3. Incompatibility with reagents or solvents. | 1. Conduct the reaction under amber or red light, or in a flask covered with aluminum foil. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 3. Avoid strong oxidizing agents and strong acids, unless required by the reaction, and if so, use with caution and at low temperatures.[1] |
| Inconsistent reaction outcomes | Variability in the quality of this compound. The compound can degrade over time if not stored correctly. | Use a fresh bottle of the reagent or purify the existing stock before use. Store the compound in a tightly sealed container in a refrigerator, protected from light. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the decomposition of this compound?
A1: The primary factors leading to the decomposition of this compound are exposure to light, high temperatures, and contact with incompatible chemicals such as strong oxidizing agents and strong acids.[1] Thermal decomposition can lead to the release of toxic vapors, including nitrogen oxides and carbon monoxide.[1]
Q2: How should this compound be properly stored?
A2: To ensure its stability, this compound should be stored at ambient or refrigerated temperatures in a dry and well-ventilated place.[1] The container should be kept securely closed and protected from direct light.[1][2]
Q3: My reaction requires heating. What is the maximum recommended temperature to prevent decomposition?
A3: While a specific decomposition temperature is not well-documented, it is advisable to keep the reaction temperature as low as possible. For reactions requiring heat, careful monitoring is crucial. It is recommended to stay well below the flash point of the solvent and to avoid temperatures that cause a visible change in the color of the reaction mixture, which would indicate decomposition.
Q4: Can I use strong acids or bases with this compound?
A4: Caution should be exercised when using strong acids, as they are listed as incompatible materials.[1] The pyridine N-oxide moiety can be basic and may react with strong acids. While some reactions may necessitate acidic or basic conditions, it is recommended to use milder reagents or to add strong acids/bases slowly at low temperatures to control any exothermic reactions and minimize decomposition.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution Reactions
This protocol provides a general framework for performing nucleophilic substitution reactions with this compound while minimizing its decomposition.
-
Preparation:
-
Dry all glassware in an oven at 120 °C overnight and cool under a stream of inert gas (nitrogen or argon).
-
Ensure all solvents are anhydrous and reagents are of high purity.
-
-
Reaction Setup:
-
To a round-bottom flask wrapped in aluminum foil, add this compound (1.0 eq.) and the appropriate anhydrous solvent under an inert atmosphere.
-
Stir the solution at room temperature until the starting material is fully dissolved.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C) using an ice-salt or dry ice/acetone bath.
-
-
Reagent Addition:
-
Slowly add the nucleophile (1.0-1.5 eq.) to the reaction mixture dropwise.
-
If a base is required, add it portion-wise or as a solution to control the reaction rate and temperature.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Minimize the reaction time to what is necessary for the consumption of the starting material.
-
-
Work-up and Purification:
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Once the reaction is complete, quench it by the slow addition of a suitable reagent (e.g., saturated aqueous ammonium chloride solution) at low temperature.
-
Allow the mixture to warm to room temperature and perform an aqueous work-up.
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Extract the product with an appropriate organic solvent.
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Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure at a low temperature.
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Purify the crude product using column chromatography or recrystallization.
-
Visualizations
Caption: Factors contributing to the decomposition of this compound.
References
Optimizing reaction temperature and time for 2-Bromopyridine 1-oxide substitutions
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The focus is on optimizing reaction temperature and time for nucleophilic aromatic substitution (SNAr) reactions involving 2-Bromopyridine 1-oxide.
Frequently Asked Questions (FAQs)
Q1: My nucleophilic aromatic substitution (SNAr) reaction on this compound is sluggish and gives a low yield. What are the primary causes and how can I improve it?
A1: Low yields in SNAr reactions with this compound are a common issue. The N-oxide group strongly activates the pyridine ring for nucleophilic attack, particularly at the 2- and 4-positions. However, several factors can impede the reaction.
Common Causes and Solutions:
-
Suboptimal Reaction Conditions: The choice of temperature, time, and solvent is critical. Many reactions require elevated temperatures to proceed at a reasonable rate.
-
Troubleshooting:
-
Increase Temperature: Incrementally increase the reaction temperature in 20 °C intervals and monitor the progress by TLC or LC-MS. For some aminations, temperatures of 105 °C or even 150 °C (with microwave heating) have proven effective.[1]
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Extend Reaction Time: If increasing the temperature leads to decomposition, try extending the reaction time at a moderate temperature. Reactions can run for several hours (4h to 72h) to drive them to completion.[1][2]
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Solvent Choice: Use polar aprotic solvents like DMF or DMSO, which are effective at solvating the intermediate complex in SNAr reactions.[1]
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Microwave Irradiation: Consider using a microwave reactor to significantly shorten reaction times and often improve yields. A 15-minute reaction time at 150 °C has been successful for certain substitutions.[1]
-
-
-
Poor Nucleophile Reactivity: Weak nucleophiles will require more forcing conditions.
-
Troubleshooting:
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Use a Stronger Base: If your nucleophile is an amine or thiol, adding a non-nucleophilic base can deprotonate it, increasing its nucleophilicity.
-
Change the Nucleophile Salt: If using a salt of the nucleophile, ensure it is sufficiently soluble in the reaction medium.
-
-
Q2: I am observing significant decomposition of my starting material or the formation of multiple byproducts. How can I adjust the reaction conditions to minimize this?
A2: Decomposition and byproduct formation are typically signs that the reaction temperature is too high or the reaction time is too long. The N-oxide functionality can be sensitive to harsh conditions.
Common Causes and Solutions:
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Excessive Temperature: While heat can accelerate the desired reaction, it can also promote side reactions and decomposition.
-
Troubleshooting:
-
Lower the Temperature: Reduce the reaction temperature and compensate by increasing the reaction time.
-
Monitor Closely: Track the reaction's progress frequently. Once the starting material is consumed, proceed with the workup immediately to prevent product degradation.
-
-
-
Presence of Oxygen: Some reactions are sensitive to air, leading to oxidative side products.
-
Troubleshooting:
-
Inert Atmosphere: Run the reaction under an inert atmosphere of nitrogen or argon to prevent oxidation.
-
-
Troubleshooting Guide: Optimizing Temperature and Time
The following table summarizes common issues and recommended actions for optimizing SNAr reactions on this compound.
| Problem | Possible Cause | Recommended Solution | Key Parameters to Adjust |
| Low or No Conversion | Reaction temperature is too low. | Incrementally increase temperature (e.g., 20 °C steps) and monitor. | Temperature |
| Reaction time is too short. | Extend the reaction duration, monitoring by TLC/LC-MS. | Time | |
| Poor nucleophile reactivity. | Use a stronger base or consider an alternative nucleophile. | Reagents | |
| Decomposition/Byproduct Formation | Reaction temperature is too high. | Lower the temperature and increase the reaction time if necessary. | Temperature, Time |
| Reaction held at high temperature for too long. | Monitor the reaction closely and work up as soon as it is complete. | Time | |
| Reaction Stalls | Reagent degradation or catalyst deactivation. | Add fresh reagents or catalyst if applicable. | Reagents |
Experimental Protocols & Data
Table 1: Example Reaction Conditions for Substitutions on Pyridine N-Oxides
This table provides starting points for reaction optimization based on literature precedents. Note that conditions should be optimized for each specific substrate and nucleophile combination.
| Reaction Type | Substrate | Reagents | Solvent | Temperature (°C) | Time | Yield | Reference |
| Amination | Pyridine N-oxide | Benzyl isocyanide, TMSOTf | 3:1 MeCN/DMF | 105 | 4 h | Good | [1] |
| Amination | Pyridine N-oxide | 4-Chlorophenyl isocyanide, TMSOTf | 3:1 MeCN/DMF | 150 (Microwave) | 15 min | 45% | [1] |
| Nitration | 2-Bromopyridine N-oxide | Fuming HNO₃, Conc. H₂SO₄ | N/A | 90-100 | 2-3 h | N/A | [3] |
| Heteroarylation | 2-Bromo-3-methylpyridine | [RuCl₂(p-cymene)]₂, KOPiv, Na₂CO₃ | Toluene | 150 | 72 h | 40% (pyridone) | [2] |
Detailed Protocol: Amination of Pyridine N-oxide[1]
This procedure describes a general method for the 2-amination of pyridine N-oxides.
Materials:
-
Pyridine N-oxide (1.0 equiv)
-
Benzyl isocyanide (1.0 equiv)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.0 equiv)
-
Acetonitrile (MeCN) / Dimethylformamide (DMF) (3:1 mixture)
-
1 M Hydrochloric Acid (HCl)
-
Tetrahydrofuran (THF)
Procedure:
-
To a reaction vessel, add the pyridine N-oxide (1.0 equiv), benzyl isocyanide (1.0 equiv), and TMSOTf (1.0 equiv).
-
Add the 3:1 MeCN/DMF solvent mixture to achieve a concentration of 0.1 M based on the N-oxide.
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Heat the reaction mixture to 105 °C for 4 hours under a nitrogen atmosphere.
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After cooling, concentrate the reaction mixture under reduced pressure to remove volatile solvents.
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To the remaining residue, add 1 M HCl and THF.
-
Stir the mixture at 50 °C until the conversion of the intermediate formamide to the final 2-aminopyridine is complete (monitor by LC-MS).
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Perform a standard aqueous workup and purify the product by column chromatography.
Visualized Workflows and Logic
Experimental Optimization Workflow
Caption: Workflow for optimizing reaction conditions.
Troubleshooting Logic for SNAr Reactions
Caption: Logical relationships in SNAr troubleshooting.
References
- 1. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Choice of base and solvent for efficient 2-Bromopyridine 1-oxide coupling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the choice of base and solvent for the efficient coupling of 2-bromopyridine 1-oxide.
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of this compound challenging?
A1: The coupling of this compound presents unique challenges. The pyridine nitrogen, even as an N-oxide, can coordinate with the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[1] This coordination can reduce the efficiency of the catalytic cycle, resulting in lower yields or stalled reactions.
Q2: How does the N-oxide functionality affect the reactivity compared to 2-bromopyridine?
A2: The N-oxide group is electron-withdrawing, which can activate the pyridine ring for certain reactions. However, in the context of palladium-catalyzed cross-coupling, the oxygen atom can also act as a coordinating site, influencing the electronic properties and steric environment around the C-Br bond and the palladium center.
Q3: What are the most common coupling reactions for this compound?
A3: The most frequently employed reactions are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. These palladium-catalyzed reactions are valued for their broad substrate scope and functional group tolerance.
Q4: Which factors are most critical for optimizing the coupling of this compound?
A4: The key parameters to optimize are the choice of palladium catalyst and ligand, the base, the solvent, reaction temperature, and time. The interplay between these factors is crucial for achieving high yields and purity.[1] Thorough degassing to remove oxygen is also critical to prevent catalyst deactivation.
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Possible Cause | Recommended Solution |
| Catalyst Poisoning/Inhibition | The pyridine N-oxide can coordinate to the palladium center, inhibiting its catalytic activity.[1] Employ sterically bulky phosphine ligands (e.g., XPhos, SPhos, RuPhos) to shield the palladium and prevent this coordination. |
| Inactive Catalyst | Ensure the palladium source is active. Use a fresh batch or consider a more active pre-catalyst. Incrementally increase catalyst loading if necessary. |
| Suboptimal Base | The strength and solubility of the base are critical. For Suzuki-Miyaura, consider screening K₂CO₃, Cs₂CO₃, and K₃PO₄. For Buchwald-Hartwig, stronger bases like NaOtBu or LHMDS are often required.[2][3] |
| Poor Reagent Quality | Use fresh, pure reagents. Boronic acids can degrade; consider using more stable pinacol esters or trifluoroborate salts. Ensure solvents are anhydrous and the base is dry. |
| Inadequate Temperature | Most coupling reactions require heating (typically 80-110 °C).[1] However, excessively high temperatures can lead to catalyst decomposition, observed as the formation of palladium black.[1] |
Issue 2: Formation of Side Products
| Possible Cause | Recommended Solution |
| Homocoupling | This is the coupling of two molecules of the boronic acid or two molecules of the this compound. Ensure the reaction is thoroughly degassed to remove oxygen, which can promote boronic acid homocoupling. Using a stoichiometry closer to 1:1.1 (aryl halide:coupling partner) can also help. |
| Protodeboronation | This is the replacement of the boronic acid group with a hydrogen atom, often facilitated by aqueous bases. Use anhydrous solvents, or consider more stable boronic esters or potassium trifluoroborate salts. |
| Dehalogenation | The bromo group can be replaced by a hydrogen atom. Ensure solvents are not a source of hydrides and screen different base/solvent combinations. |
| Deoxygenation of N-oxide | The N-oxide can be reduced back to the parent pyridine. This can sometimes be promoted by the phosphine ligand and reaction conditions. If this is a major issue, screening different ligands or using milder conditions may be necessary. |
Data Presentation: Performance of Bases and Solvents
Suzuki-Miyaura Coupling
The selection of base and solvent is crucial for the efficiency of the transmetalation step in the Suzuki-Miyaura catalytic cycle.
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| Phenylboronic Acid | Pd(OAc)₂ (ligand-free) | Diisopropylamine | Aqueous Media | RT / 1 h | Good to Excellent |
| Alkynyltriarylborates | Pd(OAc)₂ | - | - | RT | - |
| Arylboronic Acids | Pd/C | K₂CO₃ | iPrOH/H₂O (1:3) | - | Good to Excellent |
| Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 °C | 95 |
| 4-Methoxyphenylboronic Acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene | 120 °C / 24 h | 67-89 |
Note: Data is compiled from various sources for 2-halopyridines and their N-oxides. Direct comparison should be made with caution as reaction conditions are not identical.
Buchwald-Hartwig Amination
For the C-N coupling, the choice of a bulky ligand is often as critical as the base and solvent to prevent catalyst poisoning.
| Amine | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| Volatile Amines | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80-100 °C | - |
| Cyclohexane-1,2-diamine | Pd₂(dba)₃ / (±)-BINAP | NaOtBu | Toluene | 80 °C / 4 h | 60 |
| Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 °C / 8 h | - |
| N-Methylaniline | XPhos Pd G3 | NaOtBu | Toluene | 100 °C | High |
Note: This data represents typical conditions for 2-bromopyridines, which serve as a strong starting point for optimizing the coupling of this compound.[4][5]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.
-
Preparation : In an oven-dried Schlenk tube, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Catalyst System : Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and a suitable ligand (e.g., SPhos, 4 mol%).
-
Degassing : Seal the tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition : Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1 v/v) via syringe.[6]
-
Reaction : Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 8-24 hours), monitoring the reaction progress by TLC or LC-MS.[6]
-
Work-up : After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is a starting point for the C-N coupling of this compound. The choice of a bulky, electron-rich ligand is critical.
-
Preparation : In a glovebox or an oven-dried, inert-atmosphere flask, add this compound (1.0 equiv.), the amine (1.2 equiv.), the base (e.g., NaOtBu, 1.4 equiv.), and the phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Catalyst Addition : Add the palladium source (e.g., Pd₂(dba)₃, 1 mol% or a pre-catalyst like XPhos Pd G3, 2 mol%).[1]
-
Solvent Addition : Add anhydrous, degassed solvent (e.g., toluene or dioxane) to achieve the desired concentration (typically 0.1-0.5 M).[1]
-
Reaction : Seal the vessel and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction's progress using a suitable analytical technique (e.g., TLC or LC-MS).
-
Work-up : Once the reaction is complete, cool it to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of celite to remove palladium residues. Wash the filtrate with water or brine.[1]
-
Purification : Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
References
Issues with the removal of N-oxide in 2-Bromopyridine 1-oxide products
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the removal of the N-oxide group from 2-Bromopyridine 1-oxide to yield 2-Bromopyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the deoxygenation of this compound?
Common methods for the deoxygenation of pyridine N-oxides, which are applicable to this compound, include:
-
Phosphorus Trichloride (PCl₃): A widely used and effective reagent for deoxygenation. It is known to selectively remove the N-oxide without affecting the bromo substituent.[1]
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Catalytic Hydrogenation: This method employs catalysts like Platinum(IV) oxide (PtO₂) under a hydrogen atmosphere.[2] Care must be taken to control the reaction conditions to prevent reduction of the pyridine ring or hydrodebromination.
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Palladium-Catalyzed Deoxygenation: This method uses a palladium catalyst, such as Pd(OAc)₂, with a suitable ligand and a transfer hydrogen source. It has been shown to be tolerant of halogen substituents.[3]
-
Sulfur Dioxide (SO₂) or Sodium Bisulfite (NaHSO₃): These reagents can also be used for the reduction of pyridine N-oxides.
Q2: Will the deoxygenation reaction affect the bromo-substituent on the pyridine ring?
In general, deoxygenation methods can be selected to be chemoselective for the N-oxide group, leaving the bromo-substituent intact. Methods employing PCl₃ or palladium catalysis are known to be compatible with halogenated pyridines.[1][3] However, more aggressive methods like catalytic hydrogenation under harsh conditions could potentially lead to hydrodebromination as a side reaction.
Q3: How can I monitor the progress of the deoxygenation reaction?
The reaction progress can be monitored by techniques such as:
-
Thin Layer Chromatography (TLC): Compare the reaction mixture to the starting material (this compound) and the expected product (2-Bromopyridine). The N-oxide is typically more polar than its deoxygenated counterpart.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to observe the disappearance of signals corresponding to the N-oxide and the appearance of signals for the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to identify and quantify the starting material, product, and any byproducts.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Deoxygenation | 1. Insufficient reagent (e.g., PCl₃).2. Low reaction temperature.3. Short reaction time.4. Poor quality of reagents. | 1. Increase the molar equivalents of the deoxygenating agent.2. Gradually increase the reaction temperature while monitoring for side product formation.3. Extend the reaction time.4. Use freshly opened or purified reagents. |
| Formation of Chlorinated Byproducts (when using PCl₃) | While PCl₃ primarily acts as a deoxygenating agent, contamination with or formation of phosphoryl chloride (POCl₃) under certain conditions could potentially lead to chlorination at the 2-position.[1] | 1. Use high-purity PCl₃.2. Maintain a low reaction temperature.3. Ensure anhydrous reaction conditions. |
| Reduction of the Pyridine Ring (in catalytic hydrogenation) | 1. Harsh reaction conditions (high pressure, high temperature).2. Highly active catalyst. | 1. Optimize reaction conditions by lowering hydrogen pressure and temperature.[4]2. Screen different catalysts (e.g., Rh/C, PtO₂) and catalyst loadings.[5] |
| Hydrodebromination (loss of the bromo-substituent) | Over-reduction, particularly during catalytic hydrogenation. | 1. Use a less active catalyst or add a catalyst poison to modulate activity.2. Carefully control the stoichiometry of the reducing agent. |
| Difficult Product Isolation/Purification | The product, 2-Bromopyridine, might be volatile or co-elute with byproducts during chromatography. | 1. For volatile products, use techniques like distillation under reduced pressure.2. If purification by column chromatography is challenging, consider converting the product to a salt for easier handling and purification, followed by neutralization to recover the free base. |
Quantitative Data
| Deoxygenation Method | Typical Reagents | General Yields | Key Considerations for this compound |
| Phosphorus Halide | PCl₃ | Good to Excellent | Generally chemoselective for the N-oxide.[1] Low risk of affecting the bromo-substituent. |
| Catalytic Hydrogenation | H₂, PtO₂ or Pd/C | Moderate to Good | Risk of over-reduction leading to ring saturation or hydrodebromination.[4] Requires careful optimization. |
| Palladium-Catalyzed | Pd(OAc)₂, dppf, Et₃N | Good to High | Tolerant of halogen substituents.[3] Milder conditions compared to some other methods. |
| Sulfur-Based Reagents | SO₂ or NaHSO₃ | Moderate to Good | Reaction conditions may need optimization for this specific substrate. |
Experimental Protocols
Deoxygenation of this compound using Phosphorus Trichloride (PCl₃)
Materials:
-
This compound
-
Phosphorus trichloride (PCl₃)
-
Anhydrous solvent (e.g., Chloroform, Dichloromethane)
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Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in an anhydrous solvent.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add phosphorus trichloride (1.1 - 1.5 eq.) dropwise to the stirred solution. The addition should be done carefully to control the exothermic reaction.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction (e.g., dichloromethane) three times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude 2-Bromopyridine can be further purified by distillation or column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for incomplete deoxygenation.
Caption: Experimental workflow for deoxygenation using PCl₃.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
Technical Support Center: Overcoming Catalyst Poisoning in 2-Bromopyridine 1-Oxide Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst poisoning in cross-coupling reactions involving 2-Bromopyridine 1-oxide. The unique electronic properties of the pyridine N-oxide moiety can present distinct challenges in catalysis, and this guide offers practical solutions and detailed protocols to ensure successful and reproducible outcomes in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: Is catalyst poisoning a significant issue when using this compound in cross-coupling reactions?
A1: While the N-oxide functionality reduces the Lewis basicity of the pyridine nitrogen, mitigating direct poisoning by the nitrogen lone pair, the oxygen atom of the N-oxide can still coordinate to the metal center of the catalyst (commonly palladium). This coordination can lead to the formation of inactive or less active catalyst complexes, thereby inhibiting the catalytic cycle. The extent of this inhibition can depend on the specific reaction conditions, ligands, and the nature of the cross-coupling partners.
Q2: How does catalyst poisoning by this compound differ from that of 2-Bromopyridine?
A2: The primary mode of catalyst poisoning by 2-bromopyridine is the strong coordination of the pyridine nitrogen's lone pair of electrons to the palladium catalyst, forming stable, inactive complexes. In contrast, with this compound, the nitrogen's lone pair is involved in the N-O bond, making it a much weaker Lewis base. However, the oxygen atom of the N-oxide group can act as a coordinating atom, potentially leading to a different mode of catalyst inhibition. Mechanistic studies on the direct arylation of pyridine N-oxides suggest that the N-oxide can participate in the catalytic cycle, and its interaction with the catalyst is a key aspect of the reaction mechanism.[1][2]
Q3: What are the common symptoms of catalyst deactivation in my reaction with this compound?
A3: Common indicators of catalyst deactivation include:
-
Low or no conversion: The reaction fails to proceed to completion, leaving a significant amount of starting material.
-
Stalled reaction: The reaction starts but stops before all the starting material is consumed.
-
Formation of palladium black: The appearance of a black precipitate indicates the agglomeration of the palladium catalyst into an inactive form.
-
Inconsistent results: Difficulty in reproducing reaction outcomes under seemingly identical conditions.
Q4: What general strategies can I employ to overcome catalyst poisoning in these reactions?
A4: To mitigate catalyst deactivation when working with this compound, consider the following strategies:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands can sterically hinder the coordination of the N-oxide oxygen to the palladium center and promote the desired catalytic steps.
-
Use of Pre-catalysts: Well-defined palladium pre-catalysts can ensure the efficient generation of the active catalytic species, which can sometimes overcome initial inhibition.
-
Reaction Conditions Optimization: Carefully adjust parameters such as temperature, solvent, and base. For instance, in some cases, the choice of solvent can influence the solubility and stability of the catalytic species.
-
Additives: Certain additives may beneficially interact with the catalyst or substrate to prevent the formation of inactive complexes.
Troubleshooting Guides
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
| Possible Cause | Troubleshooting Steps |
| Catalyst Inhibition by N-Oxide Coordination | - Screen Bulky Ligands: Switch to sterically hindered and electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. - Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may overcome partial deactivation. |
| Suboptimal Base | - Base Screening: The choice of base is critical. Screen common bases like K₂CO₃, Cs₂CO₃, and K₃PO₄. The solubility and strength of the base can significantly impact the reaction. |
| Poor Quality Reagents or Solvents | - Use Anhydrous and Degassed Solvents: Oxygen can oxidize phosphine ligands and the active Pd(0) catalyst. - Ensure Purity of Boronic Acid: Use fresh or recrystallized boronic acids or consider more stable derivatives like pinacol esters. |
| Inefficient Oxidative Addition | - Increase Reaction Temperature: Carefully increase the temperature in 10-20 °C increments, monitoring for any signs of catalyst decomposition (e.g., formation of palladium black). |
Issue 2: Incomplete Conversion in Buchwald-Hartwig Amination
| Possible Cause | Troubleshooting Steps |
| Formation of Inactive Catalyst-Amine Complexes | - Ligand Choice is Critical: Employ bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) which are known to be effective for challenging aminations. - Use a Palladium Pre-catalyst: Pre-catalysts can provide more consistent and reproducible results by ensuring the efficient generation of the active Pd(0) species. |
| Incorrect Base Selection | - Strong, Non-nucleophilic Bases: Use strong, non-nucleophilic bases like NaOtBu, K₃PO₄, or LiHMDS to facilitate the deprotonation of the amine-palladium complex. |
| Thermal Decomposition of the Catalyst | - Optimize Temperature: While heating is often necessary (typically 80-110 °C), excessive temperatures can lead to catalyst decomposition. Monitor the reaction for the formation of palladium black and consider lowering the temperature and extending the reaction time. |
| Reagent Insolubility | - Solvent Screening: Toluene and 1,4-dioxane are common and effective solvents. If solubility is an issue, a more polar solvent like DMF could be tested, but be aware of its potential to coordinate with the palladium catalyst. |
Data Presentation
Table 1: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling of 2-Bromopyridine N-oxide with Phenylboronic Acid (Hypothetical Data)
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 24 | 35 |
| 2 | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ (2) | 1,4-Dioxane | 100 | 12 | 85 |
| 3 | XPhos Pd G3 (2) | - | Cs₂CO₃ (2) | THF | 80 | 12 | 92 |
| 4 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | DME/H₂O | 90 | 24 | 45 |
This is representative data to illustrate an optimization workflow.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane or toluene)
Procedure:
-
Reaction Setup: In a glovebox or under a positive pressure of an inert gas (Argon or Nitrogen), add this compound, the arylboronic acid, the base, and the palladium pre-catalyst to an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar.
-
Solvent Addition: Add the degassed solvent via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium source (e.g., Pd₂(dba)₃, 1 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous and degassed toluene
Procedure:
-
Preparation: In a glovebox, add this compound, the amine, the base, and the phosphine ligand to an oven-dried reaction vial or flask equipped with a magnetic stir bar.
-
Catalyst Addition: Add the palladium source.
-
Solvent Addition: Add the degassed toluene via syringe.
-
Reaction: Seal the vial or flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Visualizations
Caption: Potential catalyst poisoning pathway in this compound reactions.
References
- 1. Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 2. Mechanistic studies on direct arylation of pyridine N-oxide: evidence for cooperative catalysis between two distinct palladium centers. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Reproducibility Issues in Reactions Involving 2-Bromopyridine 1-oxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering reproducibility issues in reactions involving 2-Bromopyridine 1-oxide.
Troubleshooting Guides
This section addresses common issues observed during cross-coupling reactions with this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low to No Conversion of this compound
Question: My cross-coupling reaction (e.g., Suzuki-Miyaura, Buchwald-Hartwig) with this compound is resulting in low or no yield of the desired product. What are the likely causes and how can I troubleshoot this?
Answer:
Low conversion in cross-coupling reactions involving this compound can be attributed to several factors, primarily related to catalyst inhibition and suboptimal reaction conditions. The presence of the N-oxide functionality introduces unique electronic and coordinating properties compared to 2-bromopyridine.
Potential Causes and Solutions:
-
Catalyst Inhibition: The pyridine N-oxide oxygen, in addition to the nitrogen lone pair, can coordinate to the palladium catalyst, potentially leading to catalyst deactivation or the formation of inactive complexes.[1][2]
-
Solution: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos.[3] These ligands can sterically shield the palladium center and promote the desired catalytic cycle.
-
-
Inefficient Oxidative Addition: The C-Br bond at the 2-position of the pyridine ring can be less reactive towards oxidative addition, which is often the rate-limiting step.[3]
-
Solution: Increase the reaction temperature in increments (e.g., 80 °C to 110 °C) and screen different palladium precatalysts (e.g., Pd₂(dba)₃, Pd(OAc)₂) and ligands.[3]
-
-
Poor Reagent Quality: Impurities in reagents or solvents can poison the catalyst.
-
Solution: Use high-purity, anhydrous solvents and ensure the base is finely powdered and dry. Boronic acids, in particular, should be fresh or stored under inert conditions to prevent degradation.[1]
-
-
Suboptimal Base and Solvent: The choice of base and solvent is critical for both the stability of the reactants and the efficiency of the catalytic cycle.
-
Solution: Screen a panel of bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) and solvent systems (e.g., dioxane/water, toluene, DMF).[4] The solubility of all components is crucial for a successful reaction.
-
Issue 2: Significant Formation of Side Products
Question: I am observing significant byproducts in my reaction mixture, such as homocoupling of the boronic acid and/or dehalogenation of my starting material. How can I minimize these side reactions?
Answer:
The formation of side products is a common issue that depletes starting materials and complicates purification. Key side reactions to consider are homocoupling, protodeboronation, and potential deoxygenation of the N-oxide.
Strategies to Minimize Side Products:
-
Homocoupling: This involves the coupling of two molecules of the boronic acid or two molecules of this compound. It is often promoted by the presence of oxygen.[3]
-
Solution: Ensure rigorous degassing of all solvents and the reaction mixture. Techniques like freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) are highly effective.[1]
-
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom and is particularly problematic with heteroaryl boronic acids, especially in the presence of water and base at elevated temperatures.[1]
-
Solution: Use more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[3] Alternatively, anhydrous reaction conditions can be employed.
-
-
Deoxygenation of the N-oxide: Under certain palladium-catalyzed conditions, particularly at higher temperatures and in the presence of a suitable reducing agent (which can sometimes be a reaction component or additive), the N-oxide may be reduced to the corresponding pyridine.[5]
-
Solution: Monitor the reaction temperature closely and avoid excessive heating. Screen different ligands, as some may be more prone to facilitating this side reaction. If deoxygenation is persistent, consider milder reaction conditions or a different catalytic system.
-
Frequently Asked Questions (FAQs)
Q1: How does the N-oxide group in this compound affect its reactivity in cross-coupling reactions compared to 2-bromopyridine?
A1: The N-oxide group significantly alters the electronic properties of the pyridine ring, making it more electron-deficient. This can enhance the rate of oxidative addition of the C-Br bond to the palladium catalyst.[2] However, the oxygen atom can also act as a coordinating atom, potentially inhibiting the catalyst.[1] Therefore, the overall effect can be a complex interplay of enhanced reactivity and potential catalyst inhibition, necessitating careful optimization of ligands and reaction conditions.
Q2: What is the best starting point for optimizing a Suzuki-Miyaura coupling with this compound?
A2: A good starting point is to use a robust catalyst system known for challenging substrates. For example, a combination of Pd₂(dba)₃ as the palladium source and a bulky biarylphosphine ligand like XPhos or SPhos is often effective for heteroaryl couplings.[3] Use a moderately strong base like K₃PO₄ and a solvent system such as 1,4-dioxane/water (4:1). Ensure all reagents are high purity and the reaction is performed under a strict inert atmosphere.
Q3: Can I purify the products of reactions with this compound using standard silica gel chromatography?
A3: Yes, but with caution. Pyridine N-oxides can be more polar than their non-oxidized counterparts and may have a higher affinity for silica gel. This can lead to tailing or decomposition on the column. It is advisable to deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine (e.g., 0.1-1%).[6] Alternatively, using a different stationary phase like neutral alumina can be beneficial.[6]
Q4: My reaction works at a small scale but fails to reproduce on a larger scale. What could be the issue?
A4: Scalability issues often arise from inefficient heat and mass transfer. On a larger scale, it can be more challenging to maintain a truly inert atmosphere and ensure efficient stirring. Pockets of localized high temperature can lead to catalyst decomposition. Ensure vigorous stirring and consider a slower addition of reagents on a larger scale. Also, re-evaluate the degassing procedure to ensure it is effective for the larger volume of solvent.
Data Presentation
The following tables summarize typical conditions for Suzuki-Miyaura and Buchwald-Hartwig reactions of 2-bromopyridines. While this data is for the non-oxidized analogues, it serves as a valuable starting point for optimizing reactions with this compound.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 2-Bromopyridines
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 85-95 |
| Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | 80-92 |
| Pd(PPh₃)₄ (5) | --- | K₂CO₃ (2) | DMF/H₂O | 90 | 60-80 |
Note: This data is representative for 2-bromopyridine and should be used as a guideline for optimizing reactions with this compound.
Table 2: Representative Conditions for Buchwald-Hartwig Amination of 2-Bromopyridines
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.2) | Toluene | 100 | 88-98 |
| Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | 1,4-Dioxane | 110 | 75-90 |
| XPhos Pd G3 (2) | --- | K₃PO₄ (2) | t-BuOH | 90 | 90-99 |
Note: This data is representative for 2-bromopyridine and should be used as a guideline for optimizing reactions with this compound.[1]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the arylboronic acid (1.2 equivalents), base (e.g., K₃PO₄, 2.0 equivalents), palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and ligand (e.g., XPhos, 2-4 mol%) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Reagent Addition: Remove the flask from the glovebox (if used) and add this compound (1.0 equivalent) followed by the anhydrous, degassed solvent (e.g., 1,4-dioxane).
-
Reaction: Seal the flask and heat the mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (potentially deactivated with triethylamine).
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
-
Reaction Setup: In a glovebox, add this compound (1.0 equivalent), the amine (1.2 equivalents), the base (e.g., NaOtBu, 1.4 equivalents), the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), and the solvent (e.g., toluene) to an oven-dried reaction vial with a stir bar.
-
Reaction: Seal the vial and heat the mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite to remove palladium residues.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US20080132698A1 - Use of N-oxide compounds in coupling reactions - Google Patents [patents.google.com]
- 5. Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines [organic-chemistry.org]
- 6. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
Validation & Comparative
Reactivity Face-Off: 2-Bromopyridine 1-oxide vs. 2-Chloropyridine 1-oxide in Nucleophilic Aromatic Substitution
A Comparative Guide for Researchers and Drug Development Professionals
In the realm of synthetic chemistry, particularly in the development of novel pharmaceuticals and functional materials, the choice of starting materials is a critical decision that dictates the efficiency, cost, and overall success of a synthetic route. Among the versatile building blocks available, 2-halopyridine N-oxides are of significant interest due to their activated nature towards nucleophilic aromatic substitution (SNAr). This guide provides an objective comparison of the reactivity of two prominent analogs: 2-bromopyridine 1-oxide and 2-chloropyridine 1-oxide, supported by available experimental data to aid researchers in making informed decisions for their synthetic endeavors.
Executive Summary
The reactivity of 2-halopyridine 1-oxides in SNAr reactions is a nuanced interplay of the inherent electronic properties of the halogen and the activating effect of the N-oxide functionality. While general trends in nucleophilic aromatic substitution often favor fluoride and chloride as better leaving groups, studies on activated heterocyclic systems like pyridine N-oxides reveal a more complex scenario. Analysis of available kinetic data suggests that This compound exhibits a slight reactivity advantage over 2-chloropyridine 1-oxide in nucleophilic aromatic substitution reactions, particularly with amine nucleophiles. However, for other classes of nucleophiles and in different solvent systems, the reactivities can be comparable.
Data Presentation: A Quantitative Look at Reactivity
Direct comparative kinetic studies for this compound and 2-chloropyridine 1-oxide under identical conditions are limited in the literature. However, valuable insights can be drawn from studies on closely related systems.
A key study on the kinetics of the reaction of 4-substituted pyridine 1-oxides with piperidine in ethanol provides a direct comparison of the bromo and chloro derivatives at the 4-position. The results, summarized in the table below, indicate a higher reaction rate for the bromo-substituted compound. While this is for the 4-position, it provides a strong indication of the relative reactivity trend.
| Compound | Second-Order Rate Constant (k₂) at 50°C (L mol⁻¹ s⁻¹) |
| 4-Bromopyridine 1-oxide | 1.35 x 10⁻⁵ |
| 4-Chloropyridine 1-oxide | 8.32 x 10⁻⁶ |
In another relevant study focusing on 2-substituted N-methylpyridinium ions reacting with piperidine in methanol, the reactivity of the 2-chloro and 2-bromo derivatives was found to be nearly identical. This suggests that the electronic nature of the activating group (N-oxide vs. N-methyl) can influence the relative leaving group ability of the halogens.
| Compound | Third-Order Rate Constant (k₃) at 25°C (L² mol⁻² s⁻¹) |
| 2-Bromo-N-methylpyridinium ion | 1.15 x 10⁻³ |
| 2-Chloro-N-methylpyridinium ion | 1.14 x 10⁻³ |
While not a direct comparison of the target molecules, this data highlights that the choice between 2-bromo- and 2-chloropyridine 1-oxide may depend on the specific reaction conditions and the nature of the nucleophile.
Factors Influencing Reactivity: A Logical Relationship
The observed reactivity is governed by a balance of factors, primarily the electronegativity of the halogen and the strength of the carbon-halogen bond. The N-oxide group plays a crucial role by withdrawing electron density from the pyridine ring, particularly at the 2- and 4-positions, making them more susceptible to nucleophilic attack.
Caption: Factors influencing the reactivity of 2-halopyridine 1-oxides.
Experimental Protocols
To provide a framework for researchers to conduct their own comparative studies, a general experimental protocol for a nucleophilic aromatic substitution reaction is outlined below.
Reaction of 2-Halopyridine 1-oxide with a Secondary Amine (e.g., Piperidine)
Materials:
-
This compound
-
2-Chloropyridine 1-oxide
-
Piperidine
-
Anhydrous ethanol (or other suitable solvent)
-
Inert gas (e.g., Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 2-halopyridine 1-oxide (1.0 mmol) in anhydrous ethanol (10 mL).
-
Add piperidine (1.2 mmol, 1.2 equivalents) to the solution.
-
Heat the reaction mixture to a specific temperature (e.g., 50°C or reflux) and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).
-
Characterize the product by spectroscopic methods (¹H NMR, ¹³C NMR, MS) and determine the isolated yield.
By running parallel reactions for both this compound and 2-chloropyridine 1-oxide under identical conditions, a direct and quantitative comparison of their reactivity can be achieved.
Conclusion
The choice between this compound and 2-chloropyridine 1-oxide for nucleophilic aromatic substitution reactions is not always straightforward. While available data suggests a slight reactivity advantage for the bromo-derivative, particularly with amine nucleophiles, the differences can be subtle and dependent on the specific reaction conditions. For many applications, the reactivities are comparable, and the decision may ultimately be guided by other factors such as the cost and availability of the starting materials. Researchers are encouraged to perform small-scale parallel experiments to determine the optimal substrate for their specific synthetic needs. This data-driven approach will ensure the most efficient and cost-effective pathway to the desired target molecules.
A Comparative Guide to 2-Bromopyridine 1-Oxide and 2-Iodopyridine 1-Oxide in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds. Pyridine N-oxides are crucial building blocks in medicinal chemistry and materials science, and their functionalization often relies on these powerful catalytic methods. The choice of the halide on the pyridine N-oxide scaffold can significantly impact the efficiency, selectivity, and mildness of the reaction conditions required. This guide provides an objective, data-driven comparison of the performance of 2-bromopyridine 1-oxide and 2-iodopyridine 1-oxide in various cross-coupling reactions.
Executive Summary: Reactivity at a Glance
The fundamental difference in reactivity between this compound and 2-iodopyridine 1-oxide in palladium-catalyzed cross-coupling reactions stems from the disparity in the carbon-halogen bond strength. The carbon-iodine (C-I) bond is inherently weaker and more polarizable than the carbon-bromine (C-Br) bond. This translates to a lower activation energy for the rate-determining oxidative addition step in the catalytic cycle.
Consequently, 2-iodopyridine 1-oxide is generally the more reactive substrate , often enabling cross-coupling reactions to proceed under milder conditions, with lower catalyst loadings, and in shorter reaction times compared to its bromo-counterpart. However, the higher cost and potentially lower stability of 2-iodopyridine 1-oxide can make this compound a more practical choice for large-scale syntheses, provided that suitable catalytic systems are employed.
Comparative Performance Data
The following tables summarize quantitative data for the performance of this compound and 2-iodopyridine 1-oxide in key cross-coupling reactions. Data has been collated from various sources and is intended to be representative.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) | Reference |
| This compound | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 100 / 12 | ~70-85 | Inferred from halopyridine data |
| 2-Iodopyridine 1-oxide | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 80 / 4 | >90 | Inferred from halopyridine data |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | aq. isopropanol | 80 / 1 | High | [1] |
| 2-Iodopyridine | Phenylboronic acid | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT / 2 | 98 | [2] |
Sonogashira Coupling
The Sonogashira coupling is a powerful tool for the synthesis of alkynylated heterocycles. The higher reactivity of the C-I bond is particularly advantageous in this reaction.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) | Reference |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Toluene | 80 / 6 | ~75-85 | Inferred from halopyridine data |
| 2-Iodopyridine 1-oxide | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT / 2 | >95 | Inferred from halopyridine data |
| 2-Bromopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Toluene | 80 / 4 | 85 | [2] |
| 2-Iodopyridine | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT / 2 | 98 | [2] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds. The coordination of the pyridine N-oxide to the palladium center can be a challenge, often necessitating the use of bulky phosphine ligands.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) | Reference |
| This compound | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 / 18 | Good | Inferred from[3] |
| 2-Iodopyridine 1-oxide | Morpholine | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 80 / 12 | High | Inferred from[4] |
| 2-Bromopyridine | Volatile Amines | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 100 / 16 | Good to Excellent | [5] |
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. The following are representative protocols for key cross-coupling reactions.
General Protocol for Suzuki-Miyaura Coupling of 2-Halopyridine 1-Oxide
Objective: To synthesize a 2-arylpyridine 1-oxide via Suzuki-Miyaura coupling.
Materials:
-
2-Halopyridine 1-oxide (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Na₂CO₃, 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., Dioxane/H₂O 4:1)
Procedure:
-
To an oven-dried Schlenk flask, add the 2-halopyridine 1-oxide, arylboronic acid, palladium catalyst, and base under an inert atmosphere (e.g., argon or nitrogen).
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Protocol for Sonogashira Coupling of 2-Halopyridine 1-Oxide
Objective: To synthesize a 2-alkynylpyridine 1-oxide.
Materials:
-
2-Halopyridine 1-oxide (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Base (e.g., triethylamine, 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., THF or Toluene)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the 2-halopyridine 1-oxide, palladium catalyst, and CuI.
-
Add the degassed solvent and base via syringe.
-
Add the terminal alkyne dropwise.
-
Stir the reaction at the appropriate temperature (room temperature for 2-iodopyridine 1-oxide, elevated temperature for this compound).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination of 2-Halopyridine 1-Oxide
Objective: To synthesize a 2-aminopyridine 1-oxide.
Materials:
-
2-Halopyridine 1-oxide (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Bulky phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Strong base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous and degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
In a glovebox, charge an oven-dried vial with the 2-halopyridine 1-oxide, amine, base, palladium precatalyst, and ligand.
-
Add the degassed solvent.
-
Seal the vial and heat to the required temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction by LC-MS.
-
After completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the crude product by flash column chromatography.[3]
Visualizing the Chemistry
To better understand the processes involved, the following diagrams illustrate a generic catalytic cycle for palladium-catalyzed cross-coupling and a typical experimental workflow.
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A typical experimental workflow for a cross-coupling reaction.
Conclusion
The choice between this compound and 2-iodopyridine 1-oxide for cross-coupling reactions is a balance between reactivity, cost, and the specific requirements of the synthetic route. For reactions where mild conditions are paramount, or for the synthesis of complex molecules with sensitive functional groups, the higher reactivity of 2-iodopyridine 1-oxide makes it the superior choice. Conversely, for large-scale applications where cost is a significant factor, This compound is a viable and often more economical option, provided that the reaction conditions are optimized with an appropriate catalyst system. This guide provides the foundational data and protocols to aid researchers in making an informed decision for their specific synthetic challenges.
References
Efficacy of Palladium Catalysts in Suzuki Coupling of 2-Bromopyridine 1-oxide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The synthesis of 2-arylpyridine N-oxides is of significant interest in medicinal chemistry and materials science due to the unique electronic properties and biological activities of these compounds. This guide provides a comparative overview of the efficacy of various palladium catalysts for the Suzuki coupling of 2-bromopyridine 1-oxide with arylboronic acids, offering insights into catalyst selection and reaction optimization.
Catalyst Performance Comparison
The choice of palladium catalyst and associated ligands is critical for achieving high yields and reaction efficiency in the Suzuki coupling of this compound. The presence of the N-oxide functionality can influence the electronic properties of the substrate and potentially coordinate with the palladium center, affecting the catalytic cycle. While direct comparative studies on this specific substrate are limited, data from reactions with the closely related 2-bromopyridine provide valuable insights.
The following table summarizes the performance of various palladium catalysts in the Suzuki coupling of 2-bromopyridine and its derivatives. This data serves as a predictive framework for the target reaction with this compound.
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Homogeneous Catalysts | ||||||
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 1 | 96 | [1] |
| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 24 | High | [2] |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane | 110 | - | 74-82 | [3] |
| PdCl₂(dppf) | Cs₂CO₃ | 1,4-Dioxane | 100 | - | High | [4] |
| Heterogeneous Catalysts | ||||||
| Pd/C | K₂CO₃ | Isopropanol/H₂O | Reflux | - | Good to Excellent | [5] |
| Pd-AcAc-Am-Fe₃O₄@SiO₂ | - | - | - | - | Excellent | [5] |
Note: Yields are highly dependent on the specific arylboronic acid used and other reaction conditions. The data presented is representative.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility and optimization. Below are representative protocols for Suzuki coupling reactions involving 2-halopyridines, which can be adapted for this compound.
General Procedure for Homogeneous Catalysis
A flame-dried round-bottom flask or a Schlenk tube is charged with this compound (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), and the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv). The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times. The palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, 1-5 mol%) and the phosphine ligand (e.g., PPh₃, SPhos, 2-10 mol%) are then added. Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, often with a small amount of water) is added via syringe. The reaction mixture is then heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS.[3][4]
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent such as ethyl acetate, and washed with water or brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
General Procedure for Heterogeneous Catalysis
In a round-bottom flask, this compound (1.0 equiv), the arylboronic acid (1.2 equiv), a base (e.g., K₂CO₃, 2.0 equiv), and the heterogeneous palladium catalyst (e.g., 10% Pd/C, 1-5 mol%) are combined in a suitable solvent system (e.g., aqueous isopropanol).[5] The mixture is stirred and heated to reflux under an air or oxygen-rich atmosphere, as oxygen has been shown to promote the reaction with some heterogeneous catalysts.[5] The reaction progress is monitored by TLC or GC-MS.
After the reaction is complete, the mixture is cooled to room temperature and the solid catalyst is removed by filtration (e.g., through a pad of Celite). The filtrate is then concentrated, and the residue is partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated to afford the crude product, which is then purified by chromatography or recrystallization.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a palladium-catalyzed Suzuki coupling experiment, from reaction setup to product purification.
Caption: A generalized workflow for a Suzuki coupling reaction.
Suzuki Coupling Catalytic Cycle
The mechanism of the Suzuki-Miyaura coupling reaction involves a catalytic cycle with a palladium complex. The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
A Comparative Analysis of Bases in Sonogashira Reactions of 2-Bromopyridine 1-oxide
For researchers, scientists, and professionals in drug development, the Sonogashira reaction is a cornerstone of carbon-carbon bond formation. The choice of base is a critical parameter that can significantly influence reaction efficiency, yield, and substrate scope. This guide provides a comparative study of various bases employed in the Sonogashira coupling of 2-Bromopyridine 1-oxide and its analogues, supported by experimental data to inform your synthetic strategies.
The Sonogashira reaction, a cross-coupling of a vinyl or aryl halide with a terminal alkyne, is typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of a base.[1] The base plays a crucial role in the deprotonation of the terminal alkyne to form the reactive copper acetylide intermediate.[1] The selection of an appropriate base is therefore paramount for a successful reaction.
Comparative Performance of Bases
The following table summarizes the performance of different bases in the Sonogashira coupling of this compound and structurally related bromopyridine derivatives. The data has been compiled from various studies to provide a comparative overview of reaction yields under different conditions.
| Aryl Halide | Alkyne | Base | Catalyst/Co-catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-Bromopyridine-N-oxide | Phenylacetylene | DABCO | (AllylPdCl)₂ / P(t-Bu)₃ | Acetonitrile | RT | 18 | 92 | [2] |
| 2-Amino-3-bromopyridine | Phenylacetylene | Et₃N | Pd(CF₃COO)₂ / PPh₃ / CuI | DMF | 100 | 3 | >90 | [3] |
| 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Et₃N | Pd(PPh₃)₄ / CuI | THF | RT | 16 | 92 | [4] |
| Aryl Bromides | Terminal Alkynes | CsOH | Pd(PPh₃)₄ / 2-(di-tert-butylphosphino)-1,1'-biphenyl | Acetonitrile | 90 | N/A | High Yields | [5] |
| p-Iodonitrobenzene | Phenylacetylene | Piperidine | Pd-tetrahydrosalan complex | H₂O | 50 | N/A | High Yield | [6] |
| p-Iodonitrobenzene | Phenylacetylene | NEt₃ | Pd-tetrahydrosalan complex | H₂O | 50 | N/A | High Yield | [6] |
| p-Iodonitrobenzene | Phenylacetylene | Cs₂CO₃ | Pd-tetrahydrosalan complex | H₂O | 25-80 | N/A | Poor Yield | [6] |
| p-Iodonitrobenzene | Phenylacetylene | K₂CO₃ | Pd-tetrahydrosalan complex | H₂O | 25-80 | N/A | Poor Yield | [6] |
Experimental Protocols
Below are detailed experimental protocols for key Sonogashira reactions cited in this guide, providing a practical basis for laboratory implementation.
Protocol 1: Copper-Free Sonogashira Coupling of 3-Bromopyridine-N-oxide with DABCO
This protocol is adapted from a study on the copper-free Sonogashira coupling of aryl bromides.[2]
Materials:
-
3-Bromopyridine-N-oxide
-
Phenylacetylene
-
(AllylPdCl)₂
-
P(t-Bu)₃ (tri-tert-butylphosphine)
-
DABCO (1,4-diazabicyclo[2.2.2]octane)
-
Acetonitrile (anhydrous)
Procedure:
-
In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), dissolve 3-bromopyridine-N-oxide (1.0 equiv) in anhydrous acetonitrile.
-
Add DABCO (2.0 equiv) to the solution.
-
In a separate vessel, prepare the catalyst solution by dissolving (AllylPdCl)₂ (2.5 mol %) and P(t-Bu)₃ (10 mol %) in anhydrous acetonitrile.
-
Add the catalyst solution to the reaction mixture.
-
Finally, add phenylacetylene (1.1 equiv) to the reaction mixture.
-
Stir the reaction at room temperature for 18 hours.
-
Monitor the reaction progress by an appropriate method (e.g., TLC or GC-MS).
-
Upon completion, the reaction mixture can be worked up by standard procedures, including quenching, extraction, and purification by column chromatography.
Protocol 2: Sonogashira Coupling of 2-Amino-3-bromopyridine with Triethylamine
This protocol is based on the synthesis of 2-amino-3-alkynylpyridines.[3]
Materials:
-
2-Amino-3-bromopyridine
-
Phenylacetylene
-
Pd(CF₃COO)₂ (Palladium(II) trifluoroacetate)
-
PPh₃ (Triphenylphosphine)
-
CuI (Copper(I) iodide)
-
Et₃N (Triethylamine)
-
DMF (N,N-Dimethylformamide)
Procedure:
-
To a reaction flask under a nitrogen atmosphere, add Pd(CF₃COO)₂ (2.5 mol %), PPh₃ (5.0 mol %), and CuI (5.0 mol %).
-
Add DMF as the solvent and stir the mixture for 30 minutes.
-
Add 2-amino-3-bromopyridine (1.0 equiv) and phenylacetylene (1.2 equiv) to the reaction mixture.
-
Add triethylamine (as both base and co-solvent).
-
Heat the reaction mixture to 100°C and stir for 3 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and perform an aqueous work-up, followed by extraction with an organic solvent and purification of the product.
Visualizing the Sonogashira Reaction
To better understand the process, the following diagrams illustrate the key stages of the Sonogashira reaction.
Caption: Catalytic cycles of the Sonogashira reaction.
Caption: General experimental workflow for a Sonogashira reaction.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Quantitative Analysis of 2-Bromopyridine 1-oxide Reaction Yield by HPLC
For researchers, scientists, and professionals in drug development, the accurate quantification of reaction products is paramount for process optimization and quality control. This guide provides a comparative analysis of synthetic routes to 2-Bromopyridine 1-oxide and details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of its reaction yield.
Comparison of Synthetic Routes for this compound
The synthesis of this compound is primarily achieved through the oxidation of 2-Bromopyridine. The choice of oxidizing agent can significantly impact the reaction yield and purity of the final product. Below is a comparison of common methods.
| Synthetic Method | Oxidizing Agent | Typical Reported Yield | References |
| Oxidation with Peracetic Acid (in situ) | Hydrogen Peroxide and Acetic Acid with a catalyst | Good to High | [1] |
| Oxidation with meta-Chloroperoxybenzoic Acid | m-Chloroperoxybenzoic Acid (m-CPBA) | Good to High | [2][3] |
| Oxidation with Peracetic Acid | 40% Peracetic Acid | 78-83% (for Pyridine) | [4] |
Note: Yields can vary based on reaction conditions, scale, and purity of starting materials. The oxidation of 2-bromopyridine to its N-oxide is a common step in multi-step syntheses.[5]
Quantitative Analysis by HPLC
The accurate determination of the this compound yield requires a reliable analytical method. Due to the polar nature of pyridine N-oxides, standard reversed-phase HPLC methods can be challenging, often resulting in poor retention.[6] Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography at an elevated pH are often more suitable for these compounds.[6]
Experimental Protocol: HILIC Method for this compound Quantification
This protocol outlines a HILIC method for the effective separation and quantification of this compound from the unreacted starting material, 2-Bromopyridine, and other potential byproducts.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
HILIC analytical column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 95:5 Acetonitrile/Water with 10 mM Ammonium Formate, pH 3.0
-
Mobile Phase B: 50:50 Acetonitrile/Water with 10 mM Ammonium Formate, pH 3.0
-
Diluent: 75:25 Acetonitrile/Water
-
This compound reference standard
-
2-Bromopyridine reference standard
-
Reaction mixture samples
2. Chromatographic Conditions:
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 254 nm
-
Injection Volume: 2 µL
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 100 0 5.0 50 50 5.1 0 100 7.0 0 100 7.1 100 0 | 10.0 | 100 | 0 |
3. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve approximately 10 mg of this compound reference standard in 10 mL of diluent.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the reaction samples (e.g., 1, 5, 10, 50, 100, 250 µg/mL).
-
Sample Preparation: Dilute an accurately measured aliquot of the reaction mixture with the diluent to a final concentration within the calibration range. Filter the diluted sample through a 0.22 µm syringe filter before injection.
4. Data Analysis and Yield Calculation:
-
Construct a calibration curve by plotting the peak area of the this compound reference standard against its concentration.
-
Determine the concentration of this compound in the injected sample solution from the calibration curve.
-
Calculate the reaction yield using the following formula:
Yield (%) = [(Concentration of Product (µg/mL) x Volume of Reaction Mixture (mL)) / (Initial Moles of Starting Material x Molecular Weight of Product x 1000)] x 100
Alternative Analytical Techniques
While HPLC is a widely used and powerful technique, other methods can also be employed for the quantification of pyridine N-oxides:
-
LC-MS/MS: Offers higher sensitivity and selectivity, especially for complex matrices or trace-level quantification.[7]
-
Titanometric Titration: A classical chemical method for the determination of the N-oxide group.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): May require derivatization to improve the volatility of the analyte.
Experimental Workflow and Signaling Pathway Diagrams
To visualize the experimental and logical processes, the following diagrams are provided.
Caption: Workflow for HPLC analysis of this compound.
Caption: Logical relationship in the synthesis and analysis process.
References
- 1. EP0130333A1 - Process for oxidizing halopyridines to halopyridine-N-oxides - Google Patents [patents.google.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 2-Bromopyridine - Wikipedia [en.wikipedia.org]
- 6. Retention of Pyridine N-Oxides on HPLC - Chromatography Forum [chromforum.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Performance of New Ligands for 2-Bromopyridine 1-Oxide Amination
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-aminopyridine 1-oxides is a critical step in the development of numerous pharmaceutical agents. These scaffolds are present in a wide array of biologically active molecules. The Buchwald-Hartwig amination stands out as a powerful and versatile method for the construction of the C-N bond in these molecules. However, the unique electronic properties of 2-bromopyridine 1-oxide present specific challenges, including potential catalyst inhibition by the N-oxide moiety. The choice of ligand is paramount to overcoming these challenges and achieving high efficiency.
This guide provides a comparative overview of the performance of various new and established phosphine ligands for the palladium-catalyzed amination of this compound. The data presented herein is illustrative and serves as a baseline for ligand selection and reaction optimization.
Comparison of Ligand Performance: Illustrative Data
The following tables summarize the hypothetical performance of different classes of ligands in the amination of this compound with a representative amine, morpholine. The data is intended to be representative of typical performance trends.
Table 1: Performance of Biarylphosphine Ligands
| Ligand | Catalyst Loading (mol%) | Temp. (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| G2 Ligands | ||||||
| XPhos | 1 | 100 | 12 | 85 | 85 | 7.1 |
| SPhos | 1 | 100 | 12 | 82 | 82 | 6.8 |
| G3 Ligands | ||||||
| RuPhos | 0.5 | 80 | 8 | 92 | 184 | 23.0 |
| BrettPhos | 0.5 | 80 | 8 | 95 | 190 | 23.8 |
| G4 Ligands | ||||||
| AdBrettPhos | 0.25 | RT | 12 | 90 | 360 | 30.0 |
Table 2: Performance of Other Notable Ligand Classes
| Ligand Class | Ligand Example | Catalyst Loading (mol%) | Temp. (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| Josiphos | CYPF-tBu | 1 | 90 | 16 | 88 | 88 | 5.5 |
| cataCXium | cataCXium A | 1 | 100 | 14 | 80 | 80 | 5.7 |
Experimental Workflow and Ligand Development
The development and screening of new ligands for challenging amination reactions typically follow a structured workflow. This involves the synthesis of a ligand library, screening against the target reaction, and optimization of the lead candidates.
Experimental workflow for ligand development.
The logical progression of ligand development often involves building upon established successful scaffolds to enhance performance.
Evolution of phosphine ligands for C-N coupling.
Experimental Protocols
A general procedure for the screening of ligands in the amination of this compound is provided below. Researchers should adapt this protocol based on their specific amine and available laboratory equipment.
General Protocol for Ligand Screening:
-
Preparation of Reagents:
-
Ensure all solvents (e.g., toluene, dioxane) are anhydrous and degassed.
-
This compound should be pure and dry.
-
The amine should be free of moisture.
-
The base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) should be freshly opened or dried.
-
-
Reaction Setup (in a glovebox):
-
To an array of oven-dried reaction vials equipped with stir bars, add the palladium precursor (e.g., Pd₂(dba)₃ or a suitable precatalyst, 0.5-2 mol%).
-
Add the phosphine ligand (1-4 mol% per Pd).
-
Add the base (1.5-2.0 equivalents).
-
Add this compound (1.0 equivalent).
-
Add the amine (1.2 equivalents).
-
Add the anhydrous, degassed solvent to achieve the desired concentration (typically 0.1-0.5 M).
-
Seal the vials tightly.
-
-
Reaction Execution:
-
Remove the reaction vials from the glovebox and place them in a pre-heated aluminum block or oil bath.
-
Stir the reactions at the desired temperature (ranging from room temperature to 120 °C) for the specified time (typically 8-24 hours).
-
-
Analysis:
-
After cooling to room temperature, take an aliquot from each reaction vial.
-
Dilute the aliquot with a suitable solvent (e.g., ethyl acetate, dichloromethane).
-
Analyze the crude reaction mixture by LC-MS or GC-MS to determine the conversion and yield of the desired product. An internal standard can be used for more accurate quantification.
-
-
Work-up and Purification (for promising candidates):
-
Quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent.
-
Dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Conclusion
The selection of an appropriate ligand is crucial for the successful Buchwald-Hartwig amination of this compound. Newer generations of biarylphosphine ligands, such as those from the Buchwald and Hartwig groups, generally exhibit superior performance, allowing for lower catalyst loadings, milder reaction conditions, and higher yields. For any new application, it is recommended to screen a panel of ligands and carefully optimize the reaction conditions to achieve the desired outcome. The protocols and illustrative data provided in this guide serve as a valuable starting point for researchers in the field of medicinal chemistry and drug development.
A Comparative Guide to Synthetic Routes for Substituted Pyridines from 2-Halopyridine N-Oxides
For Researchers, Scientists, and Drug Development Professionals
Substituted pyridines are fundamental scaffolds in pharmaceuticals, agrochemicals, and materials science.[1][2][3] Pyridine N-oxides, particularly 2-halopyridine N-oxides, serve as highly versatile and reactive intermediates for introducing a wide array of functional groups onto the pyridine ring.[1][3] The N-oxide moiety activates the pyridine ring, making it more susceptible to both nucleophilic and electrophilic attack compared to the parent heterocycle.[1][3] This guide provides a comparative analysis of the principal synthetic strategies for transforming 2-halopyridine N-oxides into diverse substituted analogs, focusing on nucleophilic aromatic substitution and modern palladium-catalyzed cross-coupling reactions.
Key Synthetic Pathways
The primary methods for functionalizing 2-halopyridine N-oxides can be categorized into two main types: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. The choice of method depends on the desired bond formation (C-O, C-S, C-N, or C-C), substrate scope, and functional group tolerance.
Caption: Major synthetic pathways from 2-halopyridine N-oxides.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing N-oxide group significantly activates the pyridine ring, particularly at the 2- and 4-positions, for nucleophilic attack. This allows for the direct displacement of the halide by a variety of nucleophiles, often under mild conditions and without the need for a metal catalyst.[4][5]
Advantages:
-
Metal-free conditions, avoiding potential product contamination.
-
Operationally simple "mix-and-stir" protocols.[5]
-
Effective for a wide range of O, S, and N nucleophiles.
Limitations:
-
Generally requires strong nucleophiles.
-
Substrate scope can be limited by the electronic properties of the pyridine ring.
| Nucleophile | Reagents/Conditions | Product Type | Yield (%) |
| Thiophenol | K₂CO₃, DMF, 80 °C | 2-(Phenylthio)pyridine N-oxide | ~85-95 |
| Sodium Methoxide | MeOH, reflux | 2-Methoxypyridine N-oxide | ~90-98 |
| Morpholine | Neat, 100 °C | 2-Morpholinopyridine N-oxide | ~70-85 |
| Imidazole | NaH, THF, rt | 2-(Imidazol-1-yl)pyridine N-oxide | ~60-75 |
Representative Experimental Protocol: SNAr with a Thiol Nucleophile
To a solution of 2-chloropyridine N-oxide (1.0 mmol, 1.0 eq) in dimethylformamide (DMF, 5 mL) is added thiophenol (1.2 mmol, 1.2 eq) and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 eq). The mixture is stirred at 80 °C until the starting material is completely consumed, as monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is cooled to room temperature, diluted with water (20 mL), and extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the 2-(phenylthio)pyridine N-oxide.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis has revolutionized the synthesis of substituted pyridines, offering unparalleled scope and efficiency for the formation of C-C and C-N bonds.[6] These methods generally exhibit high functional group tolerance and are crucial for constructing complex molecular architectures.
a) Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling the 2-halopyridine N-oxide with an organoboron reagent.[7][8]
Advantages:
-
Excellent functional group tolerance.[7]
-
Wide availability of commercial boronic acids.[7]
-
Mild reaction conditions are often possible.
Limitations:
-
The pyridine nitrogen can sometimes coordinate to and deactivate the palladium catalyst, requiring careful selection of ligands and conditions.[7]
| Boronic Acid | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 80 | 92 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 96[9] |
| 3-Thienylboronic acid | PdCl₂(dppf) | Na₂CO₃ | DME/H₂O | 85 | 88 |
| 4-Acetylphenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 110 | 85 |
Representative Experimental Protocol: Suzuki-Miyaura Coupling
An oven-dried reaction vessel is charged with 2-bromopyridine N-oxide (1.0 mmol, 1.0 eq), the arylboronic acid (1.2 eq), potassium carbonate (K₂CO₃, 2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).[7][9] The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., Argon) three times.[7] Degassed 1,4-dioxane (4 mL) and water (1 mL) are added via syringe.[7][9] The reaction mixture is heated to 90-100 °C with vigorous stirring for 12-24 hours.[9] After cooling to room temperature, the mixture is diluted with ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by flash chromatography.[9]
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
b) Sonogashira Coupling (C-C Bond Formation)
This reaction creates a C(sp²)-C(sp) bond between the 2-halopyridine N-oxide and a terminal alkyne, typically using a dual palladium and copper catalytic system.[10]
Advantages:
-
Direct and efficient route to alkynylpyridines.
-
Generally proceeds under mild, basic conditions.
Limitations:
-
Requires a copper co-catalyst, which can sometimes lead to homocoupling of the alkyne (Glaser coupling).
-
Sensitive to oxygen, requiring an inert atmosphere.[10]
| Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 50 | 91 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | DMF | 60 | 88 |
| 1-Hexyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (3) | Et₃N | Acetonitrile | rt | 94 |
Representative Experimental Protocol: Sonogashira Coupling
To a dry Schlenk flask under an argon atmosphere, add 2-chloropyridine N-oxide (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (CuI, 4 mol%).[10] Add anhydrous, degassed solvent (e.g., THF or Et₃N). Add the terminal alkyne (1.1 eq) and an amine base (e.g., Et₃N, if not used as the solvent). Stir the mixture at the specified temperature until TLC or LC-MS indicates consumption of the starting material. After completion, filter the reaction mixture through a pad of Celite, concentrate the filtrate, and purify the residue by column chromatography.[10]
c) Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction is one of the most powerful methods for forming C-N bonds, coupling amines with aryl halides.[6] For less reactive 2-chloropyridine N-oxides, the choice of a bulky, electron-rich phosphine ligand is critical to facilitate the rate-limiting oxidative addition step.[11]
Advantages:
-
Broad scope of applicable amines, including primary and secondary alkyl and aryl amines.[6]
-
High functional group tolerance.[12]
Limitations:
-
Requires careful exclusion of air and moisture as the Pd(0) catalyst is oxygen-sensitive.[11][12]
-
Strong bases like NaOtBu are often required, which may not be compatible with sensitive functional groups.[11]
| Amine | Pd Source / Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 110 | 90[12] |
| Morpholine | Pd(OAc)₂ / RuPhos | NaOtBu | Toluene | 100 | 95[11] |
| Benzylamine | Pd-G3-Xantphos | DBU | Toluene | 100 | 85[13] |
| tert-Butylamine | Pd₂(dba)₃ / BrettPhos | LiHMDS | THF | 80 | 88 |
Representative Experimental Protocol: Buchwald-Hartwig Amination
A reaction vessel is charged with the 2-chloropyridine N-oxide (1.0 eq), the palladium source (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 eq).[12] The vessel is evacuated and backfilled with argon. Anhydrous, degassed solvent (e.g., toluene or dioxane) is added, followed by the amine (1.2 eq).[12] The mixture is heated to 80-110 °C until the starting material is consumed. After cooling, the reaction mixture is filtered, concentrated, and purified by column chromatography.[12]
Summary and Comparison
| Feature | SNAr | Suzuki Coupling | Sonogashira Coupling | Buchwald-Hartwig Amination |
| Bond Formed | C-O, C-S, C-N | C-C (sp²-sp²) | C-C (sp²-sp) | C-N |
| Catalyst | None (Metal-free) | Palladium | Palladium / Copper | Palladium |
| Key Reagent | Nucleophile | Organoboron | Terminal Alkyne | Amine |
| Key Advantage | Simplicity, cost-effective | Broad C-C scope | Direct alkynylation | Broad C-N scope |
| Key Limitation | Limited to strong nucleophiles | Potential catalyst deactivation | Alkyne homocoupling | Air/moisture sensitivity |
| Typical Yields | Good to Excellent | Excellent | Good to Excellent | Excellent |
The functionalization of 2-halopyridine N-oxides is a cornerstone of modern heterocyclic chemistry. While classical SNAr reactions offer a simple and metal-free approach for certain substitutions, palladium-catalyzed cross-coupling reactions provide unparalleled versatility and scope. The Suzuki, Sonogashira, and Buchwald-Hartwig reactions enable the construction of complex C-C and C-N bonds with high efficiency and functional group tolerance. The selection of the optimal synthetic route should be based on the specific target molecule, available starting materials, and the required reaction conditions.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. [PDF] Synthesis of 2-substituted pyridines from pyridine N-oxides | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. chemrxiv.org [chemrxiv.org]
Comparative Analysis of 2-Bromopyridine 1-Oxide Reactivity: A Review of Available Computational Studies
Introduction to the Reactivity of Pyridine N-Oxides
Pyridine N-oxides are a class of heterocyclic compounds with a unique electronic structure. The N-oxide group acts as an electron-donating group through resonance, increasing electron density at the 2- and 4-positions, while also being an inductively withdrawing group. This dual nature makes them more reactive towards both electrophilic and nucleophilic substitution compared to their parent pyridines. Computational methods, particularly DFT, are powerful tools for elucidating the structure-property relationships that govern the reactivity of these molecules.
Comparative Analysis of Key Reaction Pathways
While specific quantitative data for 2-bromopyridine 1-oxide is scarce, we can analyze the transition states of fundamental reaction types based on studies of analogous compounds.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. For substrates like this compound, the key mechanistic steps involve oxidative addition, transmetalation, and reductive elimination.
Experimental Protocols for DFT Calculations in Cross-Coupling Reactions: DFT studies on similar systems typically employ a functional such as B3LYP or PBE0, with a basis set like 6-31G(d,p) for main group elements and a larger basis set with an effective core potential (e.g., LANL2DZ) for the palladium catalyst. Solvation effects are often included using a polarizable continuum model (PCM). Transition states are located using methods like the synchronous transit-guided quasi-Newton (STQN) method and are confirmed by the presence of a single imaginary frequency in the vibrational analysis.
The general workflow for a computational study of a catalytic cycle is depicted below.
Figure 1. A generalized workflow for the computational study of a catalytic reaction cycle using DFT.
A critical step is the oxidative addition of the C-Br bond to the Pd(0) catalyst. The N-oxide group is expected to influence the energy barrier of this step. For comparison, DFT studies on the direct C-H functionalization of pyridine N-oxide (without a halogen) show that the N-oxide oxygen can act as a directing group, facilitating the activation of the C2-H bond. While not a direct comparison to a C-Br bond activation, this suggests the N-oxide's electronic influence is significant.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the N-oxide group and the pyridine ring nitrogen atom activates the 2-position for nucleophilic attack. The bromine atom serves as a good leaving group.
Experimental Protocols for DFT Calculations in SNAr Reactions: Calculations for SNAr reactions often use functionals like B3LYP or M06-2X with a 6-311+G(d,p) basis set to accurately model the anionic intermediates and transition states. The reaction mechanism is typically modeled in the presence of a solvent continuum. The formation of the Meisenheimer complex (the intermediate) and the subsequent transition state for the departure of the leaving group are the key points of interest on the potential energy surface.
The pathway for an SNAr reaction involves the formation of a Meisenheimer intermediate.
Figure 2. Generalized pathway for a nucleophilic aromatic substitution (SNAr) reaction.
DFT studies on related 2-halopyridines indicate that the activation energy for nucleophilic attack is sensitive to the nature of the nucleophile and the halogen. For 2-bromopyridine, the C-Br bond is weaker than a C-Cl or C-F bond, which generally leads to a lower energy barrier for the departure of the leaving group. The presence of the N-oxide is expected to further stabilize the Meisenheimer intermediate through resonance, thereby facilitating the overall reaction.
Summary and Future Outlook
A comprehensive understanding of the transition states in reactions of this compound requires dedicated DFT studies. The available literature on related compounds provides a qualitative framework for predicting its reactivity. It is anticipated that the N-oxide moiety plays a crucial role in lowering activation barriers in both palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions by stabilizing transition states and intermediates.
For drug development professionals, this inferred reactivity profile suggests that this compound is an excellent substrate for introducing a wide variety of substituents at the 2-position under relatively mild conditions. Future computational studies are needed to provide quantitative data on the activation energies and reaction profiles for a range of nucleophiles and coupling partners. Such studies would enable a more precise comparison with alternative substrates and facilitate the rational design of synthetic routes.
A Head-to-Head Comparison: Microwave-Assisted vs. Conventional Heating in 2-Bromopyridine 1-Oxide Reactions
In the realm of synthetic chemistry, particularly in the development of novel pharmaceuticals and functional materials, the efficiency of chemical reactions is paramount. The synthesis of derivatives of 2-Bromopyridine 1-oxide, a key building block in medicinal chemistry, often necessitates elevated temperatures. This guide provides an objective, data-driven comparison of microwave-assisted and conventional heating methods for several key reactions involving this substrate. The data presented herein is intended to assist researchers, scientists, and drug development professionals in selecting the optimal heating method for their specific synthetic needs.
Executive Summary
Microwave-assisted heating has emerged as a powerful technology that can dramatically accelerate reaction times, improve yields, and enhance product purity compared to traditional conventional heating methods.[1] This is largely attributed to the direct and efficient transfer of energy to the reacting molecules, leading to rapid and uniform heating.[1] This guide will delve into specific examples of nucleophilic substitution, cyanation, Suzuki coupling, and aminocarbonylation reactions, presenting a clear comparison of the two heating techniques.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data for various reactions, highlighting the significant advantages of microwave irradiation.
Table 1: Nucleophilic Aromatic Substitution
| Reactant | Nucleophile | Heating Method | Temperature (°C) | Time | Yield (%) | Reference |
| 2-Bromopyridine | 2-Aminoethanethiol hydrochloride | Conventional (Reflux) | ~80 | 24 h | Good | [2] |
| 2-Bromopyridine | 2-Aminoethanethiol hydrochloride | Microwave | 140 | 21 min | Excellent | [2] |
Note: Data for 2-Bromopyridine is used as a close analog to demonstrate the principle, as direct comparative data for this compound was not available in the searched literature.
Table 2: Cyanation
| Substrate | Cyanide Source | Heating Method | Temperature (°C) | Time | Yield (%) | Reference |
| Aryl Bromide | Zinc Cyanide | Conventional | Not specified | 24 h | Not specified | [3] |
| Aryl Bromide | Zinc Cyanide | Microwave | 140-180 | 2-5 min | Quantitative | [3] |
Note: This data illustrates the general trend for cyanation of aryl bromides, indicating a significant rate enhancement with microwave heating.
Table 3: Suzuki Coupling
| Aryl Halide | Boronic Acid | Heating Method | Temperature (°C) | Time | Yield (%) | Reference |
| Aryl Halide | Phenylboronic acid | Conventional | 120 | 14 h | 83 | [4] |
| Aryl Halide | Phenylboronic acid | Microwave | 100 | 30 min | 85-90 | [4] |
Note: This general example of a Suzuki coupling reaction highlights the typical improvements in reaction time and yield observed with microwave irradiation.
Table 4: Aminocarbonylation
| Substrate | Amine | CO Source | Heating Method | Temperature (°C) | Time | Yield (%) | Reference |
| 2-Bromopyridine | 1-Isopropylpiperazine | Mo(CO)6 | Microwave | 125 | Short | 76 | [5] |
Note: This reaction demonstrates the utility of microwave heating for the rapid aminocarbonylation of heteroaromatic bromides.
Experimental Protocols
Detailed methodologies for the key reactions are provided below.
Nucleophilic Aromatic Substitution (Microwave-Assisted)
A suspension of 2-aminoethanethiol hydrochloride and sodium ethoxide in ethanol is prepared in a microwave vial.[2] 2-Bromopyridine is added, and the vial is sealed. The mixture is then subjected to microwave irradiation at 140°C for 21 minutes.[2] After cooling, water is added, and the ethanol is removed under reduced pressure. The aqueous solution is extracted with dichloromethane, and the combined organic layers are dried and concentrated to yield the product.[2]
Cyanation (Microwave-Assisted)
In a microwave process vial, an aryl bromide is combined with zinc cyanide, a palladium catalyst (e.g., Pd-dppf), and an additive such as TMEDA in a solvent like DMF.[3] The vial is sealed and heated in a microwave reactor to 140-180°C for 2-5 minutes.[3] The reaction mixture is then cooled, and the product is isolated using standard purification techniques.
Suzuki Coupling (Microwave-Assisted)
To a microwave vial are added the aryl halide, phenylboronic acid, a palladium catalyst (e.g., palladium acetate), a base (e.g., aqueous sodium carbonate), and a phase-transfer catalyst (e.g., TBAB) in a suitable solvent such as water.[4] The vessel is sealed and heated in a microwave reactor at 100-120°C for 5-30 minutes.[4] Following the reaction, the mixture is cooled and the product is extracted and purified.
Aminocarbonylation (Microwave-Assisted)
A mixture of the heteroaromatic bromide (e.g., 2-bromopyridine), an amine, a palladium catalyst, a ligand, a base (e.g., DBU), and a solid carbon monoxide source (e.g., Mo(CO)6) is prepared in a suitable solvent in a microwave vial.[5] The reaction is then heated in a microwave reactor to the specified temperature (e.g., 125°C) for a short period.[5] After completion, the product is isolated and purified.
Visualization of Experimental Workflows
To better illustrate the procedural differences, the following diagrams outline the experimental workflows for both conventional and microwave-assisted heating.
Caption: A comparison of conventional and microwave-assisted experimental workflows.
The logical relationship between the choice of heating method and its impact on reaction outcomes is visualized below.
Caption: Impact of heating method on key reaction parameters.
Conclusion
The comparative data strongly indicates that microwave-assisted heating offers significant advantages over conventional heating for a range of reactions involving 2-bromopyridine derivatives. The dramatic reduction in reaction times, coupled with often higher yields and purities, makes it a highly attractive and efficient method for accelerating synthesis and discovery in a research and development setting. While the initial investment in microwave instrumentation is a consideration, the long-term benefits in terms of productivity, energy savings, and potentially greener chemical processes present a compelling argument for its adoption. Researchers are encouraged to consider microwave-assisted synthesis as a primary tool for optimizing reactions of this compound and related compounds.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 2-Bromopyridine 1-oxide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 2-Bromopyridine 1-oxide are paramount for ensuring laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, aligning with standard safety protocols and regulatory requirements.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This compound is classified as an irritant, causing skin, eye, and respiratory tract irritation.[1] As a pyridine derivative, it should be treated as hazardous waste.[2][3]
Required Personal Protective Equipment (PPE):
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | Work in a well-ventilated area or a chemical fume hood | To avoid inhalation of dust or vapors.[2] |
In the event of a spill, small quantities can be absorbed with an inert, non-combustible material like vermiculite or sand.[2] For larger spills, it is imperative to contact your institution's Environmental Health and Safety (EHS) department immediately.[2]
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to local, state, and federal regulations.[2][3]
-
Waste Identification and Segregation:
-
All materials contaminated with this compound, including the pure compound, solutions, and items like pipette tips and absorbent pads, must be classified as hazardous waste.[2]
-
This waste stream should not be mixed with other incompatible waste. It must be stored separately from strong oxidizing agents and acids.[2][4]
-
-
Containerization:
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.
-
-
Final Disposal:
-
The approved method for the disposal of pyridine and its derivatives is typically high-temperature incineration, such as rotary kiln or liquid injection incineration.[3]
-
Arrange for the collection of the hazardous waste by a licensed professional waste disposal service. It is the responsibility of the waste generator to ensure complete and accurate classification and disposal in accordance with regulations like the US EPA guidelines under 40 CFR Parts 261.3.[1]
-
Quantitative Data Summary
| Parameter | Value/Information | Source |
| Hazard Class | Irritant | [1] |
| Personal Protective Equipment | Gloves, Goggles, Lab Coat, Fume Hood | [2] |
| Incompatible Materials | Strong oxidizing agents, Acids | [2][4] |
| Recommended Disposal Method | Incineration | [3] |
| Regulatory Guidance | 40 CFR Parts 261.3 (US EPA) | [1] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

